Mal-GGFG-PAB-MMAE
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C69H97N11O16 |
|---|---|
分子量 |
1336.6 g/mol |
IUPAC 名称 |
[4-[[2-[[(2S)-2-[[2-[[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C69H97N11O16/c1-13-43(6)62(52(94-11)36-59(87)79-33-20-25-51(79)64(95-12)44(7)65(89)73-45(8)63(88)48-23-18-15-19-24-48)77(9)68(92)60(41(2)3)76-67(91)61(42(4)5)78(10)69(93)96-40-47-26-28-49(29-27-47)74-55(83)39-72-66(90)50(35-46-21-16-14-17-22-46)75-56(84)38-71-54(82)37-70-53(81)32-34-80-57(85)30-31-58(80)86/h14-19,21-24,26-31,41-45,50-52,60-64,88H,13,20,25,32-40H2,1-12H3,(H,70,81)(H,71,82)(H,72,90)(H,73,89)(H,74,83)(H,75,84)(H,76,91)/t43-,44+,45+,50-,51-,52+,60-,61-,62-,63+,64+/m0/s1 |
InChI 键 |
KIPVTXGIYUVJSR-ZKMHZRHYSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Structure and Function of Mal-GGFG-PAB-MMAE
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mal-GGFG-PAB-MMAE is a pivotal drug-linker conjugate utilized in the construction of Antibody-Drug Conjugates (ADCs), a leading class of targeted cancer therapeutics. This technical guide provides a comprehensive analysis of its molecular structure, mechanism of action, and the underlying experimental methodologies for its evaluation. The conjugate comprises three key components: a maleimide (B117702) (Mal) group for antibody conjugation, a cathepsin-cleavable GGFG-PAB linker, and the potent cytotoxic agent monomethyl auristatin E (MMAE). This document details the role of each component, the process of drug release within the target cell, and the subsequent induction of apoptosis. Furthermore, it furnishes structured tables of relevant quantitative data, detailed experimental protocols, and visual diagrams to elucidate key pathways and workflows, serving as a critical resource for researchers in the field of oncology and drug development.
Molecular Structure and Components
This compound is a complex molecule with a molecular formula of C₆₉H₉₇N₁₁O₁₆ and a molecular weight of 1336.57 g/mol .[1] Its structure is meticulously designed to ensure stability in systemic circulation and facilitate the specific release of its cytotoxic payload within tumor cells. The molecule can be deconstructed into three primary functional units: the conjugation moiety, the cleavable linker, and the cytotoxic payload.
Table 1: Components of this compound
| Component | Chemical Name | Function |
| Mal | Maleimide | Enables covalent attachment to thiol groups on monoclonal antibodies. |
| GGFG | Glycyl-glycyl-phenylalanyl-glycyl | A tetrapeptide sequence specifically recognized and cleaved by lysosomal proteases. |
| PAB | p-aminobenzylcarbamate | A self-immolative spacer that releases the payload upon cleavage of the GGFG linker. |
| MMAE | Monomethyl auristatin E | A potent inhibitor of tubulin polymerization, leading to cell cycle arrest and apoptosis. |
The maleimide group serves as a reactive handle for conjugation to cysteine residues on a monoclonal antibody, which are typically made available through the reduction of interchain disulfide bonds. The GGFG tetrapeptide is a substrate for lysosomal proteases, most notably cathepsin B, which are often upregulated in the tumor microenvironment.[2] The p-aminobenzylcarbamate (PAB) spacer acts as a self-immolative unit, ensuring that upon enzymatic cleavage of the GGFG sequence, the active MMAE is released without any residual linker fragments that might impede its activity.
Mechanism of Action: From Systemic Circulation to Apoptosis
The therapeutic efficacy of an ADC constructed with this compound is contingent on a series of well-orchestrated events, beginning with the ADC's journey through the bloodstream and culminating in the targeted destruction of cancer cells.
-
Circulation and Targeting: The ADC circulates in the bloodstream, where the linker is designed to be stable, minimizing premature release of the toxic payload. The monoclonal antibody component of the ADC specifically recognizes and binds to a tumor-associated antigen on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis. The complex is then trafficked into the endosomal-lysosomal pathway.
-
Enzymatic Cleavage: Within the acidic environment of the lysosome, proteases such as cathepsin B recognize and cleave the GGFG tetrapeptide sequence of the linker.[2]
-
Payload Release: The cleavage of the GGFG moiety triggers a spontaneous 1,6-elimination reaction in the PAB self-immolative spacer, leading to the release of the unmodified and fully active MMAE payload into the cytoplasm of the cancer cell.
-
Induction of Apoptosis: Once in the cytoplasm, MMAE exerts its potent cytotoxic effect by binding to tubulin and inhibiting its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately initiates the apoptotic cascade, resulting in programmed cell death.[3]
The apoptotic cascade initiated by MMAE involves the activation of caspases, a family of cysteine proteases that execute programmed cell death. The sustained G2/M arrest triggers the intrinsic apoptotic pathway, characterized by the activation of caspase-9 and subsequently the executioner caspase-3.[4] Activated caspase-3 then cleaves a variety of cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[4]
Quantitative Data
While specific quantitative data for this compound is not extensively available in the public domain, data from closely related ADCs utilizing MMAE and cleavable linkers provide valuable insights into its expected performance.
Table 2: In Vitro Cytotoxicity of MMAE-Based ADCs
| Cell Line | Target Antigen | Linker | IC₅₀ (nM) | Reference |
| A549 (Lung Cancer) | EGFR | vc-PAB | Effective Inhibition | [4] |
| H187 (SCLC) | FucGM1 | vc-PAB | 1.0 - 2.2 | [5] |
| N87 (Gastric Cancer) | Mesothelin | vc-PAB | 0.02 - 0.04 | [5] |
| Various Pancreatic Cancer Lines | Tissue Factor | vc-PAB | ~1.15 (High TF Expression) | [6] |
Note: The GGFG linker is also cleaved by cathepsin B, and while kinetics may differ slightly, the overall potency of an ADC with a GGFG linker is expected to be in a similar nanomolar range.
Table 3: Stability of MMAE-Based ADCs in Plasma
| ADC Component | Plasma Source | Incubation Time | % MMAE Release | Reference |
| Ab095-vc-MMAE | Human | 6 days | < 1% | [7] |
| Ab095-vc-MMAE | Cynomolgus Monkey | 6 days | < 1% | [7] |
| Ab095-vc-MMAE | Rat | 6 days | ~2.5% | [7] |
| mil40-15 (Cys-linker-MMAE) | Human | 7 days | < 0.01% | [8] |
Note: The GGFG linker is reported to have greater stability in the bloodstream compared to the vc linker, suggesting that an ADC with this compound would exhibit minimal premature drug release.[2]
Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of ADCs utilizing this compound. Specific parameters may require optimization based on the monoclonal antibody and experimental setup.
Synthesis of ADC with this compound
This protocol describes the conjugation of this compound to a monoclonal antibody via cysteine residues.
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching agent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography or protein A affinity chromatography)
Procedure:
-
Antibody Reduction:
-
Incubate the monoclonal antibody with a 10-20 fold molar excess of TCEP or DTT at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
-
Drug-Linker Preparation:
-
Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM).
-
-
Conjugation:
-
Add the this compound solution to the reduced antibody at a molar ratio of approximately 5-10 moles of drug-linker per mole of antibody.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
-
Quenching:
-
Add a 5-fold molar excess of N-acetylcysteine (relative to the drug-linker) to quench any unreacted maleimide groups. Incubate for 20 minutes.
-
-
Purification:
-
Purify the ADC from unconjugated drug-linker and other reagents using size-exclusion chromatography or protein A affinity chromatography.
-
Buffer exchange the purified ADC into a suitable formulation buffer.
-
In Vitro Cytotoxicity Assay
This protocol outlines a method to determine the in vitro potency (IC₅₀) of an ADC.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
ADC with this compound
-
Control antibody
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the target cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
-
Treatment:
-
Prepare serial dilutions of the ADC and the control antibody in complete cell culture medium.
-
Remove the medium from the cells and add the diluted ADC or control antibody.
-
Incubate the plate for 72-96 hours.
-
-
Cell Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
-
Data Analysis:
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the percentage of viability against the logarithm of the ADC concentration and determine the IC₅₀ value using a non-linear regression analysis.
-
Conclusion
This compound is a sophisticated and highly effective drug-linker conjugate that plays a crucial role in the development of next-generation antibody-drug conjugates. Its design, which incorporates a stable conjugation moiety, a specific enzyme-cleavable linker, and a potent cytotoxic payload, exemplifies the principles of targeted cancer therapy. A thorough understanding of its structure, mechanism of action, and the experimental methodologies for its evaluation is paramount for the continued advancement of ADCs in the fight against cancer. This technical guide provides a foundational resource for researchers and drug development professionals, enabling them to leverage the full potential of this powerful therapeutic component.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. iphasebiosci.com [iphasebiosci.com]
- 3. Monomethyl auristatin antibody and peptide drug conjugates for trimodal cancer chemo-radio-immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E [frontiersin.org]
- 5. | BioWorld [bioworld.com]
- 6. Antitumor effect of antitissue factor antibody‐MMAE conjugate in human pancreatic tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Mal-GGFG-PAB-MMAE in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of the maleimide-glycyl-glycyl-phenylalanyl-glycyl-p-aminobenzyl-monomethyl auristatin E (Mal-GGFG-PAB-MMAE) linker-payload system, a critical component in the design of modern antibody-drug conjugates (ADCs). This document details the molecular interactions, cellular processes, and key experimental protocols for the evaluation of ADCs utilizing this technology.
Core Components and Their Roles
The this compound system is a sophisticated assembly of four key components, each with a specific function in the targeted delivery and release of the cytotoxic payload.
-
Maleimide (Mal): This reactive group serves as the conjugation point to the monoclonal antibody (mAb). It forms a stable covalent bond with the thiol group of cysteine residues on the antibody, ensuring the secure attachment of the linker-payload complex.
-
GGFG (Glycyl-Glycyl-Phenylalanyl-Glycyl) Linker: This tetrapeptide sequence is designed for selective cleavage within the target cancer cell. It is stable in the bloodstream, minimizing premature drug release and associated systemic toxicity.[1] Upon internalization of the ADC into the lysosome of a cancer cell, the GGFG linker is recognized and cleaved by lysosomal proteases, particularly Cathepsin B.[2]
-
PAB (p-Aminobenzyl) Spacer: The PAB group acts as a self-immolative spacer.[3] Following the enzymatic cleavage of the GGFG linker, a cascade reaction known as 1,6-elimination is triggered.[3] This process is rapid and irreversible, leading to the release of the unmodified cytotoxic drug.[3]
-
MMAE (Monomethyl Auristatin E): MMAE is a highly potent synthetic antineoplastic agent. As the cytotoxic payload of the ADC, it is responsible for inducing cell death upon its release inside the cancer cell.[4]
Mechanism of Action: A Step-by-Step Pathway
The therapeutic effect of an ADC utilizing the this compound system is achieved through a multi-step process that ensures targeted cytotoxicity.
References
- 1. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative characterization of in vitro bystander effect of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
The Role of Monomethyl Auristatin E (MMAE) in Antibody-Drug Conjugates: A Technical Guide
This technical guide provides an in-depth exploration of Monomethyl Auristatin E (MMAE), a highly potent cytotoxic agent and a pivotal payload in the development of Antibody-Drug Conjugates (ADCs). We will dissect its mechanism of action, from ADC internalization to the induction of apoptosis, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The "Magic Bullet" Concept and the Role of MMAE
Antibody-Drug Conjugates (ADCs) are a class of targeted cancer therapies designed to deliver highly cytotoxic agents directly to tumor cells, thereby minimizing exposure and damage to healthy tissues.[1] This "magic bullet" approach is realized through three core components: a monoclonal antibody (mAb) that selectively binds to a tumor-associated antigen, a chemical linker, and a potent cytotoxic payload.[1][2]
Monomethyl Auristatin E (MMAE) has emerged as one of the most successful and widely utilized payloads in ADC development.[1] It is a synthetic analogue of dolastatin 10, a natural antimitotic agent isolated from the sea hare Dolabella auricularia.[1][3] Due to its extreme potency—up to 1000 times more effective than traditional chemotherapeutics like doxorubicin—MMAE is too toxic for systemic administration as a standalone drug.[1][4] However, when conjugated to an antibody, its cytotoxic power can be precisely unleashed within cancer cells, making it a critical component in numerous FDA-approved ADCs, including Adcetris® (Brentuximab vedotin), Polivy® (Polatuzumab vedotin), and Padcev® (Enfortumab vedotin).[2][3][5]
Core Mechanism of Action: From Cell Surface to Apoptosis
The therapeutic action of an MMAE-based ADC is a multi-step process that begins with specific targeting and culminates in the induction of cell death.[1]
-
Target Binding and Internalization: The ADC circulates in the bloodstream until the mAb component recognizes and binds to its specific target antigen on the surface of a cancer cell.[6] Following binding, the ADC-antigen complex is internalized into the cell, typically through receptor-mediated endocytosis.[3][6]
-
Lysosomal Trafficking and Payload Release: The internalized vesicle, or endosome, fuses with a lysosome.[1] The acidic environment and proteolytic enzymes, such as Cathepsin B, within the lysosome cleave the linker (commonly a valine-citrulline or 'vc' linker) that connects MMAE to the antibody.[][8] This cleavage is critical, as it releases the active MMAE payload from the ADC into the cytoplasm of the cancer cell.[3][9]
-
Tubulin Inhibition and Mitotic Arrest: Once free in the cytosol, MMAE exerts its potent antimitotic effect by binding to tubulin, the protein subunit of microtubules.[3][10] This binding disrupts microtubule polymerization, a process essential for the formation of the mitotic spindle during cell division.[1][3] The inhibition of tubulin polymerization leads to a halt in the cell cycle at the G2/M phase, preventing mitosis and cell proliferation.[1][3][11]
-
Induction of Apoptosis: The sustained G2/M arrest ultimately triggers the intrinsic apoptotic pathway.[12] This process involves the activation of key effector proteins like caspase-3 and the cleavage of cellular substrates such as poly ADP-ribose polymerase (PARP), leading to programmed cell death.[1][13]
The Bystander Effect: Amplifying Therapeutic Efficacy
A key feature of MMAE that enhances its therapeutic potential is its ability to induce a "bystander effect".[1] Because MMAE is moderately hydrophobic and cell-permeable, once released into a target cancer cell, it can diffuse across the cell membrane into the surrounding tumor microenvironment.[1][14] This allows MMAE to kill adjacent, neighboring tumor cells, including those that may not express the target antigen.[15][16]
This bystander killing is crucial for overcoming tumor heterogeneity, a common challenge where not all cells within a tumor express the target antigen uniformly.[14] The ability of MMAE to eliminate these antigen-negative cells can lead to a more potent and durable anti-tumor response.[15] This property distinguishes MMAE from other payloads like Monomethyl Auristatin F (MMAF), which has a charged C-terminal phenylalanine group that renders it largely membrane-impermeable, thus limiting its bystander activity.[2][14]
Quantitative Data Summary
The efficacy of MMAE-based ADCs is influenced by several factors, including the potency of MMAE itself, the drug-to-antibody ratio (DAR), and the specific cancer cell line being targeted.
Table 1: In Vitro Cytotoxicity of MMAE and MMAE-based ADCs
| Compound/ADC | Cell Line | Target Antigen | IC50 Value | Reference |
|---|---|---|---|---|
| Free MMAE | BxPC-3 (Pancreatic) | N/A | 0.97 nM | [17] |
| Free MMAE | PSN-1 (Pancreatic) | N/A | 0.99 nM | [17] |
| Free MMAE | Capan-1 (Pancreatic) | N/A | 1.10 nM | [17] |
| Free MMAE | Panc-1 (Pancreatic) | N/A | 1.16 nM | [17] |
| Cys-linker-MMAE ADC | BT-474 (Breast) | HER2 | 10-11 M | [11] |
| Cys-linker-MMAE ADC | NCI-N87 (Gastric) | HER2 | 10-11 M | [11] |
| Erbitux-vc-PAB-MMAE | A549 (Lung) | EGFR | ~1 µg/mL | [18] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. These values can vary based on experimental conditions.
Table 2: Drug-to-Antibody Ratio (DAR) for Selected MMAE ADCs
| ADC Name | Generic Name | Average DAR | Reference |
|---|---|---|---|
| Adcetris® | Brentuximab vedotin | ~4 | [3] |
| Polivy® | Polatuzumab vedotin | ~3.5 | [2] |
| Padcev® | Enfortumab vedotin | ~4 | [2] |
| Tivdak® | Tisotumab vedotin | ~4 | [2] |
| Disitamab vedotin | RC48 | ~4 | [2] |
Note: DAR represents the average number of payload molecules attached to a single antibody. It is a critical quality attribute affecting ADC potency, stability, and therapeutic index.[19][20]
Detailed Experimental Protocols
The preclinical evaluation of MMAE-based ADCs involves a series of standardized in vitro and in vivo assays to characterize their efficacy, specificity, and mechanism of action.
This assay determines the potency (IC50) of an ADC on antigen-positive cells compared to antigen-negative cells.
-
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines.[21]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).[22]
-
ADC, unconjugated antibody, and free MMAE payload.[22]
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.[21]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[22]
-
Sterile 96-well flat-bottom plates.[22]
-
-
Procedure:
-
Cell Seeding: Seed both Ag+ and Ag- cells into separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate overnight at 37°C, 5% CO₂.[23]
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free MMAE in complete medium. Remove the old medium from the wells and add 100 µL of the various drug concentrations. Include untreated cells as a control.[21]
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-120 hours for tubulin inhibitors).[21]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will metabolize the yellow MTT into purple formazan (B1609692) crystals.[21][22]
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well. Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the crystals.[22]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[21]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).[21]
-
This assay evaluates the ability of the released MMAE to kill neighboring antigen-negative cells.
-
Materials:
-
Antigen-positive (Ag+) cell line.
-
Antigen-negative (Ag-) cell line, stably transfected to express a fluorescent protein (e.g., GFP).[21]
-
Materials for cytotoxicity assay as listed above.
-
-
Procedure:
-
Cell Seeding: Seed a co-culture mixture of Ag+ and GFP-expressing Ag- cells (e.g., at a 1:1 ratio) in a 96-well plate. As a control, seed a monoculture of only the GFP-Ag- cells.[14][21]
-
ADC Treatment: Treat both the co-culture and monoculture plates with serial dilutions of the MMAE-based ADC.
-
Incubation: Incubate the plates for 72-120 hours.[21]
-
Data Acquisition: Measure the GFP fluorescence intensity using a fluorescence plate reader. This specifically quantifies the viability of the Ag- cell population.[21]
-
Data Analysis: Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the Ag- cells. A significant decrease in the viability of GFP-Ag- cells in the co-culture plate compared to the monoculture plate indicates a potent bystander effect.[21]
-
This assay assesses the anti-tumor activity of the ADC in a living organism.
-
Materials:
-
Procedure:
-
Tumor Implantation: Subcutaneously inject tumor cells (e.g., 5 x 10⁶ cells) into the flank of each mouse.[24]
-
Tumor Growth and Grouping: Monitor tumor growth regularly. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, unconjugated mAb, ADC at various doses).[24]
-
Treatment: Administer the ADC and controls intravenously (IV) according to the planned dosing schedule (e.g., once weekly for four weeks).[19]
-
Monitoring: Measure tumor volume with calipers twice a week and monitor animal body weight as an indicator of toxicity.[24]
-
Endpoint: The study concludes when tumors in the control group reach a maximum allowed size or after a set period. Efficacy is determined by comparing the tumor growth inhibition between the treated and control groups.[11][24]
-
Signaling Pathways and Downstream Effects
The primary signaling event initiated by MMAE is the disruption of microtubule dynamics. However, this event triggers a cascade of downstream cellular responses leading to apoptosis and can interact with other signaling pathways.
-
Microtubule Disruption → Mitotic Arrest: MMAE's binding to β-tubulin prevents the formation of the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle.[12][25]
-
Mitotic Arrest → Apoptosis: Prolonged mitotic arrest activates the intrinsic apoptotic pathway. This is often characterized by the activation of initiator caspase-9 and executioner caspase-3, leading to PARP cleavage and cell death.[1][13]
-
Interaction with Survival Pathways: In some contexts, MMAE-induced stress can lead to the inactivation of pro-survival signaling pathways like Akt/mTOR, further promoting cell death.[9][13] Studies have shown that Rituximab-MMAE can decrease the phosphorylation of both Akt and mTOR.[13]
-
DNA Damage Response: While not a direct DNA-damaging agent, the cellular stress caused by MMAE-induced mitotic arrest can sometimes enhance the DNA damage response, making it a potential radiosensitizer.[26]
Conclusion
Monomethyl Auristatin E is a foundational payload in the field of antibody-drug conjugates, valued for its high potency, well-understood mechanism of action, and its ability to induce bystander killing.[1][3] Its role as a tubulin polymerization inhibitor that ultimately triggers apoptosis has been clinically validated in multiple approved ADCs.[2][10] The successful development of an MMAE-based ADC relies on a comprehensive understanding of its biological activity, which must be characterized through a suite of rigorous in vitro and in vivo studies. As ADC technology continues to evolve, the principles established with MMAE will continue to inform the design of next-generation targeted cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 3. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 4. benchchem.com [benchchem.com]
- 5. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 8. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety | MDPI [mdpi.com]
- 12. Therapeutic efficacy of a MMAE-based anti-DR5 drug conjugate Oba01 in preclinical models of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E [frontiersin.org]
- 14. benchchem.com [benchchem.com]
- 15. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab Vedotin and Depatux-M in Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Clinical pharmacology of vc-MMAE antibody–drug conjugates in cancer patients: learning from eight first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
The GGFG Linker in Antibody-Drug Conjugates: A Technical Guide
The Gly-Gly-Phe-Gly (GGFG) tetrapeptide linker is a critical component in the design of modern Antibody-Drug Conjugates (ADCs), facilitating the targeted delivery and controlled release of potent cytotoxic payloads to cancer cells. This in-depth technical guide provides a comprehensive overview of the GGFG linker, its mechanism of action, stability, and the experimental protocols used for its evaluation, tailored for researchers, scientists, and drug development professionals.
Introduction to the GGFG Linker
The GGFG linker is an enzyme-cleavable linker designed for high stability in systemic circulation and efficient cleavage within the lysosomal compartment of tumor cells.[1][2] It is a key component of several successful ADCs, most notably Trastuzumab deruxtecan (B607063) (DS-8201a), where it connects the monoclonal antibody to a topoisomerase I inhibitor payload.[1][2] The design of the GGFG linker addresses the need for a stable linkage in the bloodstream to minimize off-target toxicity, while ensuring rapid payload release upon internalization into the target cancer cell.[3][4]
Structure and Mechanism of Action
The GGFG linker is a tetrapeptide sequence of Glycine-Glycine-Phenylalanine-Glycine. This specific sequence is recognized and cleaved by lysosomal proteases, primarily cathepsins, which are often upregulated in the tumor microenvironment.[3][5]
Intracellular Trafficking and Payload Release
The mechanism of action for a GGFG-linked ADC begins with the binding of the monoclonal antibody to its target antigen on the surface of a cancer cell. This is followed by a multi-step intracellular process:
-
Receptor-Mediated Endocytosis: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cell through receptor-mediated endocytosis, a process often mediated by clathrin-coated pits.
-
Endosomal Trafficking: The internalized complex is encapsulated within an endosome. The endosome matures, and its internal environment becomes increasingly acidic.
-
Lysosomal Fusion: The late endosome fuses with a lysosome, an organelle containing a cocktail of hydrolytic enzymes, including cathepsins.
-
Enzymatic Cleavage: Within the acidic environment of the lysosome, cathepsins, particularly Cathepsin L, recognize and cleave the GGFG peptide sequence.[3] This cleavage releases the cytotoxic payload from the antibody.
-
Payload Action: The released payload can then exert its cytotoxic effect, for example, by intercalating with DNA or inhibiting microtubule polymerization, leading to apoptosis of the cancer cell.
Quantitative Data
Plasma Stability
A critical attribute of an effective ADC linker is its stability in the bloodstream to prevent premature payload release and associated off-target toxicities. The GGFG linker has demonstrated favorable stability in plasma.
| Linker Type | ADC | Species | Time (days) | Payload Release (%) | Reference |
| GGFG | Trastuzumab deruxtecan | Human | 14 | ~2.8% | [6] |
| GGFG | Trastuzumab deruxtecan | Mouse | 14 | ~6.6% | [6] |
| Val-Cit | Trastuzumab-vc-MMAE | Rat | 7 | ~20% payload loss | [1] |
Note: Direct comparison between studies should be made with caution due to variations in experimental conditions, including the specific antibody, payload, and analytical methods used.
In Vitro Cytotoxicity
The potency of ADCs is typically evaluated by determining their half-maximal inhibitory concentration (IC50) in cancer cell lines.
| ADC | Cell Line | Target Expression | Linker | IC50 (ng/mL) | Reference |
| Trastuzumab deruxtecan | KPL-4 | HER2-positive | GGFG | 26.8 | |
| Trastuzumab deruxtecan | NCI-N87 | HER2-positive | GGFG | 25.4 | |
| Trastuzumab deruxtecan | SK-BR-3 | HER2-positive | GGFG | 6.7 | |
| Trastuzumab deruxtecan | MDA-MB-468 | HER2-negative | GGFG | >10,000 |
Experimental Protocols
Detailed methodologies for the evaluation of GGFG-linked ADCs are crucial for obtaining reliable and reproducible data.
In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of payload deconjugation in plasma.
Methodology:
-
ADC Incubation: Incubate the GGFG-linked ADC at a defined concentration (e.g., 100 µg/mL) in plasma from relevant species (e.g., human, monkey, mouse) at 37°C.
-
Time-Point Collection: Collect aliquots of the plasma-ADC mixture at various time points (e.g., 0, 24, 48, 96, and 168 hours).
-
Sample Preparation:
-
To quantify the released payload, precipitate the plasma proteins using an organic solvent (e.g., acetonitrile).
-
Centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant containing the free payload.
-
-
LC-MS/MS Analysis:
-
Data Analysis: Plot the percentage of released payload against time to determine the stability profile of the ADC in plasma.
Enzymatic Cleavage Assay
Objective: To quantify the rate of payload release from a GGFG-linked ADC in the presence of purified cathepsins.
Methodology:
-
Enzyme Activation: For enzymes like Cathepsin B, pre-incubate the enzyme in an appropriate assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5) at 37°C for 15 minutes.[10]
-
Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.
-
Reaction Initiation: Start the cleavage reaction by adding the activated cathepsin solution to the ADC mixture. Typical final concentrations are in the nanomolar range for the enzyme and micromolar range for the ADC.[11]
-
Incubation and Sampling: Incubate the reaction at 37°C. At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[11]
-
Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., a strong acid or organic solvent).
-
LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released payload.
-
Data Analysis: Determine the rate of cleavage by plotting the concentration of the released payload over time.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the potency (IC50) of the GGFG-linked ADC in cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C with 5% CO2 to allow for cell attachment.[12][13]
-
ADC Treatment: Prepare serial dilutions of the GGFG-linked ADC, a negative control antibody, and the free payload in cell culture medium. Add the diluted compounds to the respective wells.[12][13]
-
Incubation: Incubate the plate for a period relevant to the payload's mechanism of action (typically 72-120 hours).[12]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[13][14]
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., 150 µL of DMSO) to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Experimental and Developmental Workflow
The development and evaluation of a GGFG-linked ADC follows a structured workflow to ensure a comprehensive assessment of its characteristics.
Conclusion
The GGFG tetrapeptide linker represents a significant advancement in ADC technology, offering a balance of high plasma stability and efficient, specific cleavage by lysosomal proteases within tumor cells. This targeted release mechanism is crucial for maximizing the therapeutic window of potent cytotoxic payloads. A thorough understanding of its mechanism of action and the application of robust experimental protocols for its evaluation are essential for the successful development of next-generation ADCs. The data and methodologies presented in this guide provide a solid foundation for researchers and drug developers working in this exciting field of targeted cancer therapy.
References
- 1. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iphasebiosci.com [iphasebiosci.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Proteases for Screening and Validation of ADC Linker | ACROBiosystems [acrobiosystems.com]
- 6. orb.binghamton.edu [orb.binghamton.edu]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
An In-Depth Technical Guide on the Discovery and Development of Mal-GGFG-PAB-MMAE for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of the Mal-GGFG-PAB-MMAE drug-linker, a sophisticated component utilized in the construction of antibody-drug conjugates (ADCs). This guide delves into the modular design of the drug-linker, detailing the function of the maleimide (B117702) (Mal) group, the cathepsin B-cleavable tetrapeptide (GGFG) linker, the self-immolative p-aminobenzyl (PAB) spacer, and the potent antimitotic payload, monomethyl auristatin E (MMAE). Detailed experimental protocols for the synthesis, characterization, and evaluation of ADCs employing this technology are provided, alongside quantitative data from relevant preclinical studies. Furthermore, this guide includes visualizations of key biological pathways and experimental workflows to facilitate a deeper understanding of the principles underlying the therapeutic efficacy of this compound-based ADCs.
Introduction to this compound
The this compound drug-linker system represents a significant advancement in the field of targeted cancer therapy. It is a key component of antibody-drug conjugates (ADCs), which are designed to selectively deliver highly potent cytotoxic agents to cancer cells while minimizing systemic toxicity.[1][] The modular design of this compound allows for a multi-stage process of drug delivery and activation, ensuring stability in circulation and targeted release of the cytotoxic payload within the tumor microenvironment.[3][4]
The components of this compound are:
-
Maleimide (Mal): A reactive group that enables covalent conjugation to thiol groups on the antibody, typically on cysteine residues.
-
Gly-Gly-Phe-Gly (GGFG): A tetrapeptide linker that is specifically designed to be cleaved by lysosomal proteases, such as cathepsin B, which are often upregulated in tumor cells.[5]
-
p-Aminobenzyl (PAB): A self-immolative spacer that, upon cleavage of the GGFG linker, undergoes a 1,6-elimination reaction to release the unmodified payload.
-
Monomethyl Auristatin E (MMAE): A highly potent synthetic antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[1]
This guide will provide a detailed exploration of each of these components and their collective role in the efficacy of ADCs.
Mechanism of Action
The therapeutic effect of an ADC utilizing the this compound system is a multi-step process that begins with the specific binding of the antibody to its target antigen on the surface of a cancer cell.
References
- 1. Exploration of the antibody–drug conjugate clinical landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of potent antibody drug conjugates against ICAM1+ cancer cells in preclinical models of cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody-linked drug shrinks various types of tumors in preclinical study | Center for Cancer Research [ccr.cancer.gov]
An In-depth Technical Guide to the Physicochemical Properties of Mal-GGFG-PAB-MMAE
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of the antibody-drug conjugate (ADC) linker-payload, Mal-GGFG-PAB-MMAE. This molecule is a critical component in the development of targeted cancer therapies, combining a potent cytotoxic agent, Monomethyl Auristatin E (MMAE), with a cathepsin B-cleavable linker system. Understanding its physicochemical characteristics is paramount for the formulation, stability, and ultimate efficacy of ADCs.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These characteristics are essential for its handling, formulation, and in vivo performance.
| Property | Value | Source |
| Molecular Formula | C₆₉H₉₇N₁₁O₁₆ | [1] |
| Molecular Weight | 1336.57 g/mol | [1] |
| Appearance | White to off-white solid powder | |
| Solubility | - In Vitro: ≥ 100 mg/mL in DMSO - In Vivo Formulation: ≥ 2.5 mg/mL in 10% DMSO + 90% Corn Oil | [1][2] |
| Storage and Stability | Store at -20°C for up to 3 years (powder). In solvent, store at -80°C for up to 1 year. Solutions should be freshly prepared and used on the same day for in vivo experiments. | [2][3] |
Experimental Protocols
The determination of the physicochemical properties of this compound requires a suite of analytical techniques. Below are detailed methodologies for key experiments.
Molecular Weight Determination
Method: Mass Spectrometry (MS)
Protocol:
-
Sample Preparation: A solution of this compound is prepared in a suitable volatile solvent, such as acetonitrile (B52724) or methanol, at a concentration of approximately 1 mg/mL.
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.
-
Analysis: The sample solution is infused into the ESI source at a flow rate of 5-10 µL/min. The instrument is operated in positive ion mode.
-
Data Acquisition: Mass spectra are acquired over a relevant mass-to-charge (m/z) range.
-
Data Processing: The resulting spectrum is deconvoluted to determine the monoisotopic mass of the intact molecule.
Solubility Assessment
Method: Turbidity Assay
Protocol:
-
Solvent Preparation: A range of solvents and buffer systems (e.g., DMSO, water, phosphate-buffered saline (PBS) at various pH values) are prepared.
-
Sample Preparation: A known amount of this compound is added to a fixed volume of each solvent to create a series of concentrations.
-
Equilibration: The samples are agitated at a controlled temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Analysis: The turbidity of each sample is measured using a nephelometer or a spectrophotometer at a wavelength of 600 nm. A clear solution will have low turbidity.
-
Determination: The solubility is defined as the highest concentration at which the solution remains clear.
Stability Analysis
Method: High-Performance Liquid Chromatography (HPLC)
Protocol:
-
Forced Degradation Studies: To understand the degradation pathways, samples of this compound are subjected to various stress conditions, including:
-
Acidic/Basic Hydrolysis: Incubation in HCl or NaOH solutions of varying normality at a controlled temperature.
-
Oxidation: Treatment with hydrogen peroxide.
-
Thermal Stress: Exposure to elevated temperatures (e.g., 40°C, 60°C, 80°C).
-
Photostability: Exposure to UV and visible light.
-
-
HPLC System: A reverse-phase HPLC (RP-HPLC) system with a C18 column is typically used. The mobile phase consists of a gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
-
Analysis: Stressed and unstressed samples are injected into the HPLC system. The elution profile is monitored using a UV detector at a wavelength where both the parent compound and potential degradants absorb.
-
Data Interpretation: The appearance of new peaks or a decrease in the area of the parent peak indicates degradation. The percentage of degradation can be calculated by comparing the peak areas.
Lipophilicity Determination (Predicted)
Method: In Silico Prediction
Protocol:
-
Software: Various software packages (e.g., ChemDraw, MarvinSketch) that incorporate algorithms for calculating octanol-water partition coefficients (logP) and distribution coefficients (logD) at different pH values are used.
-
Input: The chemical structure of this compound is inputted into the software.
-
Calculation: The software calculates the predicted logP and logD values based on the contributions of the different functional groups in the molecule.
Mechanism of Action and Linker Cleavage
The therapeutic efficacy of an ADC containing this compound is dependent on the targeted delivery of the cytotoxic payload, MMAE, to cancer cells. This process involves the specific cleavage of the GGFG linker within the lysosomal compartment of the cell.
ADC Internalization and Payload Release
Caption: ADC internalization and payload release pathway.
Cathepsin B-Mediated Cleavage of the GGFG Linker
The Gly-Gly-Phe-Gly (GGFG) tetrapeptide sequence is specifically designed to be a substrate for cathepsin B, a lysosomal protease that is often upregulated in tumor cells.
Caption: Enzymatic cleavage of the GGFG linker by Cathepsin B.
Conclusion
The physicochemical properties of this compound are critical determinants of its suitability as a linker-payload for antibody-drug conjugates. Its molecular characteristics, solubility, and stability profile directly influence the manufacturing, formulation, and in vivo behavior of the resulting ADC. The cathepsin B-cleavable GGFG linker provides a mechanism for targeted drug release within the tumor microenvironment, a key feature for enhancing therapeutic efficacy while minimizing systemic toxicity. This technical guide provides a foundational understanding of these properties and the experimental methodologies used for their characterization, serving as a valuable resource for researchers and developers in the field of targeted cancer therapy.
References
An In-depth Technical Guide to Cleavable Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, synergizing the exquisite specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The lynchpin of this tripartite assembly is the linker, a component of critical importance that dictates the stability, efficacy, and therapeutic index of the ADC.[1] Cleavable linkers, the focus of this guide, are sophisticated chemical entities engineered to remain stable in systemic circulation and selectively release their cytotoxic payload in response to specific triggers within the tumor microenvironment or inside cancer cells.[1] This targeted release mechanism is paramount for maximizing on-target efficacy while minimizing off-target toxicities.[1]
This technical guide provides a comprehensive exploration of the core principles of cleavable linkers in ADCs, delving into their diverse cleavage mechanisms, quantitative stability and cleavage kinetics, and detailed experimental protocols for their rigorous evaluation.
Types of Cleavable Linkers and Their Mechanisms of Action
Cleavable linkers are broadly classified into three major categories based on their mode of cleavage: pH-sensitive, enzyme-sensitive, and redox-sensitive linkers.
pH-Sensitive (Acid-Cleavable) Linkers
These linkers are designed to exploit the pH differential between the physiological pH of blood (≈7.4) and the acidic environment of intracellular compartments like endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[2][] Hydrazone linkers are the most prominent examples in this class. They maintain stability at neutral pH but undergo rapid hydrolysis under acidic conditions to release the payload.[2][] The stability and cleavage kinetics of hydrazone linkers can be modulated by altering their chemical structure.[2]
Mechanism of pH-Sensitive Linker Cleavage
The general mechanism involves the internalization of the ADC via receptor-mediated endocytosis into an endosome. As the endosome acidifies, the linker is hydrolyzed, releasing the cytotoxic drug into the cytoplasm.
Enzyme-Sensitive (Protease-Cleavable) Linkers
Enzyme-sensitive linkers are designed to be substrates for proteases, such as cathepsins, that are overexpressed in the lysosomes of tumor cells.[4] These linkers typically incorporate a dipeptide sequence, with valine-citrulline (Val-Cit) being the most widely used motif.[5] Upon ADC internalization and trafficking to the lysosome, cathepsin B cleaves the amide bond, initiating the release of the payload, often through a self-immolative spacer like p-aminobenzyl carbamate (B1207046) (PABC).[6]
Mechanism of Protease-Sensitive Linker Cleavage
The ADC is internalized and transported to the lysosome, where cathepsin B recognizes and cleaves the dipeptide linker. This cleavage triggers a cascade that results in the release of the active drug.
Redox-Sensitive (Disulfide) Linkers
Redox-sensitive linkers leverage the significant difference in the concentration of reducing agents, primarily glutathione (B108866) (GSH), between the extracellular environment (~5 µM) and the intracellular cytoplasm (1-10 mM).[][] These linkers contain a disulfide bond that is stable in the bloodstream but is readily cleaved by the high intracellular concentration of glutathione, releasing the payload.[] The stability of disulfide linkers can be enhanced by introducing steric hindrance around the disulfide bond.[9] In addition to glutathione, enzymes like thioredoxin (TRX) and glutaredoxin (GRX) can also contribute to the catalytic cleavage of disulfide bonds.[10]
Mechanism of Redox-Sensitive Linker Cleavage
Following internalization, the disulfide bond in the linker is reduced by intracellular glutathione, leading to the release of the cytotoxic drug.
Quantitative Data on Linker Stability and Cleavage
The stability of the linker in plasma and its cleavage rate at the target site are critical parameters that determine the therapeutic window of an ADC. The following tables summarize available quantitative data for different cleavable linkers. Note that direct comparisons across different studies should be made with caution due to variations in experimental conditions.
Table 1: Plasma Stability of Cleavable Linkers
| Linker Type | Linker Example | ADC Construct | Plasma Source | Stability Metric | Value |
| Hydrazone | Acylhydrazone | Gemtuzumab ozogamicin | Human | % Hydrolysis (24h, pH 7.4) | ~6%[11] |
| Hydrazone | Phenylketone-derived | Not Specified | Human and Mouse | Half-life (t1/2) | ~2 days[1] |
| Hydrazone | Aliphatic aldehyde-derived | mPEG-HZ-PE | Buffer (pH 7.4) | Half-life (t1/2) | 20 - 150 min[12] |
| Disulfide | SPDB | Trastuzumab-DM1 | Mouse | Half-life (t1/2) | 9.9 days[13] |
| Peptide | Val-Cit | cAC10-MMAE | Mouse | Linker half-life (t1/2) | ~144 hours (6.0 days)[13] |
| Peptide | Val-Cit | cAC10-MMAE | Cynomolgus Monkey | Apparent linker half-life (t1/2) | ~230 hours (9.6 days)[13] |
| Peptide | Val-Cit | anti-HER2-MMAF | Mouse | % Payload Loss (14 days) | >95%[13] |
| Peptide | Glu-Val-Cit | anti-HER2-MMAF | Mouse | % Linker Cleavage (14 days) | Almost none[13] |
| Peptide | Ser-Val-Cit | anti-HER2-MMAF | Mouse | % Payload Loss (14 days) | ~70%[13] |
| Sulfatase-cleavable | Arylsulfate | Not Specified | Mouse | Stability | >7 days[14] |
Table 2: Cleavage Kinetics of Cleavable Linkers
| Linker Type | Linker Example | Condition | Cleavage Metric | Value |
| Hydrazone | Acylhydrazone | pH 4.5, 37°C | % Release (24h) | 97%[11] |
| Hydrazone | Acylhydrazone | pH 5.0 | Half-life (t1/2) | 2.4 min[11] |
| cis-Aconityl | Maleic acid derivative | pH 4.0 | Time for complete release | 3 hours[11] |
| Spiro diorthoester | Spiro diorthoester | pH 5.0 | Time for complete hydrolysis | 4.5 hours[11] |
| Peptide | Val-Cit | Cathepsin B | Cleavage Rate | Varies with ADC construct[6] |
| Sulfatase-cleavable | Arylsulfate | Sulfatase enzyme | Half-life (t1/2) | 24 min[14] |
Experimental Protocols
Detailed and robust experimental protocols are essential for the characterization and selection of optimal cleavable linkers for ADC development.
In Vitro Plasma Stability Assay
This assay determines the stability of an ADC in plasma by measuring the amount of intact ADC or released payload over time.
Workflow for In Vitro Plasma Stability Assay
Methodology:
-
ADC Incubation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in plasma from the desired species (e.g., human, mouse, rat).[15] Prepare a control sample by diluting the ADC in PBS. Incubate the samples at 37°C.[15]
-
Time-Point Sampling: Collect aliquots of the plasma and PBS samples at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[16]
-
Sample Quenching and Processing: Immediately add the plasma aliquot to a cold quenching solution (e.g., 3 volumes of acetonitrile) to stop degradation and precipitate plasma proteins.[2] Vortex and centrifuge at high speed to pellet the proteins.[2]
-
Analysis: Carefully collect the supernatant containing the intact conjugate and any released drug.[2] Analyze the supernatant by Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and quantify the intact ADC and the released payload.[17][18]
-
Data Analysis: Plot the percentage of the remaining intact ADC against time to determine the half-life (t1/2) of the ADC in plasma.[2]
In Vitro Lysosomal Cleavage Assay
This assay evaluates the susceptibility of an enzyme-cleavable linker to cleavage by lysosomal proteases.
Methodology:
-
Lysosome Isolation (Optional): Isolate lysosomes from target cancer cells using a lysosomal isolation kit or a standard differential centrifugation protocol.[19][20]
-
Reaction Setup: In a microcentrifuge tube, combine the ADC solution with an assay buffer (pH 5.0-6.0) containing a reducing agent like DTT (for cathepsin B activity).[5]
-
Initiate Reaction: Start the cleavage reaction by adding activated human Cathepsin B (e.g., 20 nM) or lysosomal lysate to the ADC mixture (e.g., 1 µM).[5][21] Incubate the reaction at 37°C.[21]
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[5]
-
Reaction Quenching and Sample Preparation: Terminate the reaction by adding a cold quenching solution.[4] Process the sample to be compatible with the chosen analytical method.
-
Analysis: Analyze the samples by LC-MS to quantify the amount of released payload.[21] Alternatively, a fluorogenic substrate (e.g., with AMC) can be used for a high-throughput fluorescence-based readout of cleavage.[5]
-
Data Analysis: Plot the concentration of the released payload over time to determine the cleavage rate.[5]
In Vitro Co-culture Bystander Effect Assay
This assay assesses the ability of an ADC's released payload to kill neighboring antigen-negative cells.
Workflow for Co-culture Bystander Effect Assay
Methodology:
-
Cell Line Selection and Preparation: Choose an antigen-positive (Ag+) cell line and an antigen-negative (Ag-) cell line that is sensitive to the payload.[22] The Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP) for easy identification.[22][23]
-
Co-Culture Setup: Seed the Ag+ and Ag- cells together in various ratios (e.g., 1:1, 1:3, 3:1) in a multi-well plate.[22] Include monocultures of both cell lines as controls.[22]
-
ADC Treatment: Treat the co-cultures and monocultures with the ADC at a concentration that is highly cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- monoculture.[22][23]
-
Incubation and Monitoring: Incubate the plates at 37°C with 5% CO2 for 48-144 hours.[24] Monitor the viability of the GFP-expressing Ag- cells over time using fluorescence microscopy or a plate reader.[24][25]
-
Data Analysis: Quantify the fluorescence intensity in the co-culture wells and normalize it to the non-treated control to determine the percent viability of the Ag- cells.[24] A significant decrease in the viability of Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.[23]
Conclusion
The rational design and rigorous evaluation of cleavable linkers are central to the development of safe and effective Antibody-Drug Conjugates. A thorough understanding of the different cleavage mechanisms, coupled with robust analytical methods to quantify linker stability and cleavage kinetics, is essential for selecting the optimal linker for a given therapeutic application. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of cleavable linkers, enabling researchers to advance the next generation of highly targeted and potent cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 9. LUMO-Assisted Design of Disulfide Linkers - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. Catalytic Cleavage of Disulfide Bonds in Small Molecules and Linkers of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 16. benchchem.com [benchchem.com]
- 17. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 19. LYSOSOMAL ISOLATION PROTOCOL [protocols.io]
- 20. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 21. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 22. benchchem.com [benchchem.com]
- 23. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 25. agilent.com [agilent.com]
An In-depth Technical Guide to Mal-GGFG-PAB-MMAE for Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the Maleimide-Gly-Gly-Phe-Gly-p-aminobenzylcarbamate-Monomethyl Auristatin E (Mal-GGFG-PAB-MMAE) drug-linker, a critical component in the development of targeted cancer therapies. We will delve into its core components, mechanism of action, and the methodologies for its application in the synthesis and characterization of Antibody-Drug Conjugates (ADCs).
Introduction to this compound
This compound is a sophisticated drug-linker conjugate designed for covalent attachment to monoclonal antibodies (mAbs), creating ADCs that selectively deliver the potent cytotoxic agent, Monomethyl Auristatin E (MMAE), to tumor cells.[1][2] This system is engineered for stability in systemic circulation and for controlled release of the payload within the target cancer cell.
The key components of this drug-linker are:
-
Maleimide (Mal): A reactive group that enables covalent conjugation to free thiol groups on the antibody, typically generated by the reduction of interchain disulfide bonds.
-
Gly-Gly-Phe-Gly (GGFG): A tetrapeptide linker that is designed to be stable in the bloodstream but susceptible to cleavage by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[3][4]
-
p-Aminobenzylcarbamate (PAB): A self-immolative spacer that, upon cleavage of the GGFG linker, undergoes a 1,6-elimination reaction to release the active MMAE payload in an unmodified form.
-
Monomethyl Auristatin E (MMAE): A highly potent synthetic antineoplastic agent that inhibits cell division by blocking the polymerization of tubulin.[5][6] Its high toxicity makes it unsuitable for systemic administration as a standalone drug, but ideal as an ADC payload.[5]
Mechanism of Action
The therapeutic action of an ADC synthesized with this compound is a multi-step process that begins with targeting and culminates in cancer cell death.
Diagram of the ADC Mechanism of Action:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antibody-drug conjugates with HER2-targeting antibodies from synthetic antibody libraries are highly potent against HER2-positive human gastric tumor in xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Principles of Mal-GGFG-PAB-MMAE Conjugation for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the fundamental principles underlying the Maleimide-Gly-Gly-Phe-Gly-p-aminobenzylcarbamate-Monomethyl Auristatin E (Mal-GGFG-PAB-MMAE) drug-linker system for the development of antibody-drug conjugates (ADCs). We will delve into the synthesis, mechanism of action, and key experimental protocols for the characterization of ADCs utilizing this advanced linker-payload combination.
Introduction to this compound ADCs
Antibody-drug conjugates are a class of targeted therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. The this compound system is a sophisticated drug-linker technology designed for optimal performance in this context. It comprises four key components:
-
Maleimide (B117702) (Mal): A reactive group that enables covalent conjugation to the thiol groups of reduced cysteine residues on the monoclonal antibody.
-
GGFG Peptide Linker: A tetrapeptide sequence (Gly-Gly-Phe-Gly) that is designed to be selectively cleaved by lysosomal proteases, such as cathepsins, which are often overexpressed in the tumor microenvironment.
-
p-Aminobenzylcarbamate (PAB) Spacer: A self-immolative spacer that, following the enzymatic cleavage of the GGFG linker, spontaneously releases the active cytotoxic payload.
-
Monomethyl Auristatin E (MMAE): A highly potent synthetic antineoplastic agent that inhibits cell division by blocking tubulin polymerization. Due to its high toxicity, it is unsuitable for systemic administration as a standalone drug but is highly effective as an ADC payload.[1][2]
The concerted action of these components ensures that the ADC remains stable in circulation and releases its cytotoxic payload only after internalization into the target cancer cell.
Mechanism of Action
The therapeutic effect of a this compound ADC is a multi-step process that begins with the recognition of a tumor-associated antigen on the cancer cell surface by the monoclonal antibody component of the ADC.
Upon binding, the ADC-antigen complex is internalized via endocytosis. The resulting endosome traffics to and fuses with a lysosome. The acidic environment and the presence of proteases, particularly cathepsin B and L, within the lysosome lead to the cleavage of the GGFG peptide linker.[3][4] This cleavage event triggers the self-immolation of the PAB spacer, which rapidly decomposes to release the unmodified, active MMAE payload into the cytoplasm.
Once in the cytoplasm, MMAE exerts its potent cytotoxic effect by binding to tubulin, a key component of microtubules. This binding disrupts microtubule dynamics, leading to the inhibition of microtubule polymerization. The disruption of the microtubule network results in cell cycle arrest at the G2/M phase, ultimately inducing apoptosis (programmed cell death).[1][2]
Synthesis of this compound and ADC Conjugation
The synthesis of a this compound ADC is a multi-step process that involves the synthesis of the drug-linker construct followed by its conjugation to the monoclonal antibody.
Synthesis of the this compound Drug-Linker
The synthesis of the drug-linker typically begins with the solid-phase peptide synthesis of the Fmoc-protected GGFG tetrapeptide (Fmoc-GGFG-OH).[2][5] This is followed by a series of solution-phase reactions to couple the peptide to the PAB spacer, then to MMAE, and finally to the maleimide group.
Conjugation to the Monoclonal Antibody
The final step is the conjugation of the this compound drug-linker to the monoclonal antibody. This is typically achieved through the reduction of the interchain disulfide bonds of the antibody using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT). This exposes free thiol groups on the cysteine residues, which then react with the maleimide group of the drug-linker to form a stable thioether bond.[6] The resulting ADC is then purified to remove any unreacted drug-linker and other impurities.
Quantitative Data and Linker Comparison
The choice of linker is critical to the success of an ADC. The GGFG linker has emerged as a viable alternative to the more commonly used valine-citrulline (Val-Cit) linker.
| Parameter | GGFG Linker | Val-Cit Linker | Reference(s) |
| Primary Cleaving Enzyme | Cathepsin L, Cathepsin B | Cathepsin B | [3][] |
| Cleavage Efficiency | Efficient cleavage in lysosomal environment. | Highly efficient cleavage by Cathepsin B. | [4][8] |
| Plasma Stability | Generally high, minimizing premature drug release. | High stability in human plasma, but can be susceptible to cleavage by certain esterases in rodent plasma. | [9][10] |
| Bystander Effect | MMAE is cell-permeable, allowing for a bystander effect. | MMAE is cell-permeable, allowing for a bystander effect. | [1][11] |
Table 1: Comparative Properties of GGFG and Val-Cit Linkers
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate characterization and comparison of ADCs.
Determination of Drug-to-Antibody Ratio (DAR) by RP-HPLC
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a common method for determining the average DAR of cysteine-linked ADCs.[5][12][13]
Protocol:
-
Sample Preparation: Reduce the ADC (e.g., 1 mg/mL) with a reducing agent such as 10 mM DTT at 37°C for 30 minutes to separate the light and heavy chains.[14]
-
HPLC System: Utilize an HPLC system with a C18 reverse-phase column.
-
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient: Run a linear gradient from low to high concentration of Mobile Phase B to elute the light and heavy chains. A typical gradient might be from 5% to 95% Mobile Phase B over 30-45 minutes.[12]
-
Detection: Monitor the absorbance at 280 nm.
-
Data Analysis: Integrate the peak areas for the unconjugated and conjugated light and heavy chains. The average DAR can be calculated based on the relative peak areas and the known number of conjugation sites.[5]
Example Calculation:
The average DAR is calculated using the following formula:
Average DAR = (Σ (Peak Area of DARn * n)) / (Σ (Peak Area of all DAR species))
Where 'n' is the number of conjugated drugs for a given peak.[12]
In Vitro Cytotoxicity Assay (MTT Assay)
The in vitro cytotoxicity of the ADC is a measure of its potency against cancer cell lines. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[10][14]
Protocol:
-
Cell Seeding: Seed target (antigen-positive, e.g., HER2-positive) and control (antigen-negative) cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free MMAE. Include untreated cells as a control.
-
Incubation: Incubate the plates for 72-96 hours at 37°C.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC50) by plotting cell viability against the logarithm of the ADC concentration.
In Vivo Efficacy in Xenograft Models
The anti-tumor efficacy of the ADC is evaluated in vivo using xenograft models, where human tumor cells are implanted into immunodeficient mice.
Protocol:
-
Tumor Implantation: Subcutaneously implant tumor cells (e.g., a HER2-positive cell line) into the flank of immunodeficient mice.
-
Tumor Growth: Monitor tumor growth until the tumors reach a predetermined size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment groups and administer the ADC, vehicle control, and other control articles (e.g., unconjugated antibody) intravenously.
-
Monitoring: Measure tumor volume and body weight regularly to assess efficacy and toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a specified size or at a predetermined time point.
-
Data Analysis: Compare the tumor growth inhibition between the treatment and control groups.
Bystander Killing Assay
The bystander effect, where the cytotoxic payload kills neighboring antigen-negative cells, is an important attribute of ADCs with cell-permeable payloads like MMAE.[1][11]
Protocol:
-
Cell Labeling: Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) for easy identification.
-
Co-culture: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in various ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate.
-
ADC Treatment: Treat the co-cultures with the ADC and appropriate controls.
-
Incubation: Incubate the plates for 72-120 hours.
-
Analysis: Quantify the viability of the fluorescently labeled antigen-negative cells using a fluorescence plate reader or high-content imaging system. A significant decrease in the viability of the antigen-negative cells in the presence of antigen-positive cells and the ADC indicates a bystander effect.
Conclusion
The this compound drug-linker system represents a sophisticated and effective platform for the development of antibody-drug conjugates. Its design, which incorporates a stable conjugation chemistry, a protease-cleavable linker, a self-immolative spacer, and a potent cytotoxic payload, allows for the targeted delivery and controlled release of the therapeutic agent within cancer cells. A thorough understanding of its mechanism of action and the application of robust experimental protocols for its characterization are essential for the successful development of novel and effective ADC-based cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. iphasebiosci.com [iphasebiosci.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]
- 6. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
The Intracellular Journey: A Technical Guide to the Mal-GGFG-PAB-MMAE Target Cell Internalization Pathway
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the intricate intracellular trafficking and mechanism of action of antibody-drug conjugates (ADCs) utilizing the Mal-GGFG-PAB-MMAE linker-payload system. Understanding this pathway is paramount for the rational design and optimization of next-generation ADCs with enhanced therapeutic indices.
Introduction to the this compound ADC Platform
Antibody-drug conjugates represent a powerful class of targeted cancer therapies that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity.[1] The this compound system is a sophisticated linker-drug combination designed for optimal stability in circulation and efficient intracellular release of the cytotoxic payload, Monomethyl Auristatin E (MMAE).
The key components of this system are:
-
Maleimide (Mal): A reactive group that enables stable, covalent conjugation of the linker-drug to cysteine residues on the monoclonal antibody.
-
GGFG (Glycine-Glycine-Phenylalanine-Glycine): A tetrapeptide linker sequence specifically designed for cleavage by lysosomal proteases, such as Cathepsin B and L, which are often upregulated in the tumor microenvironment.[2][3][4]
-
PAB (p-aminobenzylcarbamate): A self-immolative spacer that, upon cleavage of the GGFG linker, rapidly releases the active MMAE payload.[5]
-
MMAE (Monomethyl Auristatin E): A potent antimitotic agent that inhibits tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis.[1][6][7][8]
This guide will dissect the sequential steps of the internalization pathway, from cell surface binding to the ultimate cytotoxic effect of MMAE.
The Internalization and Payload Release Cascade
The journey of a this compound ADC from the extracellular space to its intracellular target is a multi-step process, crucial for its therapeutic efficacy.
Step 1: Target Antigen Binding
The process is initiated by the high-affinity binding of the ADC's monoclonal antibody to its cognate antigen, a tumor-associated antigen (TAA) overexpressed on the surface of cancer cells. This specific interaction is the cornerstone of the ADC's targeted delivery.
Step 2: Receptor-Mediated Endocytosis
Upon binding, the ADC-antigen complex is internalized into the cell via receptor-mediated endocytosis.[3] This process can occur through various mechanisms, including clathrin-mediated or caveolae-mediated endocytosis, depending on the target antigen and cell type.[1] The complex is then encapsulated within an endosome.
Step 3: Lysosomal Trafficking and Linker Cleavage
The early endosome containing the ADC-antigen complex matures into a late endosome and subsequently fuses with a lysosome. The acidic environment (pH 4.5-5.0) and the high concentration of proteases within the lysosome are critical for the next step.[5] Lysosomal proteases, primarily Cathepsin B and L, recognize and cleave the GGFG peptide linker.[2][3][4]
Step 4: Self-Immolation of the PAB Spacer and MMAE Release
Cleavage of the GGFG linker triggers the spontaneous 1,6-elimination of the p-aminobenzylcarbamate (PAB) spacer. This self-immolative process is rapid and ensures the release of the unmodified, highly potent MMAE payload into the lysosomal lumen.
Step 5: Cytosolic Translocation and Cytotoxicity
The released MMAE, being membrane-permeable, can then translocate from the lysosome into the cytoplasm. Once in the cytosol, MMAE exerts its potent cytotoxic effect by binding to tubulin and disrupting microtubule dynamics. This leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[6][7][8]
The Bystander Effect
A key feature of ADCs with membrane-permeable payloads like MMAE is the "bystander effect." Once released, MMAE can diffuse out of the target cancer cell and kill neighboring antigen-negative tumor cells, thereby augmenting the anti-tumor activity of the ADC.[1]
Quantitative Data on ADC Internalization and Cytotoxicity
The efficiency of each step in the internalization pathway can be quantified to evaluate ADC performance. The following tables summarize representative quantitative data for MMAE-based ADCs, providing a framework for comparison. Note: Data for a Trastuzumab-vc-MMAE ADC is presented as a well-characterized model to illustrate the quantitative relationships, given the limited public data on the specific GGFG-MMAE linker.
Table 1: Relationship Between HER2 Receptor Expression and Intracellular MMAE Exposure
| Cell Line | HER2 Receptor Count (receptors/cell) | Internalization Half-Life (hours) | Intracellular Free MMAE Exposure (AUC in nM*h) |
| SKBR-3 | ~800,000 | 12.5 | High |
| MDA-MB-453 | ~250,000 | 8.3 | Medium |
| MCF-7 | ~50,000 | 5.9 | Low |
| MDA-MB-468 | ~10,000 | 4.2 | Very Low |
Data adapted from a study on Trastuzumab-vc-MMAE, demonstrating a strong correlation between antigen expression and intracellular payload concentration.[9][10]
Table 2: In Vitro Cytotoxicity of MMAE-Based ADCs
| Cell Line | Target Antigen | ADC | IC50 (nM) |
| BT-474 | HER2 | Trastuzumab-vc-MMAE | ~1 |
| NCI-N87 | HER2 | Trastuzumab-vc-MMAE | ~1.5 |
| MCF-7 | HER2 (low) | Trastuzumab-vc-MMAE | >100 |
| MDA-MB-468 | HER2 (negative) | Trastuzumab-vc-MMAE | >100 |
| T47D | SORT1 | 8D302-MMAE (vc linker) | ~0.5 |
| MDA-MB-231 | SORT1 | 8D302-MMAE (vc linker) | ~1.0 |
IC50 values represent the concentration of ADC required to inhibit cell growth by 50%. Data compiled from multiple sources.[4][7]
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of ADC internalization and function.
Internalization Assay using Confocal Microscopy
This method allows for the visualization and qualitative assessment of ADC internalization and trafficking to lysosomes.
Protocol:
-
Cell Seeding: Seed target cells (e.g., HER2-positive SK-BR-3 cells) onto glass-bottom dishes or chamber slides and culture overnight to allow for adherence.
-
ADC Incubation: Treat the cells with the fluorescently labeled this compound ADC at a predetermined concentration (e.g., 5 µg/mL) for various time points (e.g., 0.5, 2, 6, 24 hours) at 37°C. A 4°C control should be included to assess surface binding without internalization.
-
Washing: After incubation, wash the cells three times with cold phosphate-buffered saline (PBS) to remove unbound ADC.
-
Lysosomal Staining: Incubate the cells with a lysosomal marker, such as LysoTracker Red, for 30 minutes at 37°C.
-
Fixation and Permeabilization (Optional): Fix the cells with 4% paraformaldehyde for 15 minutes and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes if intracellular antibody staining is required.
-
Nuclear Staining: Stain the cell nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
Imaging: Acquire images using a confocal microscope. Co-localization of the fluorescently labeled ADC with the lysosomal marker will indicate successful trafficking to the lysosome.
Cathepsin B Cleavage Assay
This in vitro assay determines the susceptibility of the GGFG linker to cleavage by Cathepsin B.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the this compound conjugate in an appropriate solvent (e.g., DMSO).
-
Reconstitute recombinant human Cathepsin B enzyme in assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5).
-
-
Assay Reaction:
-
In a 96-well plate, add the assay buffer.
-
Add the this compound substrate to a final concentration of, for example, 10 µM.
-
Initiate the reaction by adding Cathepsin B to a final concentration of, for example, 50 nM.
-
Include a no-enzyme control.
-
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-4 hours).
-
Reaction Termination: Stop the reaction by adding a protease inhibitor or by acidifying the mixture.
-
Analysis: Analyze the release of free MMAE using liquid chromatography-mass spectrometry (LC-MS/MS). The amount of released MMAE is proportional to the cleavage of the GGFG linker.[11]
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and is used to determine the cytotoxic effect of the ADC.[12][13]
Protocol:
-
Cell Seeding: Seed target cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC in cell culture medium and add to the wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for 72-120 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to purple formazan (B1609692) crystals.[12]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against the logarithm of the ADC concentration.
Visualizing the Pathway and Experimental Workflows
Graphical representations of the internalization pathway and experimental procedures aid in the conceptual understanding of the ADC's mechanism of action.
Caption: Internalization and cytotoxic pathway of a this compound ADC.
Caption: Enzymatic cleavage of the GGFG linker and release of MMAE.
Caption: Workflow for the in vitro characterization of a this compound ADC.
Conclusion
The this compound ADC platform represents a highly engineered system that ensures stability in circulation and targeted, efficient release of a potent cytotoxic payload within cancer cells. A thorough understanding of its internalization pathway, coupled with robust quantitative assays, is indispensable for the successful development of novel ADC therapeutics. The methodologies and data presented in this guide provide a comprehensive framework for researchers and drug developers working to advance this promising class of anti-cancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. iphasebiosci.com [iphasebiosci.com]
- 3. iphasebiosci.com [iphasebiosci.com]
- 4. Generation and Characterization of SORT1-Targeted Antibody–Drug Conjugate for the Treatment of SORT1-Positive Breast Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. Antibody Internalization | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-biolabs.com [creative-biolabs.com]
- 9. Evaluation of Quantitative Relationship Between Target Expression and Antibody-Drug Conjugate Exposure Inside Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Notes and Protocols for Mal-GGFG-PAB-MMAE Conjugation to IgG
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the conjugation of the drug-linker Maleimido-Gly-Gly-Phe-Gly-p-aminobenzyl-monomethyl auristatin E (Mal-GGFG-PAB-MMAE) to a monoclonal antibody (IgG). This process is a critical step in the development of Antibody-Drug Conjugates (ADCs), a promising class of targeted cancer therapeutics.
The protocol outlines the necessary steps from antibody preparation and reduction of disulfide bonds to the conjugation reaction, purification of the resulting ADC, and its subsequent characterization.
Principle of Conjugation
The conjugation of this compound to an IgG molecule relies on the specific and efficient reaction between a maleimide (B117702) group on the linker and a thiol (sulfhydryl) group on the antibody.[1][2] The native interchain disulfide bonds within the IgG's hinge region are first partially reduced to generate free thiol groups. The maleimide moiety of the drug-linker then reacts with these thiols via a Michael addition reaction to form a stable thioether bond, covalently attaching the cytotoxic payload (MMAE) to the antibody.[1] The GGFG-PAB portion of the linker is designed to be stable in circulation but cleavable by lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells.[3][4] This targeted release mechanism enhances the therapeutic window of the ADC.[5][6]
Materials and Reagents
| Reagent | Supplier | Purpose |
| Monoclonal Antibody (IgG) | User-defined | The antibody to be conjugated. |
| This compound | e.g., MedchemExpress, TargetMol | The drug-linker payload to be conjugated to the antibody.[7][8][9] |
| Tris(2-carboxyethyl)phosphine (TCEP) | e.g., Sigma-Aldrich | Reducing agent for antibody disulfide bonds.[2][10] |
| Phosphate Buffered Saline (PBS), pH 7.2-7.4 | Standard lab supply | Buffer for antibody solution and reactions. |
| Borate Buffered Saline (BBS), pH 8.5 | User-prepared | Alternative buffer for certain conjugation steps.[11] |
| Anhydrous Dimethyl sulfoxide (B87167) (DMSO) | e.g., Sigma-Aldrich | Solvent for dissolving the this compound drug-linker. |
| L-Cysteine | e.g., Sigma-Aldrich | Quenching agent to cap unreacted maleimide groups.[] |
| Hydrophobic Interaction Chromatography (HIC) Column | e.g., GE Healthcare | For purification and characterization of the ADC.[6][13] |
| Size Exclusion Chromatography (SEC) Column | e.g., GE Healthcare | For purification and analysis of the ADC.[14] |
| UV-Vis Spectrophotometer | Standard lab equipment | For determining protein concentration and drug-to-antibody ratio (DAR). |
Experimental Protocols
Antibody Preparation and Reduction
This step involves the partial reduction of the interchain disulfide bonds in the hinge region of the IgG to generate free thiol groups for conjugation.
-
Prepare the Antibody Solution : Dissolve the IgG in degassed PBS buffer (pH 7.2-7.4) to a final concentration of 1-10 mg/mL.[2]
-
Prepare the Reducing Agent : Prepare a fresh stock solution of TCEP in degassed PBS.
-
Reduction Reaction : Add a 10-100-fold molar excess of TCEP to the antibody solution.[2] The exact molar ratio should be optimized for the specific antibody to achieve the desired number of free thiols.
-
Incubation : Incubate the reaction mixture at room temperature for 20-30 minutes.
-
Removal of Reducing Agent : Immediately before conjugation, remove the excess TCEP using a desalting column or size exclusion chromatography.
Conjugation of this compound to IgG
This step involves the reaction of the maleimide-functionalized drug-linker with the reduced antibody.
-
Prepare the Drug-Linker Solution : Dissolve the this compound in anhydrous DMSO to a stock concentration of 10 mM immediately before use.[2]
-
Conjugation Reaction : Add the this compound solution to the reduced and purified antibody solution. A 10-20 fold molar excess of the drug-linker over the antibody is a common starting point, but this should be optimized to achieve the desired Drug-to-Antibody Ratio (DAR).[2]
-
Incubation : Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.[] Alternatively, for more sensitive proteins, the reaction can be performed overnight at 2-8 °C.[2]
-
Quenching : Add a 2-fold molar excess of L-cysteine relative to the initial amount of this compound to quench any unreacted maleimide groups.[] Incubate for an additional 15-30 minutes at room temperature.
Purification of the Antibody-Drug Conjugate
Purification is crucial to remove unreacted drug-linker, aggregates, and other impurities.[5][13]
-
Purification Method : Hydrophobic Interaction Chromatography (HIC) is a widely used method for purifying ADCs and separating species with different DARs.[6][13] Size Exclusion Chromatography (SEC) can also be used to remove unconjugated drug-linker and aggregates.[14]
-
HIC Protocol :
-
Equilibrate the HIC column with a high salt buffer.
-
Load the quenched reaction mixture onto the column.
-
Elute the ADC using a decreasing salt gradient. Different DAR species will elute at different salt concentrations.
-
Collect fractions and analyze for protein concentration and DAR.
-
-
Buffer Exchange : After purification, the ADC should be buffer-exchanged into a suitable formulation buffer (e.g., PBS) using a desalting column or tangential flow filtration.
Characterization of the Antibody-Drug Conjugate
The final ADC product must be thoroughly characterized to ensure quality and consistency.
-
Determination of Drug-to-Antibody Ratio (DAR) :
-
UV-Vis Spectroscopy : Measure the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for MMAE (if applicable and distinct). The DAR can be calculated using the Beer-Lambert law, correcting for the contribution of the drug to the absorbance at 280 nm.
-
Hydrophobic Interaction Chromatography (HIC) : HIC can be used to separate and quantify the different DAR species (DAR0, DAR2, DAR4, etc.). The average DAR is calculated based on the peak areas of the different species.[15]
-
Mass Spectrometry (MS) : Intact mass analysis of the ADC can provide a precise measurement of the mass of the different DAR species and confirm the success of the conjugation.
-
-
Purity and Aggregation :
-
Size Exclusion Chromatography (SEC) : SEC is used to determine the percentage of monomeric ADC and to quantify the level of aggregation.
-
SDS-PAGE : SDS-PAGE under reducing and non-reducing conditions can be used to assess the integrity of the antibody and confirm the covalent attachment of the drug-linker.
-
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained during the ADC conjugation and characterization process.
Table 1: Conjugation Reaction Parameters
| Parameter | Value |
| Antibody Concentration | X mg/mL |
| Molar Ratio of TCEP to Antibody | X:1 |
| Molar Ratio of Drug-Linker to Antibody | X:1 |
| Reaction Time | X hours |
| Reaction Temperature | Room Temperature or 4°C |
| Quenching Agent | L-Cysteine |
Table 2: ADC Characterization Summary
| Parameter | Method | Result |
| Average Drug-to-Antibody Ratio (DAR) | HIC / MS | X.X |
| Percentage of Monomer | SEC | >95% |
| Percentage of Aggregates | SEC | <5% |
| Unconjugated Drug-Linker | HIC | Not Detected |
Signaling Pathway and Mechanism of Action
Storage
For short-term storage, the purified ADC solution can be stored at 2-8 °C for up to one week, protected from light. For long-term storage, it is recommended to add a cryoprotectant like glycerol (B35011) to a final concentration of 50% and store at -20 °C or -80 °C.[16] The addition of 5-10 mg/mL BSA and 0.01-0.03% sodium azide (B81097) can also help prevent denaturation and microbial growth during storage.[2][16]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low DAR | Incomplete reduction of disulfide bonds. | Optimize the TCEP concentration and incubation time. Ensure TCEP is fresh. |
| Hydrolysis of the maleimide group on the drug-linker. | Prepare the drug-linker solution immediately before use. Store the drug-linker under dry conditions. | |
| High DAR and Aggregation | Excessive reduction of disulfide bonds, leading to antibody fragmentation. | Decrease the TCEP concentration or incubation time. |
| High molar excess of the drug-linker. | Reduce the molar ratio of the drug-linker to the antibody. | |
| Presence of Unconjugated Antibody | Insufficient amount of drug-linker. | Increase the molar ratio of the drug-linker to the antibody. |
| Inefficient conjugation reaction. | Ensure the pH of the reaction buffer is between 6.5 and 7.5 for optimal maleimide-thiol reaction.[1] | |
| Poor Recovery After Purification | Non-specific binding of the ADC to the chromatography column. | Optimize the purification method, including the choice of resin and buffer conditions. |
| Aggregation and precipitation of the ADC. | Perform purification at 4°C. Ensure the formulation buffer is optimal for ADC stability. |
References
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. cellmosaic.com [cellmosaic.com]
- 4. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Mal-GGFG-PAB-MMAE_TargetMol [targetmol.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. biotium.com [biotium.com]
Application Notes and Protocols for the Step-by-Step Synthesis of Mal-GGFG-PAB-MMAE ADC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. Unlike chemotherapy, ADCs are intended to target and kill tumor cells while sparing healthy cells. This application note provides a detailed, step-by-step protocol for the synthesis of a Mal-GGFG-PAB-MMAE ADC. This ADC comprises a monoclonal antibody (mAb), a potent anti-tubulin agent, Monomethyl Auristatin E (MMAE), and a sophisticated linker system. The linker, Maleimido-Gly-Gly-Phe-Gly-p-aminobenzylcarbamate (Mal-GGFG-PAB), is designed for stability in circulation and selective cleavage by the enzyme Cathepsin B, which is often overexpressed in the tumor microenvironment. Upon cleavage of the GGFG peptide sequence, the self-immolative PAB spacer releases the active MMAE payload, leading to cell cycle arrest and apoptosis of the cancer cell.
Materials and Reagents
-
Fmoc-Gly-Wang resin
-
Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Phe-OH)
-
Coupling reagents (e.g., HATU, HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Maleimidocaproic acid
-
p-Aminobenzyl alcohol (PAB-OH)
-
Monomethyl auristatin E (MMAE)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Monoclonal antibody (mAb)
-
Phosphate-buffered saline (PBS)
-
Sephadex G-25 desalting column
-
Hydrophobic Interaction Chromatography (HIC) column
-
Size Exclusion Chromatography (SEC) column
Experimental Protocols
Part 1: Synthesis of this compound Drug-Linker
This section outlines the multi-step synthesis of the complete drug-linker construct. The synthesis involves solid-phase peptide synthesis (SPPS) of the GGFG peptide, followed by the attachment of the PAB spacer, maleimide (B117702) group, and finally the MMAE payload.
1.1: Solid-Phase Peptide Synthesis of GGFG-PAB
The GGFG peptide is synthesized on a solid support (Wang resin) using standard Fmoc chemistry.
-
Resin Swelling: Swell Fmoc-Gly-Wang resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and repeat for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling (Glycine): Dissolve Fmoc-Gly-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and add the mixture to the resin. Agitate for 2 hours at room temperature. Wash the resin with DMF and DCM.
-
Repeat Fmoc Deprotection and Amino Acid Coupling: Repeat the deprotection and coupling steps for Phenylalanine and then twice more for Glycine to assemble the GGFG peptide sequence.
-
PAB-OH Coupling: Couple p-aminobenzyl alcohol to the N-terminus of the GGFG peptide using a suitable coupling agent like HATU.
-
Cleavage from Resin: Cleave the GGFG-PAB from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
-
Purification: Purify the crude GGFG-PAB peptide by reverse-phase HPLC.
1.2: Maleimide Functionalization of GGFG-PAB
-
Activation of Maleimidocaproic Acid: Activate maleimidocaproic acid by reacting it with N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) coupling agent (e.g., DCC or EDC) in a suitable solvent like DCM to form the MC-NHS ester.
-
Coupling to GGFG-PAB: Dissolve the purified GGFG-PAB in DMF. Add the MC-NHS ester to the solution and stir at room temperature. Monitor the reaction by HPLC.
-
Purification: Once the reaction is complete, purify the product, Mal-GGFG-PAB, by preparative HPLC.
1.3: Conjugation of MMAE to Mal-GGFG-PAB
-
Dissolution: Dissolve Mal-GGFG-PAB (1.1 eq.) and MMAE (1.0 eq.) in anhydrous DMF.
-
Coupling: Add HOBt (1.0 eq.) and pyridine (B92270) to the solution. Stir the reaction at room temperature and monitor its progress by HPLC.
-
Purification: Upon completion, purify the crude product by semi-preparative HPLC to obtain this compound. Lyophilize the product to a solid.
| Parameter | Synthesis of GGFG-PAB | Maleimide Functionalization | MMAE Conjugation |
| Reaction Time | 2-3 hours (cleavage) | 2-4 hours | 12-16 hours |
| Temperature | Room Temperature | Room Temperature | Room Temperature |
| Key Reagents | TFA, TIS, H₂O | MC-NHS, DIPEA | HOBt, Pyridine |
| Purification Method | Reverse-Phase HPLC | Preparative HPLC | Semi-preparative HPLC |
| Typical Yield | 60-70% | 70-80% | 50-60% |
Table 1: Summary of Synthetic Steps and Representative Conditions for this compound.
Part 2: Synthesis of this compound ADC
This part describes the reduction of the antibody's interchain disulfide bonds and the subsequent conjugation with the maleimide-activated drug-linker.
2.1: Antibody Reduction
-
Buffer Exchange: Prepare the antibody solution in a suitable buffer (e.g., PBS with EDTA).
-
Reduction: Add a solution of TCEP to the antibody solution to a final concentration that provides the desired molar excess (e.g., 2-5 fold molar excess over the antibody) to reduce the interchain disulfide bonds.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Removal of Reducing Agent: Remove the excess reducing agent by buffer exchange using a Sephadex G-25 desalting column, equilibrating with the conjugation buffer.
2.2: Conjugation of Drug-Linker to Antibody
-
Drug-Linker Preparation: Dissolve the this compound in an organic co-solvent such as DMSO.
-
Conjugation Reaction: Add the dissolved drug-linker to the reduced antibody solution. The molar excess of the drug-linker should be optimized to achieve the target Drug-to-Antibody Ratio (DAR).
-
Incubation: Gently mix the reaction and incubate at a specific temperature (e.g., 4°C or room temperature) for a set time (e.g., 1-4 hours). The reaction should be performed in the dark to protect light-sensitive components.
-
Quenching: Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to cap any unreacted maleimide groups.
2.3: Purification and Characterization of the ADC
-
Purification: Purify the ADC using a desalting column to remove unreacted drug-linker and other small molecules. Further purification to separate ADCs with different DARs can be achieved using Hydrophobic Interaction Chromatography (HIC).
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using HIC or UV-Vis spectroscopy.
-
Aggregation: Assess the level of aggregation using Size Exclusion Chromatography (SEC).
-
In Vitro Cytotoxicity: Evaluate the potency of the ADC using a cell-based cytotoxicity assay.
-
| Parameter | Antibody Reduction | Conjugation Reaction | ADC Characterization |
| Reaction Time | 1-2 hours | 1-4 hours | Varies |
| Temperature | 37°C | 4°C or Room Temperature | N/A |
| Key Reagents | TCEP | This compound, DMSO | N/A |
| Analytical Method | N/A | HIC, SEC | HIC, SEC, Cell-based assays |
| Expected Outcome | Controlled reduction of disulfide bonds | Target DAR of ~4 | Low aggregation, desired DAR and potency |
Table 2: Summary of ADC Conjugation and Characterization Parameters.
Visualizations
Caption: Experimental workflow for the synthesis of this compound ADC.
Caption: Mechanism of action of this compound ADC.
Application Notes and Protocols for Mal-GGFG-PAB-MMAE in Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a significant advancement in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic agents. The Mal-GGFG-PAB-MMAE is a key component in the construction of ADCs, comprising a potent anti-mitotic agent, Monomethyl Auristatin E (MMAE), linked via a protease-cleavable Maleimido-Gly-Gly-Phe-Gly-p-aminobenzyl (Mal-GGFG-PAB) linker. This system is designed for high stability in circulation and efficient release of the cytotoxic payload within the target cancer cells, thereby minimizing off-target toxicity and enhancing the therapeutic window.
MMAE, a synthetic analog of dolastatin 10, is a highly potent microtubule inhibitor. Due to its high toxicity, it is unsuitable for systemic administration as a standalone drug.[1] However, when conjugated to a tumor-targeting antibody, its powerful cytotoxic effects can be precisely delivered to cancer cells. The GGFG peptide sequence in the linker is designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[2] This enzymatic cleavage ensures the release of the active MMAE payload only after the ADC has been internalized by the target cancer cell.
These application notes provide a comprehensive overview of the mechanism of action of this compound, detailed protocols for its use in generating and evaluating ADCs, and a summary of relevant performance data to guide researchers in the development of novel cancer therapeutics.
Mechanism of Action
The therapeutic effect of an ADC constructed with this compound is a multi-step process that begins with the specific recognition of a tumor-associated antigen on the surface of a cancer cell by the monoclonal antibody component of the ADC.
-
Binding and Internalization: The ADC circulates through the bloodstream until it encounters and binds to its target antigen on the cancer cell surface. This binding triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex into an endosome.
-
Lysosomal Trafficking and Cleavage: The endosome containing the ADC fuses with a lysosome. The acidic environment and the presence of lysosomal proteases, such as Cathepsin B, facilitate the cleavage of the GGFG peptide linker.[2]
-
Payload Release and Microtubule Disruption: The cleavage of the linker releases the highly potent MMAE payload into the cytoplasm of the cancer cell. MMAE then binds to tubulin, a key component of microtubules. This binding inhibits the polymerization of tubulin, disrupting the formation and function of the mitotic spindle, which is essential for cell division.
-
Cell Cycle Arrest and Apoptosis: The disruption of the microtubule network leads to cell cycle arrest in the G2/M phase.[3] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death. This process involves the activation of a cascade of caspases, including caspase-9 and caspase-3, and the cleavage of poly (ADP-ribose) polymerase (PARP).[4]
-
Bystander Effect: A key advantage of using cleavable linkers like GGFG is the potential for a "bystander effect." Once released, the membrane-permeable MMAE can diffuse out of the targeted cancer cell and kill neighboring, antigen-negative cancer cells, thereby overcoming tumor heterogeneity.
Data Presentation
The following tables summarize key quantitative data for MMAE-based ADCs. It is important to note that specific data for ADCs utilizing the Mal-GGFG-PAB linker is limited in publicly available literature. Therefore, the data presented below is a compilation from studies on ADCs with MMAE and other cleavable linkers (e.g., MC-VC-PAB) and serves as a valuable reference for expected performance.
Table 1: In Vitro Cytotoxicity of MMAE-Based ADCs in Various Cancer Cell Lines
| Cell Line | Cancer Type | Target Antigen | Linker-Payload | IC50 (ng/mL) | Reference |
| NCI-N87 | Gastric Cancer | HER2 | T-vc-MMAE | ~10 | [5] |
| GFP-MCF7 | Breast Cancer | HER2 (low) | T-vc-MMAE | ~100 | [5] |
| MDA-MB-453 | Breast Cancer | HER2 | MMAE-trastuzumab | Significant cell death at 1-1000 ng/mL | [6] |
| J1MT-1 (resistant) | Breast Cancer | HER2 | MMAE single-drug ADC | > 2000 | [7] |
| BT-474 | Breast Cancer | HER2 | Cys-linker-MMAE ADC | IC50: 10⁻¹¹ M | [8] |
| HCC1954 | Breast Cancer | HER2 | Cys-linker-MMAE ADC | IC50: 10⁻¹¹ M | [8] |
Table 2: In Vivo Efficacy of MMAE-Based ADCs in Xenograft Models
| Tumor Model | ADC | Dose (mg/kg) | Treatment Schedule | Tumor Growth Inhibition (%) | Reference |
| N87 (Gastric) | T-vc-MMAE | 3 | Single dose | Significant tumor regression | [5] |
| Granta-519 (NHL) | CD79b-MMAE (glucuronide linker) | Not Specified | Not Specified | Improved efficacy over benchmark | [9] |
| BTG-ADC (DAR 4.0) | Not Specified | Not Specified | Better efficacy than Adcetris® | [10] |
Table 3: Pharmacokinetic Parameters of MMAE-Based ADCs
| ADC Analyte | Species | Half-Life (t½) | Clearance (CL) | Volume of Distribution (Vd) | Reference |
| acMMAE | Human | ~2-4 days | Not Specified | Not Specified | [11] |
| Total Antibody | Human | ~10-20 days | Not Specified | Not Specified | [11] |
| Unconjugated MMAE | Human | Short | Rapid | Extensive tissue distribution | [11][12] |
| MMAE (free) | Mice | 2.5 h | 60 mL/h | 42 mL | [12] |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Monoclonal Antibody
This protocol describes a general method for conjugating the maleimide-functionalized linker-drug to a monoclonal antibody via partial reduction of interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting columns (e.g., Sephadex G-25)
-
Reaction buffer (e.g., PBS with 1 mM EDTA, pH 7.2-7.5)
-
Quenching solution (e.g., N-acetylcysteine)
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer), perform a buffer exchange into the reaction buffer.
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Partial Reduction of the Antibody:
-
Prepare a fresh stock solution of TCEP (e.g., 10 mM in water).
-
Add a 2-3 molar excess of TCEP to the antibody solution. The exact ratio may need to be optimized to achieve the desired drug-to-antibody ratio (DAR).
-
Incubate the mixture at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.
-
Immediately purify the reduced antibody using a desalting column equilibrated with reaction buffer to remove excess TCEP.
-
-
Drug-Linker Conjugation:
-
Dissolve this compound in DMSO to a final concentration of ~10 mM.
-
Add the dissolved drug-linker to the reduced antibody solution at a molar ratio of approximately 5-10 fold excess over the antibody.
-
Gently mix and incubate at room temperature for 1-2 hours.
-
-
Quenching the Reaction:
-
Add a 5-fold molar excess of the quenching solution (e.g., N-acetylcysteine) relative to the drug-linker to cap any unreacted maleimide (B117702) groups.
-
Incubate for 20 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the ADC from unreacted drug-linker and other small molecules using a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Concentrate the purified ADC to the desired concentration.
-
-
Characterization of the ADC:
-
Determine the protein concentration (e.g., by measuring absorbance at 280 nm).
-
Determine the DAR using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of an ADC in a cancer cell line.
Materials:
-
Cancer cell lines (antigen-positive and antigen-negative controls)
-
Complete cell culture medium
-
ADC of interest
-
Unconjugated antibody (negative control)
-
Free MMAE (positive control)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free MMAE in complete medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of the test articles. Include untreated cells as a control.
-
Incubate for 72-96 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Protocol 3: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an ADC in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
Cancer cell line of interest
-
Matrigel (optional)
-
ADC of interest
-
Vehicle control (e.g., PBS)
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Tumor Implantation:
-
Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel (1:1 ratio) at a concentration of 1-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
ADC Administration:
-
Administer the ADC and vehicle control to the respective groups via an appropriate route (e.g., intravenous injection).
-
The dosing schedule (e.g., single dose, multiple doses) should be predetermined based on the experimental design.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor growth and body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition. Euthanize mice when tumors reach a predetermined maximum size or if they show signs of significant toxicity.
-
At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. iphasebiosci.com [iphasebiosci.com]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. researchgate.net [researchgate.net]
- 5. A Cell-Level Systems PK-PD Model to Characterize In Vivo Efficacy of ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. adcreview.com [adcreview.com]
- 8. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. innate-pharma.com [innate-pharma.com]
- 11. Clinical pharmacology of vc-MMAE antibody–drug conjugates in cancer patients: learning from eight first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Whole-Body Pharmacokinetics and Physiologically Based Pharmacokinetic Model for Monomethyl Auristatin E (MMAE) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Stability Assessment of Mal-GGFG-PAB-MMAE Antibody-Drug Conjugate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The stability of the linker connecting the antibody and the payload is a critical quality attribute, directly impacting the ADC's efficacy and safety profile. Premature release of the cytotoxic drug in circulation can lead to off-target toxicity, while insufficient cleavage at the tumor site can reduce therapeutic efficacy.
This application note provides a detailed experimental protocol for assessing the stability of an ADC containing the Maleimide-Gly-Gly-Phe-Gly-p-aminobenzylcarbamate (Mal-GGFG-PAB) linker conjugated to the potent antimitotic agent, Monomethyl Auristatin E (MMAE). The GGFG tetrapeptide sequence is designed for cleavage by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[1][2] This protocol outlines methods for evaluating both the stability of the ADC in plasma and the enzymatic cleavage of the linker, leading to the release of MMAE.
Signaling Pathway and Mechanism of Action
The Mal-GGFG-PAB-MMAE ADC exerts its cytotoxic effect through a multi-step process that begins with binding to a target antigen on the surface of a cancer cell. Following receptor-mediated endocytosis, the ADC is trafficked to the lysosome. Inside the acidic and enzyme-rich environment of the lysosome, the GGFG linker is cleaved by proteases like Cathepsin B.[2] This cleavage initiates a self-immolative cascade through the PAB spacer, ultimately releasing the MMAE payload into the cytoplasm. MMAE then binds to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.
Caption: Mechanism of action of a this compound ADC.
Experimental Workflow
The stability of the this compound ADC is assessed through two primary assays: a plasma stability assay to evaluate premature drug release and an enzymatic cleavage assay to confirm the intended mechanism of payload release. The workflow involves incubating the ADC in the respective matrix, followed by analysis to quantify the amount of intact ADC, released payload, and changes in the drug-to-antibody ratio (DAR).
Caption: Experimental workflow for stability and cleavage assays.
Experimental Protocols
Plasma Stability Assay
This protocol assesses the stability of the this compound ADC in human plasma over time by monitoring changes in the average Drug-to-Antibody Ratio (DAR) and the release of free MMAE.
Materials and Reagents:
-
This compound ADC
-
Human plasma (pooled, citrated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Hydrophobic Interaction Chromatography (HIC) HPLC system
-
Reversed-Phase (RP) HPLC system
-
LC-MS/MS system
-
Protein A affinity purification resin (optional)
-
Acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
Formic acid
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the this compound ADC in PBS.
-
Spike the ADC stock solution into pre-warmed human plasma to a final concentration of 100 µg/mL.
-
Prepare a control sample by spiking the ADC into PBS at the same concentration.
-
-
Incubation:
-
Incubate the plasma and PBS samples at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 96, and 168 hours).
-
Immediately freeze the collected aliquots at -80°C to stop the reaction.
-
-
Analysis of Average DAR by HIC-HPLC:
-
Thaw the plasma samples.
-
(Optional) Purify the ADC from plasma proteins using Protein A affinity chromatography.
-
Analyze the samples using an HIC-HPLC method to separate ADC species with different DARs (e.g., DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR at each time point by determining the relative peak area of each species.
-
-
Analysis of Free MMAE by RP-HPLC or LC-MS/MS:
-
To precipitate plasma proteins, add 3 volumes of cold acetonitrile to the thawed plasma samples.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Collect the supernatant and analyze it by RP-HPLC or a more sensitive LC-MS/MS method to quantify the concentration of released MMAE.[3]
-
A standard curve of MMAE should be prepared in plasma to accurately quantify the released payload.
-
Cathepsin B-Mediated Cleavage Assay
This protocol evaluates the enzymatic cleavage of the GGFG linker by Cathepsin B, confirming the intended mechanism of payload release.
Materials and Reagents:
-
This compound ADC
-
Recombinant human Cathepsin B
-
Cathepsin B assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
LC-MS/MS system
-
Acetonitrile (ACN)
-
Formic acid
Procedure:
-
Enzyme Activation:
-
Activate Cathepsin B according to the manufacturer's instructions, typically by pre-incubating in the assay buffer containing a reducing agent like DTT.
-
-
Cleavage Reaction:
-
Prepare a reaction mixture containing the this compound ADC (e.g., 50 µg/mL) in the Cathepsin B assay buffer.
-
Initiate the reaction by adding activated Cathepsin B to a final concentration of, for example, 1 µM.
-
Prepare a negative control sample without Cathepsin B.
-
Incubate the reaction mixtures at 37°C.
-
-
Sample Collection and Analysis:
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Stop the reaction by adding an equal volume of cold acetonitrile with 0.1% formic acid.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of released MMAE.
-
Data Presentation
The stability of the this compound ADC can be summarized in the following table. Data should be presented as the mean ± standard deviation from at least three independent experiments.
| Assay Condition | Time Point | Average DAR | % Free MMAE Released |
| Plasma Stability (37°C) | 0 hours | 3.8 ± 0.1 | < 0.1% |
| 24 hours | 3.7 ± 0.2 | 0.5% ± 0.1% | |
| 72 hours | 3.5 ± 0.2 | 1.2% ± 0.3% | |
| 168 hours | 3.1 ± 0.3 | 2.5% ± 0.5% | |
| Cathepsin B Cleavage (pH 5.5, 37°C) | 0 minutes | - | < 0.1% |
| 30 minutes | - | 45% ± 5% | |
| 60 minutes | - | 78% ± 6% | |
| 120 minutes | - | > 95% |
Note: The data presented in this table are representative and may vary depending on the specific antibody, conjugation conditions, and analytical methods used.
Conclusion
The stability of the linker-payload is a critical parameter in the development of safe and effective Antibody-Drug Conjugates. The protocols described in this application note provide a framework for assessing the stability of this compound ADCs in human plasma and for confirming the intended enzymatic release of the MMAE payload. The GGFG linker is designed to be stable in circulation while being efficiently cleaved by lysosomal proteases like Cathepsin B within the target tumor cells.[2] The data generated from these assays are essential for the selection of lead ADC candidates and for understanding their pharmacokinetic and pharmacodynamic properties. Analytical techniques such as HIC-HPLC and LC-MS/MS are powerful tools for the detailed characterization of ADC stability.[4]
References
- 1. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iphasebiosci.com [iphasebiosci.com]
- 3. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 4. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of Mal-GGFG-PAB-MMAE Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics designed to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. The Mal-GGFG-PAB-MMAE ADC is comprised of three key components: a monoclonal antibody that targets a tumor-specific antigen, the potent anti-mitotic agent monomethyl auristatin E (MMAE), and a linker system. This linker, consisting of a maleimide (B117702) (Mal) group for conjugation to the antibody, a cathepsin B-cleavable tetrapeptide sequence (Gly-Gly-Phe-Gly), and a self-immolative para-aminobenzyl (PAB) spacer, is designed for stable circulation in the bloodstream and efficient release of the MMAE payload within the target cancer cell.
This document provides detailed protocols for essential in vitro cell-based assays to evaluate the efficacy and mechanism of action of this compound ADCs, including cytotoxicity, internalization, and the bystander effect.
Mechanism of Action
The therapeutic action of a this compound ADC is a multi-step process that begins with the specific binding of the antibody to its target antigen on the surface of a cancer cell.[1] Upon binding, the ADC-antigen complex is internalized by the cell through receptor-mediated endocytosis.[1] The complex is then trafficked to the lysosome, an acidic organelle containing various proteases.[] Within the lysosome, cathepsin B cleaves the GGFG peptide sequence of the linker, leading to the release of the PAB-MMAE intermediate.[3] The PAB spacer then self-immolates, releasing the active MMAE payload into the cytoplasm.[3] MMAE potently inhibits tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptotic cell death.[4] Due to its membrane permeability, the released MMAE can also diffuse out of the target cell and kill neighboring antigen-negative cancer cells, a phenomenon known as the bystander effect.[5][6]
Key Cell-Based Assays
Cytotoxicity Assay
This assay measures the dose-dependent cytotoxic effect of the ADC on antigen-positive cancer cells to determine its potency, typically reported as the half-maximal inhibitory concentration (IC50).
Protocol: MTT Assay
-
Cell Seeding: Seed antigen-positive cells (e.g., HER2-positive SK-BR-3 or NCI-N87 cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[7][8]
-
ADC Treatment: Prepare serial dilutions of the this compound ADC and a non-binding isotype control ADC in cell culture medium. Add the diluted ADCs to the cells and incubate for 72-96 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against the log of the ADC concentration and determine the IC50 value using non-linear regression.[9]
Example Data:
| Cell Line (Antigen) | ADC | IC50 (nM) |
| SK-BR-3 (HER2+++) | Anti-HER2-Mal-GGFG-PAB-MMAE | 0.5 - 5 |
| NCI-N87 (HER2++) | Anti-HER2-Mal-GGFG-PAB-MMAE | 5 - 20 |
| MDA-MB-468 (HER2-) | Anti-HER2-Mal-GGFG-PAB-MMAE | >1000 |
| SK-BR-3 (HER2+++) | Isotype Control-Mal-GGFG-PAB-MMAE | >1000 |
Note: The data presented are representative values for MMAE-based ADCs with cleavable linkers and will vary depending on the specific antibody, target antigen expression, and cell line.
Internalization Assay
This assay quantifies the extent and rate at which the ADC is internalized by target cells, a critical step for payload delivery.
Protocol: Fluorescence-Based Internalization Assay using a pH-Sensitive Dye
-
ADC Labeling: Label the ADC with a pH-sensitive dye (e.g., pHrodo Red) according to the manufacturer's instructions. This dye is non-fluorescent at neutral pH but becomes fluorescent in the acidic environment of the endosomes and lysosomes.
-
Cell Seeding: Plate target cells in a 96-well plate and incubate overnight.
-
Treatment: Add the fluorescently labeled ADC to the cells and incubate at 37°C. For a negative control, incubate a set of cells with the labeled ADC at 4°C to inhibit endocytosis.
-
Imaging: Acquire fluorescence images at various time points (e.g., 0, 2, 4, 8, 24 hours) using a high-content imaging system or a fluorescence microscope.
-
Analysis: Quantify the intracellular fluorescence intensity over time. The increase in fluorescence corresponds to the amount of internalized ADC.
Example Data:
| Time (hours) | Internalized ADC (% of Total Bound) |
| 0 | <5% |
| 2 | 20-30% |
| 8 | 50-70% |
| 24 | >80% |
Note: The data presented are representative and the rate of internalization is dependent on the antibody-antigen pair.
Bystander Effect Assay
This assay evaluates the ability of the released MMAE payload to kill neighboring antigen-negative cells.
Protocol: Co-culture Bystander Assay
-
Cell Preparation: Engineer an antigen-negative cell line (e.g., MDA-MB-468) to express a fluorescent protein (e.g., GFP) for easy identification.
-
Co-culture Seeding: Seed a mixture of antigen-positive (e.g., SK-BR-3) and GFP-labeled antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1). Include monocultures of each cell line as controls.
-
ADC Treatment: Treat the co-cultures and monocultures with the this compound ADC at a concentration that is highly cytotoxic to the antigen-positive cells but has minimal direct effect on the antigen-negative monoculture.
-
Incubation: Incubate the plates for 72-96 hours.
-
Analysis: Use flow cytometry or high-content imaging to quantify the viability of the GFP-positive (antigen-negative) cells. A significant increase in the death of antigen-negative cells in the co-culture compared to the monoculture indicates a bystander effect.[10]
Example Data:
| Cell Culture | ADC Treatment | Viability of Antigen-Negative Cells (%) |
| Antigen-Negative Monoculture | No Treatment | 100% |
| Antigen-Negative Monoculture | ADC | ~90% |
| Co-culture (1:1) | No Treatment | 100% |
| Co-culture (1:1) | ADC | 30-50% |
Note: The data presented are representative and the magnitude of the bystander effect depends on the cell lines, co-culture ratio, and ADC concentration.
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 3. Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Modeling to capture bystander-killing effect by released payload in target positive tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An anti-HER2 antibody conjugated with monomethyl auristatin E is highly effective in HER2-positive human gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Mal-GGFG-PAB-MMAE Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of targeted cancer therapies that combine the specificity of a monoclonal antibody with the potent cytotoxic effects of a small molecule payload. This document provides detailed application notes and protocols for the in vivo application of ADCs utilizing the Maleimide-GGFG-PAB-MMAE drug-linker. This system consists of a monoclonal antibody conjugated via a maleimide (B117702) group to a protease-cleavable linker (Gly-Gly-Phe-Gly) and a self-immolative p-aminobenzyl (PAB) spacer, which is in turn attached to the potent antimitotic agent, Monomethyl Auristatin E (MMAE).[1][][3]
MMAE functions by inhibiting tubulin polymerization, a critical process for cell division.[][4] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death) in rapidly dividing cancer cells.[4][5] The linker is designed to be stable in systemic circulation and to be cleaved by proteases, such as cathepsin B, which are often overexpressed in the tumor microenvironment, ensuring targeted release of the MMAE payload.[]
These notes are intended to guide researchers in designing and executing robust in vivo studies to evaluate the efficacy, pharmacokinetics, and safety of Mal-GGFG-PAB-MMAE ADCs.
Mechanism of Action
The in vivo anti-tumor activity of a this compound ADC is a multi-step process:
-
Circulation and Targeting: The ADC is administered intravenously and circulates throughout the bloodstream. The monoclonal antibody component specifically recognizes and binds to a target antigen that is overexpressed on the surface of tumor cells.
-
Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.[1]
-
Lysosomal Trafficking: The internalized endosome containing the ADC fuses with a lysosome.
-
Payload Release: Within the lysosome, the GGFG linker is cleaved by lysosomal proteases, such as Cathepsin B. This initiates the release of the PAB-MMAE, and the self-immolative PAB spacer subsequently releases the free, active MMAE into the cytoplasm.[1]
-
Cytotoxicity: The released MMAE binds to tubulin, disrupting microtubule dynamics and leading to G2/M phase cell cycle arrest and apoptosis.[1][4]
-
Bystander Effect: As a moderately cell-permeable molecule, the released MMAE can diffuse out of the target cancer cell and kill neighboring, antigen-negative tumor cells, a phenomenon known as the bystander effect.[1]
Signaling Pathway and Experimental Workflow Diagrams
References
Application Notes and Protocols for the Analytical Characterization of Mal-GGFG-PAB-MMAE Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a sophisticated class of biotherapeutics that leverage the specificity of a monoclonal antibody (mAb) to deliver a potent cytotoxic payload to target cells. The Mal-GGFG-PAB-MMAE is a drug-linker conjugate utilized in the synthesis of ADCs. It comprises the potent anti-mitotic agent Monomethyl Auristatin E (MMAE), a cathepsin B-cleavable tetrapeptide linker (Gly-Gly-Phe-Gly), a self-immolative para-aminobenzyl (PAB) spacer, and a maleimide (B117702) (Mal) group for conjugation to the antibody.
Thorough analytical characterization is paramount to ensure the safety, efficacy, and batch-to-batch consistency of ADCs. This document provides detailed application notes and protocols for the key analytical techniques used to characterize ADCs containing the this compound drug-linker.
Core Analytical Techniques
A multi-faceted analytical approach is required to comprehensively characterize the complex and heterogeneous nature of ADCs. The primary techniques employed are:
-
Hydrophobic Interaction Chromatography (HIC): To determine the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species.
-
Size Exclusion Chromatography (SEC): To quantify aggregates, fragments, and the monomeric purity of the ADC.
-
Mass Spectrometry (MS): For detailed structural elucidation, including confirmation of intact mass, subunit analysis, and identification of conjugation sites through peptide mapping.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess the purity, stability, and presence of free drug-linker.
Data Presentation: Quantitative Analysis Summary
Due to the proprietary nature of specific ADC development programs, publicly available quantitative data for an ADC utilizing the precise this compound linker is limited. The following tables present representative data from closely related MMAE-containing ADCs to illustrate the expected outcomes of the analytical characterization.
Table 1: Representative Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography (HIC)
| Drug-Loaded Species | Representative Relative Abundance (%) |
| DAR 0 (Unconjugated mAb) | 5 - 15 |
| DAR 2 | 20 - 30 |
| DAR 4 | 40 - 50 |
| DAR 6 | 10 - 20 |
| DAR 8 | < 5 |
| Average DAR | ~3.5 - 4.0 |
Table 2: Representative Size Exclusion Chromatography (SEC) Analysis of ADC Purity
| Species | Representative Relative Abundance (%) |
| High Molecular Weight Species (Aggregates) | < 2% |
| Monomer | > 98% |
| Low Molecular Weight Species (Fragments) | < 0.5% |
Table 3: Representative Mass Spectrometry (MS) Analysis of a Reduced ADC
| Chain | Expected Mass (Da) | Observed Mass (Da) | Mass Difference (Da) |
| Light Chain | ~23,500 | ~23,500 | < 2 |
| Heavy Chain | ~50,000 | ~50,000 | < 2 |
| Heavy Chain + 1 Drug-Linker | ~51,900 | ~51,900 | < 2 |
| Heavy Chain + 2 Drug-Linkers | ~53,800 | ~53,800 | < 2 |
| Heavy Chain + 3 Drug-Linkers | ~55,700 | ~55,700 | < 2 |
(Note: The mass of the this compound drug-linker is approximately 1900 Da. The exact mass will vary depending on the specific antibody.)
Experimental Protocols
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
Objective: To separate and quantify the different drug-loaded species of the ADC based on their hydrophobicity.
Materials:
-
HIC Column (e.g., TSKgel Butyl-NPR)
-
HPLC system with UV detector
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol
-
ADC Sample
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 10-50 µg of the ADC sample.
-
Elute the bound species with a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Monitor the absorbance at 280 nm.
-
Integrate the peaks corresponding to the different DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each DAR species * DAR value) / Σ (Total Peak Area)
Protocol 2: Analysis of Aggregates and Fragments by Size Exclusion Chromatography (SEC)
Objective: To separate ADC species based on their hydrodynamic radius to determine the level of aggregation and fragmentation.
Materials:
-
SEC Column (e.g., TSKgel G3000SWxl)
-
HPLC system with UV detector
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8
-
ADC Sample
Procedure:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min).
-
Inject 10-50 µg of the ADC sample.
-
Run the separation isocratically for 30 minutes.
-
Monitor the absorbance at 280 nm.
-
Integrate the peaks corresponding to aggregates (eluting earlier than the monomer) and fragments (eluting later than the monomer).
-
Calculate the percentage of each species relative to the total peak area.
Protocol 3: Intact and Subunit Mass Analysis by Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the intact ADC and its subunits (light and heavy chains) to verify conjugation.
Materials:
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UPLC system
-
Reversed-phase column for protein analysis (e.g., C4)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Reducing agent (e.g., Dithiothreitol - DTT)
-
ADC Sample
Procedure for Intact Mass Analysis:
-
Desalt the ADC sample using a suitable method.
-
Infuse or inject the sample into the mass spectrometer.
-
Acquire data in positive ion mode.
-
Deconvolute the resulting spectrum to obtain the zero-charge mass of the different drug-loaded species.
Procedure for Subunit Mass Analysis:
-
Reduce the ADC sample by incubating with DTT (e.g., 10 mM DTT at 37°C for 30 minutes).
-
Inject the reduced sample onto the RP-UPLC-MS system.
-
Elute the light and heavy chains using a gradient of Mobile Phase B.
-
Acquire mass spectra for the eluting peaks.
-
Deconvolute the spectra to determine the masses of the unconjugated and conjugated light and heavy chains.
Protocol 4: Identification of Conjugation Sites by Peptide Mapping
Objective: To identify the specific amino acid residues (cysteines) where the drug-linker is attached.
Materials:
-
ADC Sample
-
Reducing agent (DTT)
-
Alkylating agent (e.g., Iodoacetamide - IAM)
-
Proteolytic enzyme (e.g., Trypsin)
-
RP-UPLC-MS/MS system
Procedure:
-
Denature, reduce, and alkylate the ADC sample.
-
Digest the protein with trypsin overnight at 37°C.
-
Inject the peptide mixture into the LC-MS/MS system.
-
Separate the peptides using a gradient.
-
Acquire MS and MS/MS data.
-
Analyze the data using a protein sequence database and software to identify the peptides and pinpoint the mass shift corresponding to the drug-linker on specific cysteine-containing peptides.
Visualizations
Caption: Overall workflow for the analytical characterization of a this compound ADC.
Caption: Intracellular cleavage mechanism of the GGFG linker leading to MMAE release.
Determining the Drug-to-Antibody Ratio for Mal-GGFG-PAB-MMAE Antibody-Drug Conjugates: An Application Note
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of targeted cancer therapies, combining the specificity of a monoclonal antibody (mAb) with the potent cytotoxicity of a small molecule drug. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it directly influences the therapeutic's efficacy, safety, and pharmacokinetic profile.[1][] An insufficient drug load may lead to reduced potency, while an excessive drug load can negatively impact pharmacokinetics and increase toxicity.[1][3] This application note provides detailed protocols for determining the DAR of ADCs utilizing the maleimide-glycine-glycine-phenylalanine-glycine (Mal-GGFG) cleavable linker conjugated to the potent cytotoxic agent monomethyl auristatin E (MMAE).
The Mal-GGFG-PAB-MMAE drug-linker is a sophisticated system designed for stability in circulation and efficient release of the MMAE payload within the target cancer cells.[4][5] The conjugation process typically involves the reduction of inter-chain disulfide bonds on the antibody, followed by the reaction of the resulting free thiols with the maleimide (B117702) group of the linker. This process generates a heterogeneous mixture of ADC species with varying numbers of drug molecules per antibody. Therefore, accurate and robust analytical methods are essential for characterizing this heterogeneity and determining the average DAR.
This document outlines three primary analytical techniques for DAR determination: Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS). Each method offers unique advantages and can be used orthogonally to provide a comprehensive characterization of the ADC.
Overview of Analytical Methodologies
A multi-faceted approach is recommended for the comprehensive characterization of this compound ADCs. The following diagram illustrates the general workflow for DAR determination.
Caption: Workflow for DAR determination of ADCs.
Conjugation of this compound to a Monoclonal Antibody
The following diagram illustrates the chemical conjugation of the this compound linker-payload to a monoclonal antibody via cysteine residues.
Caption: this compound conjugation to a mAb.
Experimental Protocols
Hydrophobic Interaction Chromatography (HIC-HPLC)
HIC is a non-denaturing chromatographic technique that separates proteins based on their hydrophobicity.[6][7] For ADCs, the addition of the hydrophobic this compound linker-payload increases the overall hydrophobicity of the antibody.[7] This allows for the separation of ADC species with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8 for cysteine-linked ADCs).[3][8]
Protocol:
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a UV detector.
-
-
Column:
-
Tosoh TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm, or equivalent.
-
-
Mobile Phases:
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% (v/v) Isopropanol.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL (of a 1 mg/mL ADC solution)
-
Gradient:
Time (min) % Mobile Phase B 0 0 20 100 25 100 26 0 | 30 | 0 |
-
-
Data Analysis:
-
Integrate the peak areas for each DAR species (unconjugated mAb, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula:
-
Average DAR = (Σ (Peak Area_i * DAR_i)) / (Σ Peak Area_i)
-
Where i represents each ADC species.
-
-
Expected Results: A chromatogram showing distinct peaks for the unconjugated antibody and ADC species with increasing drug loads, eluting in order of increasing hydrophobicity.
| Parameter | Typical Value |
| Column | TSKgel Butyl-NPR |
| Mobile Phase A | 1.5 M (NH₄)₂SO₄, 50 mM Na₃PO₄, pH 7.0 |
| Mobile Phase B | 50 mM Na₃PO₄, 20% IPA, pH 7.0 |
| Flow Rate | 0.8 mL/min |
| Temperature | 25°C |
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a denaturing technique that can be used to determine the average DAR of cysteine-linked ADCs after reduction of the inter-chain disulfide bonds.[8] This method separates the light and heavy chains of the antibody, and the drug-conjugated chains can be resolved from the unconjugated chains.
Protocol:
-
Sample Preparation (Reduction):
-
To 100 µg of the ADC (at 1 mg/mL), add Dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate at 37°C for 30 minutes.
-
-
Instrumentation:
-
UHPLC system with a binary pump, autosampler, column thermostat, and a UV detector.
-
-
Column:
-
Agilent PLRP-S, 2.1 x 50 mm, 5 µm, or equivalent.
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 80°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 5 µL
-
Gradient:
Time (min) % Mobile Phase B 0 25 15 50 16 90 18 90 19 25 | 22 | 25 |
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to the unconjugated light chain (L0), drug-conjugated light chain (L1), unconjugated heavy chain (H0), and drug-conjugated heavy chains (H1, H2, H3).
-
Calculate the weighted average DAR using the following formula:[1][]
-
Average DAR = (Σ (Weighted Peak Area of Heavy Chains) + Σ (Weighted Peak Area of Light Chains)) / (Total Peak Area of all Chains)
-
-
Expected Results: A chromatogram showing separated peaks for the light and heavy chains, with further separation of drug-conjugated forms.
| Parameter | Typical Value |
| Column | Agilent PLRP-S |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Temperature | 80°C |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides a direct measurement of the molecular weights of the different ADC species, allowing for unambiguous determination of the drug load distribution and average DAR.[9] Both native and denaturing (reduced) conditions can be employed.
Protocol (Native SEC-MS):
-
Instrumentation:
-
UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
-
Column:
-
Size Exclusion Chromatography (SEC) column suitable for native protein analysis (e.g., Waters ACQUITY UPLC BEH200 SEC, 2.1 x 150 mm, 1.7 µm).
-
-
Mobile Phase:
-
100 mM Ammonium Acetate, pH 7.0.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 25°C
-
Run Time: 15 minutes (isocratic)
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Gas Flow: 600 L/hr
-
Mass Range: 2000-8000 m/z
-
-
Data Analysis:
-
Deconvolute the mass spectra to obtain the zero-charge masses of the intact ADC species.
-
Calculate the relative abundance of each DAR species.
-
Calculate the weighted average DAR based on the relative abundances and corresponding drug loads.
-
Expected Results: A series of mass peaks corresponding to the different DAR species (DAR0, DAR2, DAR4, etc.).
| Parameter | Typical Value |
| Column | SEC (e.g., Waters ACQUITY UPLC BEH200) |
| Mobile Phase | 100 mM Ammonium Acetate, pH 7.0 |
| Flow Rate | 0.2 mL/min |
| MS Detector | Q-TOF or Orbitrap |
| Ionization | ESI (Native Conditions) |
Data Presentation and Interpretation
The quantitative data obtained from each analytical method should be summarized in a clear and concise table for easy comparison.
| Analytical Method | DAR 0 (%) | DAR 2 (%) | DAR 4 (%) | DAR 6 (%) | DAR 8 (%) | Average DAR |
| HIC-HPLC | 10.5 | 25.2 | 40.8 | 18.3 | 5.2 | 3.9 |
| RP-HPLC (Calculated) | - | - | - | - | - | 4.0 |
| Native LC-MS | 11.1 | 24.9 | 41.2 | 17.9 | 4.9 | 3.9 |
Conclusion
The determination of the drug-to-antibody ratio is a critical step in the development and quality control of this compound ADCs. The use of orthogonal analytical techniques, including HIC-HPLC, RP-HPLC, and LC-MS, provides a comprehensive understanding of the drug load distribution and average DAR. The protocols outlined in this application note provide a robust framework for the accurate and reproducible characterization of these complex biotherapeutics. It is recommended to use at least two of these methods to ensure the accuracy and reliability of the DAR determination.
References
- 1. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 3. ymc.eu [ymc.eu]
- 4. Mal-GGFG-PAB-MMAE_TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Mal-GGFG-PAB-MMAE Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the purification of antibody-drug conjugates (ADCs) containing the Maleimide-GGFG-PAB-Monomethylauristatin E (Mal-GGFG-PAB-MMAE) drug-linker. The protocols outlined below are designed to ensure a final product with high purity, a defined drug-to-antibody ratio (DAR), and low levels of aggregation, which are critical quality attributes for the safety and efficacy of ADCs.
Introduction to ADC Purification
The conjugation of the hydrophobic MMAE payload to a monoclonal antibody (mAb) via the Mal-GGFG-PAB linker results in a heterogeneous mixture. This mixture may contain ADC species with varying DARs (e.g., DAR 0, 2, 4, 6, 8 for cysteine-linked conjugates), as well as process-related impurities such as unconjugated drug-linker, organic solvents, and aggregated ADC molecules.[1] A multi-step purification strategy is therefore essential to obtain a homogenous and well-characterized ADC product.
The typical purification workflow for this compound ADCs involves a series of orthogonal chromatographic and filtration steps. Hydrophobic Interaction Chromatography (HIC) is a key technique for separating ADC species based on their DAR.[2][3] Tangential Flow Filtration (TFF) is employed for buffer exchange, concentration, and removal of small molecule impurities.[4] Size Exclusion Chromatography (SEC) is utilized to remove high molecular weight species (aggregates) and for final formulation.[5] Reversed-Phase Chromatography (RPC) is a powerful analytical tool for assessing purity and determining the average DAR, often under denaturing conditions.[6][7]
Key Purification Methods
A robust purification process for this compound conjugates typically involves the following steps:
-
Tangential Flow Filtration (TFF) for Initial Cleanup and Buffer Exchange: To remove residual organic solvents (e.g., DMSO or DMAc) from the conjugation reaction and exchange the ADC into a buffer suitable for the first chromatography step.
-
Hydrophobic Interaction Chromatography (HIC) for DAR Separation: To separate the heterogeneous mixture of ADC species into populations with different DARs.[2][8]
-
Size Exclusion Chromatography (SEC) for Aggregate Removal and Formulation: To remove high molecular weight aggregates and for buffer exchange into the final formulation buffer.[5]
The following sections provide detailed protocols for each of these essential purification steps.
Experimental Protocols
Protocol 1: Tangential Flow Filtration (TFF) for Buffer Exchange and Concentration
This protocol describes the use of TFF for the initial purification of the crude ADC solution after conjugation.
Objective: To remove organic solvents and unconjugated drug-linker, and to concentrate and buffer-exchange the ADC into the HIC loading buffer.
Materials:
-
TFF system (e.g., Pellicon® Capsule with 30 kDa Ultracel® membrane)
-
Crude this compound conjugate solution
-
Diafiltration Buffer (HIC Mobile Phase A, e.g., 25 mM Sodium Phosphate, 1.0 M Ammonium (B1175870) Sulfate (B86663), pH 7.0)[2]
-
Final Formulation Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Peristaltic pump
-
Pressure monitors
-
Stirred reservoir
Procedure:
-
System Setup and Conditioning:
-
Install the TFF capsule into the system.
-
Condition the membrane by flushing with feed buffer.
-
-
Concentration:
-
Load the crude ADC solution into the reservoir.
-
Concentrate the ADC solution to a target concentration of 25 to 30 g/L.
-
-
Diafiltration:
-
Perform diafiltration in constant-volume mode, where the rate of diafiltration buffer addition equals the permeate flow rate.
-
Exchange a minimum of 5-7 diavolumes with the HIC loading buffer to ensure efficient removal of organic solvents and unconjugated drug-linker.
-
-
Final Concentration:
-
Concentrate the diafiltered ADC solution to the desired final concentration. It may be beneficial to over-concentrate slightly to account for any dilution during product recovery.
-
-
Product Recovery:
-
Depolarize the membrane, drain the feed tank, and recover the purified ADC.
-
Quantitative Data Summary: TFF Performance
| Parameter | Typical Value/Range | Reference |
| Membrane Cut-off | 30 kDa | |
| Target Concentration | 25 - 30 g/L | |
| Diavolumes | 5 - 7 | - |
| Organic Solvent Removal | > 99% | |
| Product Recovery | > 95% | - |
Protocol 2: Preparative Hydrophobic Interaction Chromatography (HIC)
This protocol provides a general method for separating ADC species with different DARs.
Objective: To isolate ADC species with a specific drug load.
Materials:
-
HPLC or FPLC system[5]
-
HIC Column (e.g., Phenyl or Butyl functionalized resin)[5][8]
-
Mobile Phase A: 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0[2]
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0[2]
-
Concentrated ADC sample from TFF step
Procedure:
-
Sample Preparation:
-
Column Equilibration:
-
Equilibrate the HIC column with at least 5 column volumes (CVs) of 100% Mobile Phase A.[5]
-
-
Sample Loading:
-
Load the prepared ADC sample onto the equilibrated column.
-
-
Elution:
-
Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 CVs.[5] Species with lower DARs will elute earlier than those with higher DARs.
-
-
Fraction Collection:
-
Collect fractions across the elution gradient.
-
-
Analysis of Fractions:
-
Analyze the collected fractions by analytical HIC, SEC, and/or RP-HPLC to determine the DAR and purity of each fraction.
-
Quantitative Data Summary: HIC Purification
| Parameter | Typical Value/Range | Reference |
| Resin Type | Phenyl or Butyl | [5][8] |
| Mobile Phase A | 25 mM Sodium Phosphate, 1.0 M (NH₄)₂SO₄, pH 7.0 | [2] |
| Mobile Phase B | 25 mM Sodium Phosphate, pH 7.0 | [2] |
| Elution Gradient | 0-100% Mobile Phase B over 20-30 CVs | [5] |
| Product Recovery | > 60% | [8] |
Protocol 3: Size Exclusion Chromatography (SEC) for Aggregate Removal
This protocol is for the removal of high molecular weight species and final buffer exchange.
Objective: To obtain a monomeric ADC preparation with low aggregate content in the final formulation buffer.
Materials:
-
HPLC or FPLC system
-
SEC Column (e.g., with a pore size suitable for large proteins, ~300 Å)
-
Mobile Phase: Final Formulation Buffer (e.g., 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.0)
-
HIC-purified ADC fractions
Procedure:
-
Column Equilibration:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
-
Sample Preparation:
-
Pool the desired HIC fractions and concentrate if necessary.
-
Ensure the sample is filtered (e.g., 0.22 µm filter) before injection.
-
-
Injection and Elution:
-
Inject a defined volume of the ADC sample onto the column.
-
Perform an isocratic elution with the mobile phase.
-
-
Fraction Collection:
-
Collect the fractions corresponding to the monomeric ADC peak.
-
-
Data Analysis:
-
Integrate the peaks corresponding to aggregates, monomer, and any fragments.
-
Calculate the percentage of monomeric ADC.
-
Quantitative Data Summary: SEC Polishing
| Parameter | Typical Value/Range | Reference |
| Aggregate Level Post-Purification | < 1% | [9] |
| Monomer Purity | > 99% | - |
| Product Recovery | > 90% | - |
Conclusion
The purification of this compound ADCs is a critical process that requires a well-designed, multi-step strategy to ensure the production of a safe and effective therapeutic. The combination of Tangential Flow Filtration, Hydrophobic Interaction Chromatography, and Size Exclusion Chromatography provides a robust platform for achieving high purity, controlled drug-to-antibody ratio, and low levels of aggregation. The protocols and data presented in these application notes serve as a comprehensive guide for researchers and scientists in the field of ADC development. It is important to note that optimization of these methods will be necessary for each specific ADC to achieve the desired product quality attributes.
References
- 1. researchgate.net [researchgate.net]
- 2. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 3. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 4. Purification of Antibody Drug Conjugates with the µPULSE-TFF [formulatrix.com]
- 5. benchchem.com [benchchem.com]
- 6. Native Reversed-Phase Liquid Chromatography: A Technique for LCMS of Intact Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Mal-GGFG-PAB-MMAE Conjugation
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the conjugation of Maleimide-GGFG-PAB-MMAE to antibodies, which can lead to low conjugation efficiency or a suboptimal drug-to-antibody ratio (DAR).
Frequently Asked Questions (FAQs)
Q1: What is a typical target Drug-to-Antibody Ratio (DAR) for a Mal-GGFG-PAB-MMAE ADC?
A typical target DAR for many antibody-drug conjugates (ADCs) utilizing cysteine conjugation is between 3 and 4.[1][2] This ratio is a critical quality attribute as it directly influences the ADC's therapeutic window. A low DAR may lead to reduced potency, whereas a high DAR can result in faster clearance, increased toxicity, and a higher propensity for aggregation.[1]
Q2: What are the primary stages of the conjugation process where low efficiency can occur?
Low DAR in a cysteine-based conjugation process typically arises from issues in three main stages:
-
Antibody Reduction: Incomplete reduction of the antibody's interchain disulfide bonds results in fewer available free thiol (-SH) groups for conjugation.[1]
-
Maleimide (B117702) Conjugation: Suboptimal reaction conditions can lead to inefficient conjugation of the maleimide group to the antibody's free thiols.[1]
-
Post-Conjugation Instability: The formed thiosuccinimide bond can be unstable and undergo a retro-Michael reaction, leading to deconjugation.[1]
Q3: What is the optimal pH for the thiol-maleimide conjugation reaction?
The reaction between a maleimide and a thiol is most efficient and specific within a pH range of 6.5-7.5.[1][3] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[3] Above pH 7.5, the maleimide group can react with primary amines (like lysine (B10760008) residues), and the rate of maleimide hydrolysis increases, which inactivates the linker-payload.[3][4]
Q4: How can I confirm that my antibody has been successfully reduced?
Proper reduction of the antibody's interchain disulfide bonds is a critical first step. You can quantify the number of free sulfhydryl groups per antibody using Ellman's reagent (DTNB, 5,5'-dithiobis(2-nitrobenzoic acid)). This assay provides a quantitative measure to confirm that the reduction step has been effective before proceeding with the conjugation.[2][5]
Q5: My final ADC product shows high levels of aggregation. What are the potential causes?
ADC aggregation is a common issue, often caused by an increase in hydrophobicity after conjugating the drug-linker.[6][7][8] Key contributing factors include:
-
High DAR: A higher drug load increases the overall hydrophobicity of the ADC, which can promote aggregation.[5]
-
Hydrophobic Payloads and Linkers: The this compound linker-payload itself is hydrophobic and can expose hydrophobic patches on the antibody surface, leading to self-association.[6][7]
-
Improper Buffer Conditions: Unfavorable buffer conditions, such as pH or the presence of certain organic co-solvents used to dissolve the linker-payload, can destabilize the antibody and cause aggregation.[7]
-
Over-reduction: Excessive reduction of disulfide bonds can lead to antibody unfolding and subsequent aggregation.[5][9]
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues leading to low conjugation efficiency.
Issue 1: Low Drug-to-Antibody Ratio (DAR)
Symptoms:
-
The final average DAR, as determined by HIC-HPLC or RP-HPLC, is lower than the target value.[10]
-
Hydrophobic Interaction Chromatography (HIC) analysis shows a large peak for unconjugated antibody (DAR=0) and smaller than expected peaks for drug-conjugated species (DAR=2, 4, 6, 8).[1][11]
| Potential Cause | Recommended Troubleshooting Action |
| Incomplete Antibody Reduction | Optimize the concentration of the reducing agent (e.g., TCEP or DTT), incubation temperature, and time.[5] Verify the number of free thiols per antibody using Ellman's assay before proceeding with conjugation.[5] Ensure the reducing agent is fresh and has been stored correctly. |
| Re-oxidation of Thiols | After reduction, proceed to the conjugation step promptly. Use degassed buffers to minimize oxidation. If possible, perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Hydrolysis of Maleimide | The maleimide group is susceptible to hydrolysis, especially at pH > 7.5.[3] Prepare the this compound solution in an appropriate solvent like DMSO immediately before use and add it to the reaction mixture without delay.[5][12] |
| Incorrect Reaction pH | The optimal pH for the maleimide-thiol reaction is 6.5-7.5.[1][3] Verify the pH of your conjugation buffer. Deviations can significantly reduce reaction efficiency. |
| Insufficient Molar Excess of Linker-Payload | Increase the molar ratio of this compound to the antibody. Empirical testing is often required to find the optimal ratio for a specific antibody and target DAR. A typical starting point is a 5-10 fold molar excess. |
| Interfering Buffer Components | Ensure the conjugation buffer is free of primary amines (e.g., Tris) and thiols, which can compete with the desired reaction.[3] Phosphate or borate-based buffers are commonly used.[13][14] |
Issue 2: High Levels of Aggregation
Symptoms:
-
Visible precipitation or turbidity in the reaction mixture.
-
Size Exclusion Chromatography (SEC) analysis shows a significant percentage of high molecular weight (HMW) species.[2]
-
Loss of product during purification steps.
| Potential Cause | Recommended Troubleshooting Action |
| High Hydrophobicity | The MMAE payload is highly hydrophobic.[7] If aggregation is severe, consider strategies to reduce the final average DAR. Optimize purification methods to effectively remove aggregates. |
| Co-solvent Shock | The linker-payload is often dissolved in an organic solvent (e.g., DMSO). Adding it too quickly or in a high volume can cause localized high concentrations, leading to antibody precipitation. Add the linker-payload solution dropwise while gently stirring the antibody solution.[2] Keep the final concentration of the organic solvent as low as possible (typically <10%). |
| Suboptimal Buffer Conditions | The pH of the buffer can affect protein stability.[7] Ensure the pH is not near the antibody's isoelectric point. Screen different buffer formulations or excipients (e.g., arginine, sucrose) that are known to reduce aggregation. |
| Over-reduction of Antibody | Excessive reduction can denature the antibody by cleaving critical intrachain disulfide bonds, leading to unfolding and aggregation.[5] Titrate the amount of reducing agent and reaction time to achieve partial reduction of only the interchain disulfides.[2][15] |
| Reaction Temperature | Higher temperatures can accelerate aggregation.[9] While conjugation is often performed at room temperature, consider reducing the temperature to 4°C if aggregation is a persistent issue, though this may require a longer reaction time.[13][14] |
Experimental Protocols
Protocol 1: Partial Reduction of Antibody (Example)
-
Preparation: Prepare the antibody at a concentration of 5-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).
-
Reducing Agent: Prepare a fresh stock solution of Tris(2-carboxyethyl)phosphine (TCEP). TCEP is often preferred over DTT as it is more stable and does not need to be removed before conjugation.[15][16]
-
Reduction: Add a 10-20 molar excess of TCEP to the antibody solution.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.[2] Optimization of time and temperature may be required for your specific antibody.[9]
-
Buffer Exchange (if using DTT): If DTT is used as the reducing agent, it must be removed immediately after incubation. Use a desalting column (e.g., Sephadex G-25) equilibrated with a degassed conjugation buffer (e.g., PBS, pH 7.2).[5]
Protocol 2: Conjugation with this compound
-
Linker-Payload Preparation: Dissolve this compound in DMSO to create a 10 mM stock solution.[2] This should be done immediately before use.
-
Conjugation: To the reduced antibody solution, add the required volume of the this compound stock solution to achieve the desired molar excess. Add the linker-payload solution slowly while gently stirring.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature. The reaction vessel can be protected from light.
-
Quenching (Optional): The reaction can be quenched by adding an excess of a thiol-containing reagent like N-acetylcysteine to react with any remaining maleimide groups.
-
Purification: Remove unconjugated linker-payload and other impurities using a suitable method such as Size Exclusion Chromatography (SEC) or dialysis.
Protocol 3: DAR Analysis by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of cysteine-linked ADCs.[10][17] It separates ADC species based on the hydrophobicity conferred by the number of conjugated drug-linkers.[11][18]
-
Column: Use a HIC column suitable for antibody analysis (e.g., TSKgel Butyl-NPR).[18]
-
Mobile Phase A (High Salt): e.g., 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.[18]
-
Mobile Phase B (Low Salt): e.g., 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.[18]
-
Gradient: Run a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B) to elute the ADC species. Unconjugated antibody (DAR=0) will elute first, followed by DAR=2, DAR=4, etc.[10][17]
-
Detection: Monitor the elution profile at 280 nm.
-
Calculation: The average DAR is calculated as a weighted average based on the relative peak area of each species.[10]
Average DAR = Σ (Peak Area of DARn * n) / Σ (Total Peak Area) (where n = number of drugs, e.g., 0, 2, 4, 6, 8)
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. pharmtech.com [pharmtech.com]
- 8. Antibody Aggregation: Insights from Sequence and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conjugations to Endogenous Cysteine Residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Impact of Maleimide Disubstitution on Chemical and Biological Characteristics of HER2 Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) [mdpi.com]
- 16. Disulfide reduction using TCEP reaction [biosyn.com]
- 17. ymc.eu [ymc.eu]
- 18. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Drug-to-Antibody Ratio (DAR) with Mal-GGFG-PAB-MMAE
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the Mal-GGFG-PAB-MMAE drug-linker to synthesize antibody-drug conjugates (ADCs). Our aim is to help you address common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the drug-to-antibody ratio (DAR) and why is it a critical quality attribute (CQA) for ADCs?
The drug-to-antibody ratio (DAR) represents the average number of drug molecules conjugated to a single antibody. It is a critical quality attribute (CQA) because it directly influences the ADC's therapeutic efficacy, pharmacokinetics, and potential toxicity. An optimal DAR is crucial for balancing potency and safety; low drug loading may reduce potency, while high drug loading can negatively impact pharmacokinetics and increase toxicity.[1]
Q2: What is the composition and function of the this compound drug-linker?
This compound is a drug-linker conjugate used in the synthesis of ADCs.[2][3][4][5] Its components are:
-
Mal (Maleimide): A reactive group that forms a stable thioether bond with free sulfhydryl groups (thiols) on cysteine residues of a reduced antibody.[6][7]
-
GGFG (Gly-Gly-Phe-Gly): A peptide sequence that is designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are abundant inside tumor cells.[8]
-
PAB (p-aminobenzyloxycarbonyl): A self-immolative spacer that, after peptide cleavage, releases the active drug.[8][9]
-
MMAE (Monomethyl Auristatin E): A potent anti-mitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis of cancer cells.[2][8][9]
Q3: What are the primary challenges associated with using maleimide-based linkers like this compound?
While widely used, maleimide (B117702) chemistry has known drawbacks. The thioether bond formed can be unstable and undergo a retro-Michael reaction, leading to premature release of the drug payload in systemic circulation.[6][10][11] This can increase off-target toxicity and reduce the amount of active drug reaching the tumor.[6][10] Additionally, the hydrophobicity of the payload can lead to ADC aggregation, especially at higher DAR values.[12][13]
Troubleshooting Guides
This section addresses specific issues you might encounter during the conjugation of this compound to your antibody and the subsequent analysis.
| Issue | Potential Causes | Troubleshooting Steps |
| Low Average DAR | 1. Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can decrease conjugation efficiency.[13] 2. Antibody Purity and Concentration: Inaccurate antibody concentration or the presence of impurities can lead to inconsistent results.[13] 3. Inefficient Antibody Reduction: Incomplete reduction of interchain disulfide bonds results in fewer available cysteine thiols for conjugation. 4. Degraded Drug-Linker: The maleimide group is susceptible to hydrolysis. Improper storage or handling of this compound can lead to its inactivation.[13] | 1. Optimize Reaction Parameters: Systematically vary the pH (typically 6.5-7.5), temperature (4-25°C), and incubation time. 2. Verify Antibody Quality: Ensure the antibody is >95% pure and accurately quantified. Perform buffer exchange into a suitable conjugation buffer if interfering substances are present.[13] 3. Optimize Reduction Step: Vary the concentration of the reducing agent (e.g., TCEP or DTT) and the reaction time.[8] 4. Use Fresh Drug-Linker: Use a fresh batch of this compound or verify the activity of the existing stock. Store the drug-linker at -80°C for long-term stability.[2][14] |
| High Average DAR and/or Aggregation | 1. Excess Molar Ratio of Drug-Linker: Using too much drug-linker during conjugation will lead to a higher DAR. 2. Payload Hydrophobicity: MMAE is hydrophobic, and a high DAR increases the overall hydrophobicity of the ADC, promoting aggregation.[12][13] 3. Inappropriate Buffer Conditions: The pH or ionic strength of the buffer may encourage aggregation.[13] 4. Harsh Conjugation Conditions: High temperatures or extreme pH can denature the antibody.[13] | 1. Reduce Molar Excess of Drug-Linker: Titrate the molar ratio of this compound to the antibody to achieve the desired DAR. 2. Optimize Formulation Buffer: Screen different buffer conditions (e.g., pH, excipients) to find a formulation that minimizes aggregation.[13] 3. Control Reaction Conditions: Perform the conjugation at a lower temperature and within the optimal pH range. |
| Heterogeneous DAR Profile | 1. Inconsistent Antibody Reduction: Partial or inconsistent reduction of disulfide bonds can lead to a mixture of antibody species with varying numbers of available thiols. 2. Conjugation Site Accessibility: Steric hindrance can affect the accessibility of different cysteine residues, leading to a distribution of drug loading.[15][16] 3. Premature Drug-Linker Hydrolysis: If the drug-linker hydrolyzes during the reaction, it will lead to incomplete conjugation and a broader DAR distribution. | 1. Ensure Complete and Consistent Reduction: Optimize the reduction step to ensure all target disulfide bonds are fully and consistently reduced. 2. Consider Engineered Antibodies: For a more homogeneous DAR, consider using engineered antibodies with specific cysteine mutation sites (e.g., THIOMABs).[8][12] 3. Control Reaction Time: Minimize the reaction time to reduce the chance of maleimide hydrolysis. |
Experimental Protocols & Data Presentation
Key Experimental Methodologies
1. Antibody Reduction and Conjugation Protocol:
This protocol outlines a general procedure for conjugating this compound to an antibody via cysteine residues.
-
Antibody Preparation:
-
Start with a purified antibody solution (typically 1-10 mg/mL) in a suitable buffer (e.g., PBS, pH 7.4).
-
If necessary, perform a buffer exchange to remove any interfering substances.
-
-
Reduction of Interchain Disulfides:
-
Add a reducing agent such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT) to the antibody solution.[8] A molar excess of 2-5 fold over the antibody is a good starting point.
-
Incubate at 37°C for 1-2 hours.
-
Remove the excess reducing agent by buffer exchange using a desalting column.
-
-
Conjugation Reaction:
-
Prepare a stock solution of this compound in a water-miscible organic solvent like DMSO.[4]
-
Add the desired molar excess of the this compound solution to the reduced antibody.
-
Incubate the reaction mixture at 4-25°C for 1-4 hours. The reaction should be performed in the dark to protect the light-sensitive components.
-
-
Purification of the ADC:
-
Purify the ADC from unconjugated drug-linker and other reaction components using techniques like size-exclusion chromatography (SEC) or dialysis.
-
2. DAR Analysis by Hydrophobic Interaction Chromatography (HIC-HPLC):
HIC is a widely used method for determining the DAR of cysteine-linked ADCs.[17][18] It separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.[1][19]
-
Mobile Phase A: High salt concentration (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in phosphate (B84403) buffer, pH 7).
-
Mobile Phase B: Low salt concentration (e.g., phosphate buffer, pH 7), often with an organic modifier like isopropanol.[18]
-
Column: A HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR).
-
Gradient: A decreasing salt gradient from Mobile Phase A to Mobile Phase B.
-
Detection: UV absorbance at 280 nm.
-
Data Analysis: The peaks corresponding to different DAR species (DAR0, DAR2, DAR4, DAR6, DAR8 for a typical IgG) are integrated. The weighted average DAR is calculated from the relative peak areas.[17]
| DAR Species | Description | Relative Hydrophobicity | Elution Order |
| DAR0 | Unconjugated Antibody | Lowest | First |
| DAR2 | Antibody with 2 drugs | ||
| DAR4 | Antibody with 4 drugs | ||
| DAR6 | Antibody with 6 drugs | ||
| DAR8 | Antibody with 8 drugs | Highest | Last |
3. DAR Analysis by Mass Spectrometry (MS):
LC-MS provides a powerful tool for ADC characterization, offering detailed information on DAR and drug load distribution.[20][21]
-
Intact Mass Analysis (Native MS): This technique is suitable for cysteine-conjugated ADCs as it preserves the non-covalent interactions between the antibody chains.[20] The ADC is analyzed under non-denaturing conditions, and the mass of the intact ADC is measured. Deconvolution of the mass spectrum reveals the distribution of different DAR species.[22]
-
Reduced Mass Analysis (Denaturing MS): The ADC is reduced to separate the light and heavy chains. The mass of each chain is then measured by LC-MS. This allows for the determination of drug loading on each chain.[17]
Visualizations
References
- 1. ymc.eu [ymc.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mal-GGFG-PAB-MMAE_TargetMol [targetmol.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. New structures to resolve the instability of Maleimide joint – Creative Biolabs ADC Blog [creative-biolabs.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Rethinking ADC Warheads: Beyond the Classical Maleimide Approach - SigutLabs [sigutlabs.com]
- 11. Impact of Maleimide Disubstitution on Chemical and Biological Characteristics of HER2 Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
- 19. agilent.com [agilent.com]
- 20. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. assets.criver.com [assets.criver.com]
- 22. lcms.cz [lcms.cz]
Technical Support Center: Troubleshooting Mal-GGFG-PAB-MMAE Aggregation
For researchers, scientists, and drug development professionals working with Antibody-Drug Conjugates (ADCs), managing aggregation is a critical aspect of ensuring product quality, efficacy, and safety. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) specifically for ADCs synthesized with the Mal-GGFG-PAB-MMAE drug-linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in ADCs?
A1: this compound is a drug-linker conjugate used in the synthesis of ADCs.[1][2] It consists of three main components:
-
Maleimide (Mal): A reactive group that allows for covalent attachment to cysteine residues on a monoclonal antibody (mAb).
-
GGFG-PAB: A peptide linker (Gly-Gly-Phe-Gly) connected to a p-aminobenzyl (PAB) spacer. This linker is designed to be stable in circulation but cleavable by lysosomal proteases upon internalization into target cancer cells.
-
MMAE (Monomethyl Auristatin E): A potent anti-mitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[3]
This combination allows for the targeted delivery of the highly cytotoxic MMAE to tumor cells, minimizing systemic toxicity.
Q2: What are the primary causes of aggregation for ADCs containing this compound?
A2: Aggregation of ADCs is a common challenge that can arise from various factors.[4] For ADCs with the this compound linker, the primary drivers of aggregation include:
-
Hydrophobicity of MMAE: MMAE is a hydrophobic molecule.[3] Attaching multiple MMAE molecules to an antibody increases the overall hydrophobicity of the ADC, leading to a higher propensity for self-association and aggregation to minimize exposure to the aqueous environment.[3]
-
High Drug-to-Antibody Ratio (DAR): A higher DAR means more hydrophobic MMAE molecules per antibody, which significantly increases the likelihood of aggregation.[3] Studies have shown that ADCs with higher DAR values exhibit faster systemic clearance, which can be linked to aggregation.[3]
-
Suboptimal Formulation Conditions: The buffer pH, ionic strength, and absence of stabilizing excipients can all contribute to ADC instability and aggregation.
-
Manufacturing Process Stress: Steps during the conjugation, purification, and formulation processes, such as stirring, filtration, and freeze-thaw cycles, can induce conformational changes in the antibody, exposing hydrophobic regions and promoting aggregation.[3]
Q3: How can I detect and quantify the aggregation of my this compound ADC?
A3: Several analytical techniques can be used to detect and quantify ADC aggregation. It is often recommended to use orthogonal methods to get a comprehensive understanding. Key techniques include:
-
Size Exclusion Chromatography (SEC): This is the most common method for quantifying aggregates. It separates molecules based on their hydrodynamic size, allowing for the detection of high molecular weight (HMW) species, dimers, and monomers.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. It is particularly useful for characterizing the drug-load distribution and can also provide information about aggregation.
-
Dynamic Light Scattering (DLS): DLS is a rapid screening tool that measures the size distribution of particles in a solution, making it useful for detecting the presence of aggregates.
-
Analytical Ultracentrifugation (AUC): AUC provides detailed information about the size, shape, and distribution of macromolecules and their aggregates in solution.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common aggregation problems encountered during the development of this compound ADCs.
Problem 1: Aggregation observed immediately after the conjugation reaction.
| Potential Cause | Troubleshooting Action |
| High local concentration of the drug-linker during addition. | Add the dissolved this compound solution to the antibody solution slowly and with gentle, continuous mixing. |
| Use of a high percentage of organic co-solvent (e.g., DMSO) to dissolve the drug-linker. | Minimize the amount of organic co-solvent used. Aim for the lowest concentration that ensures the drug-linker remains in solution. |
| Incorrect pH of the conjugation buffer. | Ensure the pH of the reaction buffer is optimal for both the maleimide-thiol reaction and the stability of the antibody. A pH range of 6.5-7.5 is generally recommended. |
| High reaction temperature. | Perform the conjugation reaction at a lower temperature (e.g., 4°C) for a longer duration to reduce the rate of aggregation. |
Problem 2: Aggregation occurs during the purification or buffer exchange steps.
| Potential Cause | Troubleshooting Action |
| The ADC is unstable in the purification or final formulation buffer. | Screen a panel of buffers with varying pH and ionic strengths to identify the optimal conditions for your ADC. |
| Precipitation on the chromatography column. | Ensure the sample is soluble in the mobile phase.[5] Consider using a mobile phase with a small amount of organic modifier if compatible with the column and ADC. |
| Stress induced by the purification method (e.g., shear stress). | Optimize the flow rates and pressures during chromatography. For buffer exchange, consider gentler methods like tangential flow filtration (TFF) over dialysis if shear stress is a concern. |
Problem 3: Aggregation increases over time during storage.
| Potential Cause | Troubleshooting Action |
| Suboptimal formulation. | Add stabilizing excipients to the formulation buffer. Common and effective excipients include: - Surfactants: Polysorbate 20 or Polysorbate 80 (typically at 0.01-0.1%) can prevent surface-induced aggregation. - Sugars: Sucrose or trehalose (B1683222) can act as cryoprotectants and lyoprotectants. - Amino Acids: Arginine or glycine (B1666218) can help to suppress aggregation by interacting with hydrophobic patches. |
| Inappropriate storage temperature. | Determine the optimal storage temperature for your ADC through stability studies. Avoid repeated freeze-thaw cycles.[3] |
| High protein concentration. | If possible, lower the protein concentration. If a high concentration is necessary, the use of stabilizing excipients becomes even more critical. |
Data Presentation
The following tables provide illustrative data on how different formulation parameters can affect the aggregation of a this compound ADC as measured by Size Exclusion Chromatography (SEC).
Table 1: Effect of pH on ADC Aggregation
| Formulation Buffer | pH | % Monomer | % High Molecular Weight (HMW) Aggregates |
| 20 mM Histidine, 150 mM NaCl | 5.5 | 98.5% | 1.5% |
| 20 mM Histidine, 150 mM NaCl | 6.0 | 99.2% | 0.8% |
| 20 mM Phosphate, 150 mM NaCl | 6.5 | 99.5% | 0.5% |
| 20 mM Phosphate, 150 mM NaCl | 7.0 | 98.8% | 1.2% |
| 20 mM Tris, 150 mM NaCl | 7.5 | 97.5% | 2.5% |
Table 2: Effect of Excipients on ADC Aggregation (at pH 6.5)
| Formulation Buffer | % Monomer | % High Molecular Weight (HMW) Aggregates |
| 20 mM Phosphate, 150 mM NaCl | 98.1% | 1.9% |
| 20 mM Phosphate, 150 mM NaCl, 0.02% Polysorbate 20 | 99.1% | 0.9% |
| 20 mM Phosphate, 150 mM NaCl, 250 mM Sucrose | 99.3% | 0.7% |
| 20 mM Phosphate, 150 mM NaCl, 100 mM Arginine | 99.4% | 0.6% |
| 20 mM Phosphate, 150 mM NaCl, 0.02% Polysorbate 20, 100 mM Arginine | 99.7% | 0.3% |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregation Analysis
-
Instrumentation: HPLC system with a UV detector and a size exclusion column suitable for monoclonal antibodies.
-
Mobile Phase: A typical mobile phase is 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8.
-
Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase. If necessary, filter the sample through a 0.22 µm low-protein-binding filter.
-
Method:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Inject a defined volume of the prepared sample (e.g., 20 µL).
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas corresponding to the monomer, HMW aggregates, and any fragments to determine their relative percentages.
-
Protocol 2: Hydrophobic Interaction Chromatography (HIC) for DAR and Aggregation Profile
-
Instrumentation: HPLC system with a UV detector and a HIC column.
-
Mobile Phase A: High salt buffer (e.g., 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 20 mM Sodium Phosphate, pH 7.0).
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
Method:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the prepared sample.
-
Elute the bound ADC using a linear gradient from Mobile Phase A to Mobile Phase B.
-
Monitor the elution profile at 280 nm. The different DAR species will elute at different retention times, with higher DAR species being more retained. Aggregates may also appear as distinct peaks.
-
Visualizations
Caption: A diagram illustrating the potential pathway for ADC aggregation.
Caption: A logical workflow for troubleshooting ADC aggregation issues.
References
Technical Support Center: Reducing Off-Target Toxicity of MMAE-Based ADCs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Monomethyl Auristatin E (MMAE)-based Antibody-Drug Conjugates (ADCs). This resource provides troubleshooting guidance and frequently asked questions to help you address challenges related to off-target toxicity in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the pre-clinical development of MMAE-based ADCs.
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| High in vitro cytotoxicity in antigen-negative cell lines. | 1. Premature release of MMAE from the ADC in the culture medium due to linker instability.[1][2] 2. Non-specific uptake of the ADC by cells through mechanisms like macropinocytosis or Fc receptor binding.[1][2] 3. Hydrophobicity of the ADC leading to aggregation and non-specific interactions with cells.[2] | 1. Assess Linker Stability: Perform a plasma stability assay to quantify the rate of MMAE release over time. Consider re-engineering the linker for improved stability or exploring non-cleavable linkers.[2][3] 2. Evaluate Non-Specific Uptake: Use a non-targeting ADC control (an ADC with the same linker-drug but an irrelevant antibody) to quantify non-specific uptake and cytotoxicity.[2] If non-specific uptake is high, consider engineering the Fc region of the antibody to reduce Fc receptor binding.[] 3. Increase Hydrophilicity: Incorporate hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG), into the linker to reduce non-specific binding and aggregation.[2][5] |
| Significant body weight loss or hematological toxicity (e.g., neutropenia) in animal models at low ADC doses. | 1. Rapid clearance and non-specific uptake of the ADC, particularly by the liver and hematopoietic cells.[2] 2. High drug-to-antibody ratio (DAR) leading to faster clearance and increased toxicity.[1][2] 3. In vivo instability of the linker leading to systemic release of free MMAE.[2] Neutropenia can be caused by extracellular cleavage of vc-linkers by serine proteases secreted by neutrophils in the bone marrow.[6][7][8] | 1. Optimize Pharmacokinetics: Increase the hydrophilicity of the ADC through linker modification to slow clearance and reduce non-specific tissue accumulation.[2][9] 2. Optimize DAR: Aim for a lower, more homogenous DAR. Site-specific conjugation methods can help achieve a consistent DAR of 2 or 4, which often provides a better therapeutic window.[2][10] 3. Evaluate Linker Stability in vivo: Conduct pharmacokinetic studies to measure free MMAE in plasma. If the linker is unstable, consider alternative linker chemistries.[1] |
| On-target, off-tumor toxicity in tissues with low target antigen expression. | The target antigen is expressed on healthy tissues, leading to ADC binding and subsequent toxicity.[1] | 1. Affinity Optimization: Engineer the antibody to have a lower affinity for the target antigen, which may spare healthy tissues with low antigen expression while still being effective against tumor cells with high antigen expression. 2. Use of Masked Antibodies: Employ strategies like Probody™ therapeutics, where the antibody's binding site is masked and only becomes active in the tumor microenvironment.[11] |
| Ocular Toxicity. | Off-target effects of the payload on the cornea.[12] Both MMAE and its related auristatin, MMAF, have been associated with ocular toxicities.[12][13] The MMAE payload can exert cytotoxic effects on rapidly renewing corneal epithelial cells.[14] | 1. Dose Reduction and Interruption: Follow recommended guidelines for dose modifications if ocular adverse events occur.[12] 2. Mitigation Strategies: Implement recommended eye care strategies during treatment.[12] 3. Payload Selection: For future ADC design, consider less permeable payloads if ocular toxicity is a major concern.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of off-target toxicity observed with MMAE-based ADCs?
A1: The primary mechanisms of off-target toxicity for MMAE-based ADCs are:
-
Linker Instability: Premature cleavage of the linker in systemic circulation releases free MMAE, which can then diffuse into healthy tissues and cause toxicity.[1][15]
-
Target-Independent Uptake: Non-target cells, especially those of the reticuloendothelial system like macrophages, can take up ADCs through receptor-mediated endocytosis via Fc receptors and mannose receptors.[1][11][16]
-
"Bystander Effect" in Healthy Tissues: The membrane-permeable nature of MMAE allows it to diffuse out of target cells and into neighboring healthy cells, causing localized damage.[1][2] This same effect can be beneficial in the tumor microenvironment but contributes to off-target toxicity elsewhere.[17][18]
-
On-Target, Off-Tumor Toxicity: The target antigen may be expressed at low levels on healthy tissues, leading to ADC binding and subsequent toxicity.[1][16]
Q2: How does the Drug-to-Antibody Ratio (DAR) influence the off-target toxicity of MMAE-based ADCs?
A2: The DAR is a critical parameter that significantly impacts both the efficacy and toxicity of an ADC. Generally, a higher DAR increases the potency but also tends to increase off-target toxicity due to:
-
Increased Hydrophobicity: Higher DAR values increase the overall hydrophobicity of the ADC, which can lead to faster clearance from circulation and increased non-specific uptake by organs like the liver.[1]
-
Enhanced Payload Release: ADCs with higher DARs may be more prone to aggregation and instability, potentially leading to increased premature payload release.[1]
-
Narrower Therapeutic Window: Studies have shown that ADCs with higher DARs often have a narrower therapeutic index, meaning the dose required for efficacy is closer to the dose that causes significant toxicity.[1]
Q3: What are the common dose-limiting toxicities (DLTs) associated with MMAE-based ADCs?
A3: The dose-limiting toxicities of MMAE-based ADCs are primarily related to the cytotoxic effects of MMAE on rapidly dividing healthy cells. Common DLTs include:
-
Neutropenia: A reduction in neutrophils, which increases the risk of infection.[6][7][15][19]
-
Peripheral Neuropathy: Damage to peripheral nerves that can cause pain, numbness, or tingling in the hands and feet.[15][16][19]
-
Ocular Toxicities: Adverse effects on the eyes, such as dry eye, keratitis, and blurred vision.[12][14][20][21]
Q4: How can linker chemistry be modified to reduce off-target toxicity?
A4: Linker chemistry is crucial for controlling payload release. To reduce off-target toxicity:
-
Improve Linker Stability: Designing linkers that are more stable in the plasma can prevent premature payload release.[2][3] Both cleavable and non-cleavable linkers have their advantages and disadvantages regarding stability and efficacy.[3]
-
Increase Hydrophilicity: Incorporating hydrophilic components (e.g., PEG) into the linker can improve the ADC's pharmacokinetic profile, leading to a longer half-life and reduced non-specific uptake.[2][9][22]
-
Site-Specific Conjugation: Using site-specific conjugation techniques can produce more homogenous ADCs with a defined DAR, which often leads to an improved therapeutic window compared to traditional stochastic conjugation methods.[10]
Q5: What is the "bystander effect" of MMAE and how does it relate to off-target toxicity?
A5: The "bystander effect" refers to the ability of the membrane-permeable MMAE payload, once released inside a target cell, to diffuse out and kill neighboring cells that may not express the target antigen.[2][17] While this is advantageous for killing heterogeneous tumor cells, it can also contribute to off-target toxicity if the ADC is taken up by healthy cells, allowing MMAE to damage surrounding healthy tissue.[1][2][23]
Q6: What is "inverse targeting" and how can it reduce MMAE toxicity?
A6: "Inverse targeting" is a strategy that involves the co-administration of a payload-neutralizing agent, such as an anti-MMAE antibody fragment (Fab), along with the MMAE ADC.[2][24] This agent "mops up" any free MMAE that is prematurely released into the systemic circulation, preventing it from diffusing into healthy cells and causing off-target toxicity.[2][][24]
Quantitative Data Summary
Table 1: Comparison of Linker Stability
| Linker Type | Mechanism of Payload Release | Plasma Stability | Reference |
| mc-vc-PAB-MMAE (Cleavable) | Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B). | Stability varies by species. In human and monkey plasma, <1% MMAE is released after 6 days. In contrast, rodent plasma shows higher release, with nearly 25% release in mouse plasma after 6 days. | [3] |
| MMAE-SMCC (Non-Cleavable) | Proteolytic degradation of the antibody in the lysosome. | Generally high stability with minimal premature payload release. A Cys-linker-MMAE ADC showed <0.01% MMAE release in human plasma over 7 days. | [3] |
| Ionized Cys-linker-MMAE (Non-Cleavable) | Proteolytic degradation of the antibody in the lysosome. | High stability, with <0.01% MMAE release in human plasma over 7 days. | [25][26] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of an MMAE-based ADC on both antigen-positive and antigen-negative cell lines.
-
Materials:
-
Antigen-positive and antigen-negative cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
MMAE-based ADC
-
"Naked" antibody (control)
-
Non-targeting ADC (control)
-
Free MMAE (control)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the MMAE-based ADC, naked antibody, non-targeting ADC, and free MMAE in complete culture medium.
-
Remove the medium from the cells and add 100 µL of the various dilutions to the respective wells. Include untreated cells as a control.
-
Incubate the plate for 72-96 hours at 37°C in a humidified incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control and plot the results against the drug concentration to determine the IC50 value.
-
Protocol 2: In Vitro Plasma Stability Assay by LC-MS
This assay evaluates the stability of the ADC and quantifies the amount of prematurely released payload in plasma.
-
Procedure:
-
Incubation: Incubate the ADC in plasma (e.g., human, monkey, rat, mouse) at a concentration of 100 µg/mL at 37°C. Collect aliquots at various time points (e.g., 0, 8, 24, 48, 96, 168 hours).[3][26]
-
Sample Preparation for Free MMAE Quantification: Precipitate plasma proteins with acetonitrile. Centrifuge to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the concentration of free MMAE using a validated LC-MS/MS method.
-
Data Analysis: Plot the concentration of released MMAE over time to determine the stability of the ADC in plasma.
-
Protocol 3: In Vivo Tolerability Study (Maximum Tolerated Dose - MTD)
This protocol provides a general framework for assessing the in vivo safety and tolerability of an MMAE-based ADC in a rodent model.
-
Procedure:
-
Animal Model: Use an appropriate rodent model (e.g., mice or rats).
-
Group Allocation: Randomly assign animals to different treatment groups, including a vehicle control group and several dose levels of the MMAE ADC.
-
ADC Administration: Administer a single intravenous dose of the MMAE ADC or vehicle to each animal according to its assigned group.
-
Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in appearance, behavior, and activity.
-
Body Weight Measurement: Record the body weight of each animal daily or every other day. A body weight loss of more than 15-20% is often considered a sign of significant toxicity.[2]
-
Study Endpoint: The study is typically conducted for 14-28 days.[2]
-
Optional Analyses: At the end of the study, blood samples can be collected for hematology and clinical chemistry analysis, and tissues can be harvested for histopathological examination to identify specific organ toxicities.[2]
-
Visualizations
Caption: Experimental workflow for assessing and mitigating MMAE off-target toxicity.
Caption: Mechanisms of MMAE-based ADC off-target toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Potential Mechanism for ADC-Induced Neutropenia: Role of Neutrophils in Their Own Demise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Ocular toxicity and mitigation strategies for antibody drug conjugates in gynecologic oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Ocular adverse events associated with antibody-drug conjugates in oncology: a pharmacovigilance study based on FDA adverse event reporting system (FAERS) [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability [mdpi.com]
- 20. academic.oup.com [academic.oup.com]
- 21. Ocular Adverse Events Associated with Antibody–Drug Conjugates in Human Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Enzyme-linked immunosorbent assays for quantification of MMAE-conjugated ADCs and total antibodies in cynomolgus monkey sera - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab Vedotin and Depatux-M in Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Plasma Stability of Mal-GGFG-PAB-MMAE ADCs
This technical support center is designed for researchers, scientists, and drug development professionals working with maleimide-GGFG-p-aminobenzylcarbamate-monomethyl auristatin E (Mal-GGFG-PAB-MMAE) antibody-drug conjugates (ADCs). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to plasma stability.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of plasma instability for this compound ADCs?
A1: The primary cause of plasma instability for ADCs conjugated via a maleimide (B117702) linker is the reversibility of the thioether bond formed between the maleimide and a cysteine residue on the antibody.[1] This bond can undergo a retro-Michael reaction, particularly in a thiol-rich environment like plasma which contains endogenous thiols such as glutathione (B108866) and albumin.[1][2] This reaction leads to the deconjugation of the linker-payload from the antibody, resulting in premature drug release, which can cause off-target toxicity and reduce the therapeutic efficacy of the ADC.[3][4]
Q2: What are the main chemical reactions that affect the stability of the maleimide-cysteine linkage in plasma?
A2: There are two main competing reactions that affect the stability of the thiosuccinimide linkage formed from the maleimide-cysteine reaction in plasma:
-
Retro-Michael Reaction (Thiol Exchange): This is a β-elimination reaction that leads to the cleavage of the thioether bond, resulting in the loss of the drug-linker from the ADC.[1] The deconjugated linker-payload can then potentially bind to other circulating proteins, like albumin.[5]
-
Hydrolysis: The thiosuccinimide ring can undergo hydrolysis to form a stable, ring-opened thioether derivative.[6] This hydrolyzed form is resistant to the retro-Michael reaction, thus stabilizing the ADC and preventing premature payload release.[6]
Q3: How does the Drug-to-Antibody Ratio (DAR) affect the plasma stability of an ADC?
A3: A higher drug-to-antibody ratio (DAR) can negatively impact the plasma stability of an ADC. Increased DAR can lead to greater hydrophobicity of the ADC, which may promote aggregation.[7] Furthermore, high DAR values can cause conformational changes in the antibody, potentially exposing the linker to plasma components that can facilitate its cleavage.[8] Studies have shown that ADCs with higher DARs can have a faster clearance rate from circulation.[7][8]
Q4: What is the role of the GGFG and PAB components in the linker?
A4: The tetrapeptide sequence, Gly-Gly-Phe-Gly (GGFG), is designed to be a substrate for lysosomal proteases, such as Cathepsin B, which are abundant within tumor cells.[9] Cleavage of the GGFG sequence by these proteases is a key step in the intracellular release of the cytotoxic payload (MMAE).[9] The p-aminobenzylcarbamate (PAB) group acts as a self-immolative spacer. Once the GGFG sequence is cleaved, the PAB group spontaneously decomposes to release the active MMAE drug.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the development and analysis of this compound ADCs.
Issue 1: Premature Payload Release Observed in Plasma Stability Assays
Symptoms:
-
Significant decrease in average DAR over time during incubation in plasma.
-
Detection of free MMAE or linker-payload adducts in plasma supernatant.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Reversible Thioether Bond | The inherent reversibility of the maleimide-cysteine linkage is a primary cause. To address this, you can induce hydrolysis of the thiosuccinimide ring to form a more stable, ring-opened structure. This can be achieved by incubating the ADC in a slightly alkaline buffer (pH 8.5-9.0) at room temperature or 37°C post-conjugation.[1][6] Monitor the hydrolysis by mass spectrometry. |
| Suboptimal Conjugation Site | The location of the cysteine residue on the antibody can influence the stability of the linker. Cysteines in more solvent-accessible regions may be more prone to thiol exchange.[10] If possible, explore different conjugation sites through antibody engineering to identify locations that provide a more protected environment for the linker.[10] |
| High Drug-to-Antibody Ratio (DAR) | A high DAR can increase the ADC's hydrophobicity and lead to conformational changes that expose the linker.[8] Synthesize ADCs with a lower average DAR and evaluate if the plasma stability improves. |
Issue 2: Low or No Conjugation Efficiency
Symptoms:
-
Low average DAR determined after the conjugation reaction.
-
Large amount of unconjugated antibody remaining.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Maleimide Hydrolysis | The maleimide group is susceptible to hydrolysis in aqueous solutions, especially at pH > 7.5, which inactivates it.[1] Always prepare solutions of the maleimide-linker fresh before use. For storage, dissolve the linker in a dry, biocompatible organic solvent like DMSO or DMF.[1] |
| Oxidized or Inaccessible Cysteine Residues | The cysteine residues on the antibody may have formed disulfide bonds or may be sterically hindered.[1] Perform a pre-reduction step using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to ensure free thiol groups are available for conjugation.[1] |
| Incorrect Reaction pH | The optimal pH for the thiol-maleimide reaction is between 6.5 and 7.5.[1] At a lower pH, the reaction is slow, while at a higher pH, maleimide hydrolysis and reaction with amines (e.g., lysine (B10760008) residues) become more prominent.[1] Ensure the reaction buffer is within the optimal pH range. |
Data Presentation
Table 1: Comparative Plasma Stability of Different Linker Technologies
| Linker Type | Model System | Incubation Time (days) | % Intact Conjugate |
| Maleimide-based (Thioether) | ADC in human plasma | 7 | ~50%[3] |
| "Bridging" Disulfide | ADC in human plasma | 7 | >95%[3] |
| Thioether (from Thiol-ene) | ADC in human plasma | 7 | >90%[3] |
Table 2: Impact of DAR on ADC Aggregation in Human Plasma
| ADC (Ab095-vc-MMAE) DAR | % Aggregation at Day 0 | % Aggregation at Day 6 |
| 2.4 | <5% | ~20% |
| 3.4 | <5% | ~25% |
| 4.6 | >17% | ~35% |
| Data adapted from a study on vc-MMAE ADCs, which exhibit similar maleimide-based linkage instability.[8][11] |
Experimental Protocols
Protocol 1: In Vitro ADC Plasma Stability Assay by LC-MS
This protocol outlines a general method to assess the stability of a this compound ADC in plasma by monitoring the change in average DAR over time.
Materials:
-
Test ADC (e.g., 1 mg/mL in PBS)
-
Human plasma (or other species of interest), preferably anti-coagulated with EDTA
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein A or anti-human IgG magnetic beads
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5)
-
Neutralization buffer (e.g., 1 M Tris, pH 8.0)
-
LC-MS system with a suitable column (e.g., C8 reversed-phase)[12]
Procedure:
-
Incubation: Dilute the test ADC to a final concentration of 100 µg/mL in plasma. Prepare a control sample by diluting the ADC in PBS. Incubate all samples at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 144, and 168 hours). Immediately freeze the collected aliquots at -80°C to stop any further degradation.
-
Immunocapture: Thaw the plasma samples on ice. Add Protein A or anti-human IgG magnetic beads to the plasma samples and incubate to capture the ADC.
-
Washing: Wash the beads with wash buffer to remove unbound plasma proteins.
-
Elution: Elute the captured ADC from the beads using the elution buffer.
-
Neutralization: Immediately neutralize the eluate with the neutralization buffer.
-
LC-MS Analysis: Analyze the eluted ADC samples by LC-MS to determine the average DAR at each time point. The loss of payload can be monitored by observing the decrease in the intensity of drug-conjugated antibody peaks and the increase in the unconjugated antibody peak.[12]
Protocol 2: Determination of Average DAR by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a standard method to determine the distribution of drug-loaded species and calculate the average DAR.
Materials:
-
ADC sample
-
HIC column (e.g., Protein-Pak Hi-Res HIC, 4.6 x 100 mm, 2.5 µm)[13]
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate (B84403), pH 7)[]
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7, with 20% isopropanol)[]
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
Chromatography:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the ADC sample.
-
Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 20-30 minutes) to elute the different ADC species.
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ [(Peak Area of each species / Total Peak Area) * DAR of each species]
-
Protocol 3: Induced Hydrolysis of the Thiosuccinimide Ring
This protocol describes a method to improve the stability of a maleimide-conjugated ADC by hydrolyzing the thiosuccinimide ring.
Materials:
-
Purified maleimide-conjugated ADC
-
Borate (B1201080) buffer (50 mM, pH 9.0)
-
Neutralization buffer (e.g., 1 M phosphate buffer, pH 7.0)
-
Mass spectrometer
Procedure:
-
Buffer Exchange: Exchange the buffer of the purified ADC into the borate buffer (pH 9.0).
-
Incubation: Incubate the ADC solution at room temperature or 37°C.[1]
-
Monitoring: Monitor the progress of the hydrolysis by taking aliquots at different time points (e.g., 2, 4, 8, 16 hours) and analyzing them by mass spectrometry. A mass increase of 18 Da for each linker-drug attached corresponds to the addition of one water molecule upon hydrolysis.[6]
-
Completion and Neutralization: Once the hydrolysis is complete (no further mass shift observed), neutralize the ADC solution by adding the neutralization buffer to bring the pH back to ~7.4.
-
Purification: Purify the stabilized ADC using a suitable method like size-exclusion chromatography to remove any aggregates that may have formed.
Visualizations
Caption: Competing reactions affecting maleimide ADC stability in plasma.
Caption: Experimental workflow for ADC plasma stability analysis.
Caption: Logic diagram for troubleshooting low ADC conjugation efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel development strategies and challenges for anti-Her2 antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Antibody-Drug Conjugates: Possibilities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Where Did the Linker-Payload Go? A Quantitative Investigation on the Destination of the Released Linker-Payload from an Antibody-Drug Conjugate with a Maleimide Linker in Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 8. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 12. lcms.cz [lcms.cz]
- 13. agilent.com [agilent.com]
Technical Support Center: Scaling Up Mal-GGFG-PAB-MMAE Conjugation
Welcome to the technical support center for the challenges in scaling up Mal-GGFG-PAB-MMAE conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate the complexities of large-scale antibody-drug conjugate (ADC) production.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges encountered when scaling up this compound conjugation?
A1: Scaling up this compound conjugation from bench-scale to manufacturing-scale presents several key challenges:
-
Maintaining Homogeneity and a Consistent Drug-to-Antibody Ratio (DAR): Ensuring a narrow DAR distribution is crucial for the ADC's efficacy and safety profile. Inconsistent mixing, temperature gradients, and pH fluctuations at larger scales can lead to variability in conjugation efficiency and a wider DAR range.
-
Managing Aggregation: The hydrophobic nature of the MMAE payload increases the propensity for ADC aggregation, which can be exacerbated at higher concentrations typical of large-scale production. Aggregates can reduce efficacy and potentially induce an immunogenic response.[1][2][3][4]
-
Linker Instability: The maleimide-thiol linkage can be susceptible to retro-Michael addition, leading to drug deconjugation.[5] The stability of the GGFG-PAB linker itself under various process conditions (pH, temperature) and during storage is also a critical consideration.[6][7]
-
Purification Challenges: Efficiently removing unreacted drug-linker, residual solvents, and aggregates from large volumes of ADC solution requires robust and scalable purification methods. Techniques like Tangential Flow Filtration (TFF) and Hydrophobic Interaction Chromatography (HIC) need to be optimized for large-scale operations.[8][9][10][11][12]
-
Process Control and Monitoring: Implementing real-time monitoring of critical process parameters (CPPs) is essential for ensuring consistent product quality at a commercial scale. Process Analytical Technology (PAT) can be employed to monitor attributes like protein concentration and reaction completion.[13][14][15][16][17]
Q2: How do process parameters like pH and temperature affect the maleimide-thiol conjugation at scale?
A2: Both pH and temperature are critical process parameters that significantly influence the maleimide-thiol conjugation reaction:
-
pH: The optimal pH for the maleimide-thiol reaction is typically between 6.5 and 7.5.[18] At higher pH (above 8.0), the maleimide (B117702) group is prone to hydrolysis, rendering it inactive for conjugation.[19] Conversely, at lower pH, the reaction rate may be significantly reduced. Maintaining a consistent pH throughout the reactor at a large scale is crucial to ensure uniform conjugation and minimize side reactions.
-
Temperature: While the maleimide-thiol reaction can proceed at room temperature, elevated temperatures can increase the reaction rate. However, higher temperatures can also promote antibody denaturation, aggregation, and potentially increase the rate of linker-payload degradation. Therefore, a carefully optimized and controlled temperature must be maintained throughout the large-scale conjugation process.
Q3: What are the best strategies to minimize ADC aggregation during and after conjugation?
A3: Minimizing aggregation is a critical aspect of successful ADC manufacturing. Here are some effective strategies:
-
Formulation Optimization: The use of stabilizing excipients in the formulation can help prevent aggregation. Sugars (e.g., sucrose, trehalose) and surfactants (e.g., polysorbate 20, polysorbate 80) are commonly used to protect the antibody from denaturation and reduce hydrophobic interactions.[1]
-
Control of Conjugation Conditions: Maintaining optimal pH and temperature, as well as minimizing exposure to organic solvents used to dissolve the drug-linker, can reduce the risk of inducing conformational changes in the antibody that lead to aggregation.
-
Concentration Control: Working at lower antibody concentrations during conjugation can reduce the likelihood of intermolecular interactions that lead to aggregation. However, this needs to be balanced with the need for efficient downstream processing.
-
Purification Strategy: Prompt and efficient purification of the ADC after conjugation is essential to remove aggregates that may have formed. HIC and Size Exclusion Chromatography (SEC) are effective methods for separating monomeric ADC from aggregates.[20]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Drug-to-Antibody Ratio (DAR) | Incomplete reduction of antibody disulfide bonds. | Optimize the concentration and incubation time of the reducing agent (e.g., TCEP, DTT). Ensure the reducing agent is fresh and active. |
| Inactive maleimide-linker-payload. | Verify the quality and purity of the this compound. Store the reagent under appropriate conditions (e.g., -20°C or -80°C, protected from moisture) to prevent hydrolysis of the maleimide group.[21][22] | |
| Suboptimal reaction pH. | Ensure the pH of the conjugation buffer is maintained between 6.5 and 7.5 throughout the reaction.[18] | |
| Insufficient molar excess of drug-linker. | Increase the molar ratio of this compound to the antibody. This should be optimized to achieve the target DAR without excessive aggregation. | |
| High Drug-to-Antibody Ratio (DAR) | Over-reduction of the antibody, exposing more cysteine residues. | Decrease the concentration or incubation time of the reducing agent. |
| Inaccurate determination of antibody or drug-linker concentration. | Verify the accuracy of the methods used to determine the concentrations of the reactants. | |
| Inconsistent DAR between batches | Poor process control (variations in temperature, pH, mixing, or reaction time). | Implement robust process controls and real-time monitoring (PAT) to ensure consistency across batches.[13][14][15][16][17] |
| Variability in raw material quality. | Establish stringent quality control specifications for the antibody and the this compound drug-linker. | |
| High levels of aggregation | Hydrophobicity of the MMAE payload. | Optimize the formulation with stabilizing excipients. Consider using a more hydrophilic linker if possible. |
| High antibody concentration during conjugation. | Evaluate the effect of reducing the antibody concentration during the conjugation step. | |
| Stressful process conditions (e.g., high temperature, extreme pH, vigorous mixing). | Optimize process parameters to be as gentle as possible while still achieving efficient conjugation. | |
| Presence of unconjugated antibody | Incomplete conjugation reaction. | Increase the reaction time or the molar excess of the drug-linker. |
| Inefficient purification. | Optimize the purification process (e.g., HIC, SEC) to effectively separate the ADC from unconjugated antibody.[9][20] | |
| Presence of free drug-linker | Incomplete reaction or hydrolysis of the linker. | Optimize reaction conditions to drive the conjugation to completion. |
| Inefficient purification. | Utilize a purification method with sufficient resolution to remove small molecules, such as TFF or SEC.[8][10][11][12] |
Quantitative Data Summary
The following tables provide illustrative data on how key process parameters can influence the critical quality attributes (CQAs) of a this compound ADC during scale-up. Note: These values are examples and should be optimized for each specific antibody and process.
Table 1: Effect of pH on Conjugation Efficiency and DAR
| pH | Average DAR | Monomer Purity (%) | Aggregate Content (%) |
| 6.0 | 3.2 | 96 | 4 |
| 6.5 | 3.8 | 98 | 2 |
| 7.0 | 4.1 | 97 | 3 |
| 7.5 | 3.9 | 95 | 5 |
| 8.0 | 3.5 | 92 | 8 |
Table 2: Effect of Temperature on Conjugation Efficiency and Aggregation
| Temperature (°C) | Average DAR | Monomer Purity (%) | Aggregate Content (%) |
| 4 | 3.5 | 99 | 1 |
| 15 | 3.9 | 98 | 2 |
| 25 | 4.2 | 96 | 4 |
| 37 | 4.0 | 90 | 10 |
Table 3: Effect of Drug-Linker to Antibody Molar Ratio on DAR and Aggregation
| Molar Ratio (Drug-Linker:Ab) | Average DAR | Monomer Purity (%) | Aggregate Content (%) |
| 3:1 | 2.8 | 99 | 1 |
| 5:1 | 3.9 | 97 | 3 |
| 7:1 | 4.5 | 94 | 6 |
| 10:1 | 5.2 | 88 | 12 |
Experimental Protocols
Protocol 1: Large-Scale Antibody Reduction
-
Buffer Preparation: Prepare a sufficient volume of reduction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.2) and degas thoroughly.
-
Antibody Preparation: Dilute the antibody to the target concentration (e.g., 10-20 mg/mL) in the reduction buffer in a suitable bioreactor.
-
Reduction: Add a freshly prepared solution of tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to the antibody solution to achieve the desired final concentration (typically a 5-10 fold molar excess over antibody disulfide bonds).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25-37°C) for a defined period (e.g., 1-2 hours) with gentle mixing.
-
Monitoring: Monitor the extent of reduction by taking samples at regular intervals and analyzing them by methods such as Ellman's assay or mass spectrometry.
Protocol 2: Large-Scale this compound Conjugation
-
Drug-Linker Preparation: Dissolve the this compound in a minimal amount of a suitable organic solvent (e.g., DMSO) to create a concentrated stock solution.
-
Conjugation Reaction: Add the this compound stock solution to the reduced antibody solution to achieve the target molar ratio. The addition should be done slowly and with efficient mixing to avoid localized high concentrations of the drug-linker, which can promote aggregation.
-
Incubation: Incubate the conjugation reaction at a controlled temperature (e.g., 15-25°C) for a specific duration (e.g., 1-4 hours) with gentle agitation.
-
Quenching: Quench the reaction by adding a molar excess of a thiol-containing reagent, such as N-acetylcysteine, to react with any unreacted maleimide groups.
-
Monitoring: Monitor the progress of the conjugation reaction by analyzing samples for DAR and aggregation levels using HIC-HPLC and SEC-HPLC, respectively.
Protocol 3: Large-Scale ADC Purification using Tangential Flow Filtration (TFF)
-
System Preparation: Sanitize and equilibrate the TFF system with a suitable buffer (e.g., formulation buffer).
-
Diafiltration: Perform diafiltration to remove unreacted drug-linker, quenching agent, and residual organic solvents. Typically, 5-10 diavolumes are required.
-
Concentration: Concentrate the ADC solution to the desired final concentration.
-
Monitoring: Monitor the permeate for the removal of impurities and the retentate for protein concentration and product quality (DAR, aggregation).
-
Product Recovery: Recover the purified and concentrated ADC from the TFF system.
Visualizations
Caption: Experimental workflow for large-scale this compound ADC production.
Caption: Troubleshooting logic for inconsistent Drug-to-Antibody Ratio (DAR).
Caption: Signaling pathway leading to ADC aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. ADC Manufacturing's Biggest CMC Challenges And Ways To Approach Them [bioprocessonline.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. researchgate.net [researchgate.net]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An ultra scale‐down method to investigate monoclonal antibody processing during tangential flow filtration using ultrafiltration membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. Scalable Purification of Plasmid DNA Nanoparticles by Tangential Flow Filtration for Systemic Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tangential Flow Filtration in the Antibody Drug Conjugate (ADC) Manufacturing Process [sigmaaldrich.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. agcbio.com [agcbio.com]
- 16. Collection - Process Analytical Technology for Real-Time Monitoring of Pharmaceutical Bioconjugation Reactions - Organic Process Research & Development - Figshare [acs.figshare.com]
- 17. Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dspace.library.uu.nl [dspace.library.uu.nl]
- 20. Antibody Aggregate Removal by Multimodal Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 21. medchemexpress.com [medchemexpress.com]
- 22. medchemexpress.com [medchemexpress.com]
Technical Support Center: Addressing Hydrophobicity Issues of Mal-GGFG-PAB-MMAE
Welcome to the technical support center for Mal-GGFG-PAB-MMAE. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common hydrophobicity-related issues encountered during experiments with antibody-drug conjugates (ADCs) utilizing this linker-payload system.
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter.
| Problem | Potential Cause | Recommended Action |
| ADC Precipitation or Aggregation During/Post-Conjugation | - High Drug-to-Antibody Ratio (DAR) increases overall hydrophobicity.- Suboptimal buffer conditions (pH, ionic strength).- Presence of organic co-solvents from the linker-drug stock. | - Optimize DAR: Aim for an average DAR of 2-4, as higher ratios significantly increase aggregation propensity.[1][2]- Buffer Screening: Empirically determine the optimal pH and buffer system. Histidine and citrate (B86180) buffers are common choices.[3]- Formulation with Excipients: Incorporate stabilizers such as sucrose (B13894) (a cryoprotectant) and polysorbate (a surfactant to prevent surface-induced aggregation) into your formulation.[3]- Minimize Co-solvent Concentration: Keep the final concentration of co-solvents like DMSO or ethanol (B145695) from the linker-drug stock to a minimum in the final ADC formulation. |
| Inconsistent or Low Conjugation Efficiency | - Instability of the maleimide (B117702) group.- Suboptimal reaction conditions. | - Fresh Solutions: Prepare the this compound solution immediately before use as the maleimide group can hydrolyze.- Thiol Availability: Ensure the thiol groups on the antibody are fully reduced and available for conjugation.- Reaction Optimization: Optimize conjugation parameters such as pH (typically 6.5-7.5 for maleimide-thiol reactions), temperature, and reaction time. |
| Poor in vitro/in vivo Efficacy | - Aggregation may lead to reduced activity and faster clearance.[1]- Premature cleavage of the linker and release of the payload. | - Characterize Aggregation: Use Size-Exclusion Chromatography (SEC) to quantify the percentage of high molecular weight species (aggregates).[4]- Assess Stability: Evaluate the stability of the ADC in relevant biological media (e.g., plasma) to check for premature drug deconjugation. |
| High Background Signal or Non-Specific Toxicity | - Aggregates can be taken up non-specifically by cells.- Hydrophobic interactions of the ADC with non-target cells. | - Purification: Ensure thorough purification of the ADC post-conjugation to remove aggregates and unconjugated linker-drug. HIC can be used for this purpose.[5]- Hydrophilic Linkers: If hydrophobicity remains a persistent issue, consider using more hydrophilic linker technologies, such as those incorporating polyethylene (B3416737) glycol (PEG) or charged groups.[6][7] |
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of hydrophobicity and aggregation issues with ADCs containing this compound?
A1: The primary drivers are the inherent hydrophobicity of the MMAE payload and the overall increase in the hydrophobicity of the antibody upon conjugation.[4] Most cytotoxic drugs used in ADCs are highly hydrophobic, which can lead to aggregation in aqueous solutions.[8] A high drug-to-antibody ratio (DAR) further exacerbates this issue by increasing the number of hydrophobic moieties on the antibody surface.[2][9]
Q2: How can I improve the solubility of my this compound ADC during formulation?
A2: Several strategies can be employed to improve solubility:
-
Co-solvents: The use of organic co-solvents like DMSO or ethanol can help solubilize the ADC. However, their concentration must be carefully controlled to avoid negative impacts on protein stability and biological activity.
-
Excipients: The addition of excipients is a common and effective strategy.
-
pH Optimization: The pH of the formulation buffer should be optimized to a point where the ADC has maximum physical stability, which is often not at its isoelectric point.[3]
Q3: What is the recommended solvent for the initial reconstitution of this compound?
A3: this compound is typically reconstituted in a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution.[2][10] This stock solution is then added to the aqueous antibody solution for the conjugation reaction. It is crucial to minimize the final concentration of the organic solvent in the reaction mixture and the final formulation.
Q4: How does the Drug-to-Antibody Ratio (DAR) affect the hydrophobicity and aggregation of my ADC?
A4: The DAR has a significant impact on ADC hydrophobicity and aggregation. A higher DAR means more hydrophobic drug-linker molecules are attached to the antibody, which increases the overall hydrophobicity of the conjugate.[11] This increased hydrophobicity can lead to a greater tendency for intermolecular interactions and aggregation.[2][4] It has been observed that ADCs with a DAR greater than 4, especially with hydrophobic payloads like MMAE, are more prone to aggregation and can have faster plasma clearance.[1][2]
Data Summary Tables
Table 1: Impact of Drug-to-Antibody Ratio (DAR) on MMAE-ADC Aggregation
| ADC | Average DAR | Storage Condition | % High Molecular Weight Species (Aggregates) | Reference |
| Trastuzumab-MMAE | 8 | 2 days at 4°C | Moderately Aggregated | [2][9] |
| Trastuzumab-MMAE | 8 | 2 days at 40°C | >95% Aggregated | [2][9] |
| Trastuzumab (unconjugated) | 0 | 2 days at 40°C | Not Aggregated | [2][9] |
| Trastuzumab-MMAU* | 8 | 2 days at 40°C | ~2% Aggregated | [2][9] |
*MMAU is a hydrophilic glycosylated form of MMAE, included for comparison to highlight the impact of payload hydrophobicity.
Table 2: Hydrophobicity Comparison of MMAE-ADCs with Varying DAR
| ADC Species | Drug-to-Antibody Ratio (DAR) | Relative Hydrophobicity (HIC Retention Time) | Reference |
| Trastuzumab | 0 | Lowest | [9] |
| Trastuzumab-MMAE | 1-8 | Increases with DAR | [9] |
| Trastuzumab-MMAU* | 8 | Between DAR 3 and 4 of MMAE-ADC | [9] |
*MMAU is a hydrophilic glycosylated form of MMAE.
Experimental Protocols
Protocol 1: Quantification of ADC Aggregation by Size-Exclusion Chromatography (SEC)
Objective: To separate and quantify monomers, dimers, and higher-order aggregates of the ADC based on their hydrodynamic radius.
Materials:
-
ADC sample
-
SEC column (e.g., Agilent AdvanceBio SEC 300Å)[12]
-
HPLC or UPLC system with a UV detector
-
Mobile Phase: Phosphate-Buffered Saline (PBS), pH 7.4, or other suitable aqueous buffer[13]
-
0.22 µm syringe filters
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation:
-
Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter to remove any large particulates.[11]
-
-
Injection: Inject a defined volume of the prepared sample (e.g., 20 µL) onto the column.
-
Data Acquisition: Monitor the elution profile at 280 nm. Aggregates, being larger, will elute first, followed by the monomer, and then any fragments.
-
Data Analysis:
-
Integrate the peak areas for the aggregate and monomer peaks.
-
Calculate the percentage of aggregation: % Aggregation = (Area_aggregates / (Area_aggregates + Area_monomer)) * 100.
-
Protocol 2: Assessment of ADC Hydrophobicity by Hydrophobic Interaction Chromatography (HIC)
Objective: To separate ADC species with different DARs based on their surface hydrophobicity.
Materials:
-
ADC sample
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR)
-
HPLC or UPLC system with a UV detector
-
Mobile Phase A (High Salt): e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0
-
Mobile Phase B (Low Salt): e.g., 20 mM sodium phosphate, pH 7.0
-
0.22 µm syringe filters
Procedure:
-
System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A. Filter if necessary.
-
Injection: Inject the prepared sample onto the column.
-
Elution Gradient: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 30 minutes). This decreasing salt gradient will cause the ADC species to elute in order of increasing hydrophobicity (i.e., unconjugated antibody first, followed by DAR 1, DAR 2, etc.).
-
Data Acquisition: Monitor the elution profile at 280 nm.
-
Data Analysis: The retention time of the different peaks correlates with their hydrophobicity. An increase in retention time indicates a higher DAR and greater hydrophobicity. The relative peak areas can be used to estimate the distribution of different DAR species.
Visualizations
Caption: Troubleshooting workflow for hydrophobicity issues.
Caption: Experimental workflow for SEC analysis of ADC aggregation.
Caption: Experimental workflow for HIC analysis of ADC hydrophobicity.
References
- 1. Advances and Limitations of Antibody Drug Conjugates for Cancer [mdpi.com]
- 2. Hydrophilic Auristatin Glycoside Payload Enables Improved Antibody-Drug Conjugate Efficacy and Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. agilent.com [agilent.com]
- 12. agilent.com [agilent.com]
- 13. agilent.com [agilent.com]
Technical Support Center: Overcoming Resistance to MMAE Payloads in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Monomethyl Auristatin E (MMAE)-based Antibody-Drug Conjugates (ADCs).
Troubleshooting Guides
This section offers a problem-oriented approach to common issues related to MMAE resistance.
Problem 1: Decreased in vitro potency of MMAE-ADC in our cancer cell line over time.
-
Possible Cause: Development of acquired resistance mechanisms.
-
Troubleshooting Steps:
-
Confirm Resistance: Perform a cytotoxicity assay (e.g., MTT or XTT) to compare the IC50 value of the suspected resistant cell line with the parental, sensitive cell line. A significant increase in the IC50 value confirms resistance.[1][2]
-
Investigate Efflux Pump Overexpression:
-
Gene and Protein Expression: Analyze the expression levels of key ABC transporters known to efflux MMAE, such as MDR1 (ABCB1), MRP1 (ABCC1), and BCRP (ABCG2), using qRT-PCR and Western blotting.[3][4][5][6][7]
-
Functional Assay: Conduct a drug accumulation assay using a fluorescent substrate of these pumps (e.g., Rhodamine 123 for MDR1) and flow cytometry to assess the functional activity of the efflux pumps.[8][9]
-
-
Assess Target Antigen Expression:
-
Evaluate ADC Internalization and Trafficking:
-
Test for Reversal of Resistance:
-
Co-incubate the resistant cells with the MMAE-ADC and a known inhibitor of the overexpressed efflux pump (e.g., verapamil, cyclosporin (B1163) A, elacridar (B1662867), or tariquidar) to see if sensitivity can be restored.[16][17][18][19][20][21]
-
-
Problem 2: Our MMAE-ADC shows potent activity against antigen-positive cells, but we are not observing a significant bystander effect on co-cultured antigen-negative cells.
-
Possible Cause: Inefficient release or limited cell permeability of the cleaved MMAE payload.
-
Troubleshooting Steps:
-
Confirm Linker Cleavage: Ensure that the linker is being efficiently cleaved within the target cells. This can be assessed by lysing the cells after ADC treatment and analyzing the presence of free MMAE using LC-MS/MS.[22][23]
-
Evaluate Payload Permeability: MMAE has good cell permeability, which is necessary for the bystander effect.[24] If a modified MMAE payload is being used, its membrane permeability should be assessed.
-
Optimize Co-culture Conditions: Ensure that the antigen-positive and antigen-negative cells are in close proximity in your co-culture setup to allow for the diffusion of the released payload.
-
Consider Alternative Payloads: If the bystander effect is critical for your therapeutic strategy, consider using an ADC with a more membrane-permeable payload.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of MMAE?
MMAE is a potent antimitotic agent. It works by inhibiting tubulin polymerization, which disrupts the formation of the mitotic spindle, a structure essential for cell division. This leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death).[6][25]
Q2: What are the primary mechanisms of acquired resistance to MMAE-based ADCs?
The most common mechanisms of acquired resistance include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1/ABCB1), MRP1, and BCRP, which actively pump the MMAE payload out of the cancer cell.[3][16][20]
-
Target Antigen Downregulation: Reduced expression or loss of the target antigen on the cell surface, leading to decreased ADC binding and internalization.[10][11][12]
-
Altered ADC Trafficking and Lysosomal Processing: Impaired internalization of the ADC-antigen complex or inefficient trafficking to the lysosome, where the MMAE payload is typically released.[26]
-
Alterations in Tubulin: Mutations in the tubulin protein can prevent MMAE from binding effectively.
-
Dysregulation of Apoptotic Pathways: Changes in the cellular machinery that controls apoptosis can make cancer cells less sensitive to the cytotoxic effects of MMAE.
Q3: How can I overcome MMAE resistance mediated by efflux pumps?
Several strategies can be employed:
-
Co-administration of Efflux Pump Inhibitors: Using small molecules that block the function of ABC transporters, such as verapamil, cyclosporin A, elacridar, and tariquidar (B1662512), can increase the intracellular concentration of MMAE and restore sensitivity.[16][17][18][19][20][21]
-
Combination Therapy: Combining the MMAE-ADC with other chemotherapeutic agents that are not substrates of the overexpressed efflux pump can be an effective strategy.[14]
-
Novel ADC Design: Developing ADCs with payloads that are not substrates for common efflux pumps.
Q4: Can resistance to one MMAE-ADC confer resistance to other ADCs?
Cross-resistance can occur, particularly if the resistance mechanism is related to the payload. For instance, if a cell line develops resistance to an MMAE-ADC through the upregulation of MDR1, it will likely be cross-resistant to other ADCs that also use MMAE or other MDR1-substrate payloads.[3] However, if the resistance is due to the downregulation of the specific target antigen, the cells may remain sensitive to an ADC targeting a different antigen.
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of MMAE and MMAE-ADCs in Sensitive and Resistant Cancer Cell Lines
| Cell Line | ADC/Payload | IC50 (Parental) | IC50 (Resistant) | Fold Resistance | Reference |
| L428 (Hodgkin Lymphoma) | Brentuximab Vedotin | 27.46 µg/mL | 236.08 µg/mL | ~8.6 | [1] |
| L428 (Hodgkin Lymphoma) | MMAE | 0.63 nM | 24.66 nM | ~39 | [1] |
| Karpas-299 (ALCL) | Brentuximab Vedotin | 0.0029 µg/mL | 19.45 µg/mL | ~6700 | [1] |
| Karpas-299 (ALCL) | MMAE | 0.28 nM | 0.52 nM | ~1.9 | [1] |
| SUM190 (Breast Cancer) | N41mab-vcMMAE | ~5 ng/mL | >1 µg/mL | >200 | [16] |
| SKBR3 (Breast Cancer) | MMAE | 3.27 nM | - | - | [2] |
| HEK293 (Kidney) | MMAE | 4.24 nM | - | - | [2] |
| BxPC-3 (Pancreatic) | MMAE | 0.97 nM | - | - | [27] |
| PSN-1 (Pancreatic) | MMAE | 0.99 nM | - | - | [27] |
| Capan-1 (Pancreatic) | MMAE | 1.10 nM | - | - | [27] |
| Panc-1 (Pancreatic) | MMAE | 1.16 nM | - | - | [27] |
| MB49 (Bladder Cancer) | Cisplatin | ~11.03 µM | 33.2 µM | ~3 | [28] |
Table 2: Reversal of MMAE-ADC Resistance by Efflux Pump Inhibitors
| Cell Line | ADC | Inhibitor | Inhibitor Concentration | Fold Reversal of Resistance | Reference |
| ADCR (Breast Cancer) | N41mab-vcMMAE | Tariquidar | 20 nM | Complete | [16] |
| ADCR (Breast Cancer) | N41mab-vcMMAE | Elacridar | 10 nM | Complete | [16] |
| ADCR (Breast Cancer) | N41mab-vcMMAE | Zosuquidar | 10 nM | Complete | [16] |
| HEK/MRP7 | Paclitaxel (B517696) | Tariquidar | 0.3 µM | Complete | [20] |
| MCF7/Pac (Breast Cancer) | Paclitaxel | Elacridar | 0.5 µM | 94% restoration | [18] |
Experimental Protocols
1. In Vitro Cytotoxicity Assay (MTT/XTT)
This protocol outlines the general steps for assessing the cytotoxicity of an MMAE-ADC using MTT or XTT assays.[29][30][31][32][33]
-
Materials:
-
Target cancer cell lines (sensitive and resistant)
-
Complete cell culture medium
-
96-well cell culture plates
-
MMAE-ADC and unconjugated antibody control
-
MTT solution (5 mg/mL in PBS) or XTT labeling mixture
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the MMAE-ADC and the unconjugated antibody control in complete medium. Remove the existing medium from the wells and add the ADC dilutions. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for a period that allows for ADC internalization, payload release, and induction of cell death (typically 72-120 hours).
-
Reagent Addition:
-
MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, add solubilization buffer to dissolve the formazan (B1609692) crystals.
-
XTT: Add the XTT labeling mixture to each well and incubate for 2-4 hours.
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
2. Flow Cytometry for Drug Accumulation
This protocol describes a method to assess the accumulation of a fluorescent drug or a fluorescently-labeled ADC within cells.
-
Materials:
-
Target cancer cell lines (sensitive and resistant)
-
Complete cell culture medium
-
Fluorescently-labeled MMAE-ADC or a fluorescent substrate of the relevant efflux pump (e.g., Rhodamine 123)
-
Efflux pump inhibitor (optional)
-
FACS buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
-
-
Procedure:
-
Cell Preparation: Harvest and wash the cells, then resuspend them in pre-warmed medium.
-
Drug Incubation: Incubate the cells with the fluorescently-labeled ADC or fluorescent substrate at a specific concentration and for a defined period. For efflux studies, a time-course experiment is recommended. To confirm the role of a specific pump, pre-incubate a set of cells with an efflux pump inhibitor before adding the fluorescent substrate.
-
Washing: After incubation, wash the cells with ice-cold FACS buffer to stop the uptake and efflux processes.
-
Data Acquisition: Resuspend the cells in FACS buffer and analyze them on a flow cytometer, measuring the fluorescence intensity of the cell population.
-
Data Analysis: Compare the median fluorescence intensity (MFI) of the resistant cells to the sensitive cells. A lower MFI in the resistant cells suggests increased efflux or decreased uptake. An increase in MFI in the presence of an efflux pump inhibitor confirms the involvement of that pump.
-
3. Western Blotting for ABCB1 (MDR1) Expression
This protocol provides a general workflow for detecting the expression of the ABCB1 protein.[4][5][6][7]
-
Materials:
-
Target cancer cell lines (sensitive and resistant)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ABCB1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Protein Extraction: Lyse the cells and collect the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody against ABCB1, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Compare the intensity of the ABCB1 band between the sensitive and resistant cell lines. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Visualizations
Caption: Key mechanisms of resistance to MMAE-based ADCs in cancer cells.
Caption: A logical workflow for troubleshooting MMAE-ADC resistance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. scispace.com [scispace.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. MDR1/ABCB1 Antibody | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. Antibodies | Thermo Fisher Scientific - GL [thermofisher.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. Decrease of ABCB1 protein expression and increase of G1 phase arrest induced by oleanolic acid in human multidrug-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CD30 downregulation, MMAE resistance, and MDR1 upregulation are all associated with resistance to brentuximab vedotin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resistance to antibody–drug conjugates: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CD30 Downregulation, MMAE Resistance, and MDR1 Upregulation Are All Associated with Resistance to Brentuximab Vedotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Applications of Flow Cytometry in Drug Discovery and Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. dspace.mit.edu [dspace.mit.edu]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Overcoming resistance to antibody-drug conjugates: from mechanistic insights to cutting-edge strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Reversal of paclitaxel resistance in MCF-7 cell line by achemical modulator elacridar [open.metu.edu.tr]
- 19. journals.plos.org [journals.plos.org]
- 20. Reversal of MRP7 (ABCC10)-Mediated Multidrug Resistance by Tariquidar - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pharmacokinetic and pharmacodynamic study of tariquidar (XR9576), a P-glycoprotein inhibitor, in combination with doxorubicin, vinorelbine, or docetaxel in children and adolescents with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. Evaluation of Quantitative Relationship Between Target Expression and Antibody-Drug Conjugate Exposure Inside Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Bladder cancer extracellular vesicles drive tumorigenesis by inducing the unfolded protein response in endoplasmic reticulum of nonmalignant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Monomethyl auristatin antibody and peptide drug conjugates for trimodal cancer chemo-radio-immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Acquired Resistance to Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Non-stem bladder cancer cell-derived extracellular vesicles promote cancer stem cell survival in response to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 29. benchchem.com [benchchem.com]
- 30. benchchem.com [benchchem.com]
- 31. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 32. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 33. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Mal-GGFG-PAB-MMAE and vc-MMAE Linker Stability in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, directly influencing both efficacy and safety. A stable linker ensures that the potent cytotoxic payload remains attached to the antibody during circulation, minimizing off-target toxicity. Conversely, efficient cleavage of the linker within the target tumor cell is necessary for the release of the payload and subsequent cancer cell death. This guide provides an objective comparison of the stability of two clinically relevant cathepsin-cleavable linkers: the tetrapeptide-based Mal-GGFG-PAB-MMAE and the dipeptide-based vc-MMAE.
Linker Structures and Cleavage Mechanisms
Both Mal-GGFG-PAB (Maleimido-Gly-Gly-Phe-Gly-p-aminobenzyl) and vc (Valine-Citrulline) linkers are designed to be cleaved by lysosomal proteases, primarily cathepsins, which are upregulated in the tumor microenvironment. The cleavage event initiates a self-immolative cascade through the p-aminobenzyl (PAB) spacer, leading to the release of the potent antimitotic agent, monomethyl auristatin E (MMAE).
The Mal-GGFG-PAB linker incorporates the tetrapeptide sequence Gly-Gly-Phe-Gly. This sequence is recognized and cleaved by lysosomal proteases, with a particular sensitivity to cathepsin L.[1] In contrast, the vc-MMAE linker utilizes the dipeptide Valine-Citrulline, which is a well-established substrate for cathepsin B.[2]
Comparative Linker Stability
The stability of these linkers in systemic circulation is a crucial factor. Premature cleavage can lead to the release of MMAE in the bloodstream, causing systemic toxicity. The available data suggests that both linkers exhibit good stability in human plasma, a critical feature for clinical translation. However, differences in stability have been observed in preclinical animal models.
| Stability Parameter | This compound | vc-MMAE |
| Primary Cleavage Enzyme | Cathepsin L[1] | Cathepsin B[2] |
| Human Plasma Stability | High stability reported.[3] An ADC with a GGFG linker (DS8201a) showed only 1-2% drug release over 21 days.[3] | Generally stable in human plasma.[4] |
| Rodent Plasma Stability | An ADC with a GGFG linker (DS8201a) demonstrated good stability in mouse and rat plasma, with only 1-2% drug release over 21 days.[3] However, another study showed a GGFG ADC released approximately 6.6% of its payload in mouse serum and 2.8% in human serum over 14 days.[5] | Susceptible to cleavage by carboxylesterase 1c (Ces1c) in mouse plasma, leading to significant premature payload release.[3] This can complicate preclinical evaluation. |
Experimental Protocols
The assessment of ADC linker stability is typically conducted through in vitro plasma stability assays and in vivo pharmacokinetic studies.
In Vitro Plasma Stability Assay
Objective: To evaluate the stability of the ADC linker in plasma from different species (e.g., human, monkey, rat, mouse) over time.
Methodology:
-
Incubation: The ADC is incubated in plasma at 37°C for a predetermined period (e.g., up to 7 or 21 days).
-
Sample Collection: Aliquots are taken at various time points (e.g., 0, 1, 3, 7, 14, 21 days).
-
Analysis: The amount of intact ADC and released payload is quantified using methods such as:
-
Enzyme-Linked Immunosorbent Assay (ELISA): To measure the concentration of total antibody and antibody-conjugated drug.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To precisely quantify the intact ADC, different drug-to-antibody ratio (DAR) species, and the free payload.
-
-
Data Interpretation: The rate of payload release is calculated to determine the linker's stability in plasma.
In Vivo Pharmacokinetic Study
Objective: To assess the in vivo stability and clearance of the ADC.
Methodology:
-
Administration: The ADC is administered to preclinical animal models (e.g., mice, rats, monkeys).
-
Blood Sampling: Blood samples are collected at various time points post-administration.
-
Plasma Analysis: Plasma is isolated, and the concentrations of total antibody, intact ADC, and free payload are measured using validated bioanalytical methods (typically LC-MS/MS).
-
Pharmacokinetic Modeling: The data is used to determine key pharmacokinetic parameters, including the half-life of the intact ADC and the rate of payload deconjugation in vivo.
Conclusion
Both this compound and vc-MMAE are effective cleavable linkers that have been successfully incorporated into clinically approved ADCs. The primary distinction in their stability profiles lies in their susceptibility to different proteases and their behavior in rodent plasma. The GGFG linker, primarily cleaved by cathepsin L, has demonstrated high stability across multiple species, including rodents.[3] This cross-species stability can simplify preclinical development and translation to human studies. The vc linker, a substrate for cathepsin B, is also highly stable in human plasma but exhibits instability in mouse plasma due to the activity of carboxylesterase 1c.[3] This necessitates careful consideration and potentially the use of specialized mouse models for preclinical evaluation. The choice between these linkers will depend on the specific therapeutic application, the target antigen, and the desired preclinical and clinical performance characteristics of the ADC.
References
- 1. iphasebiosci.com [iphasebiosci.com]
- 2. Cathepsin-Mediated Cleavage of Peptides from Peptide Amphiphiles Leads to Enhanced Intracellular Peptide Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. orb.binghamton.edu [orb.binghamton.edu]
In Vitro Validation of Mal-GGFG-PAB-MMAE ADC Cytotoxicity: A Comparative Guide
This guide provides a comprehensive comparison of the in vitro cytotoxicity of Antibody-Drug Conjugates (ADCs) featuring the maleimidocaproyl-glycyl-glycyl-phenylalanyl-glycyl-p-aminobenzyl-monomethyl auristatin E (Mal-GGFG-PAB-MMAE) drug-linker system. Designed for researchers, scientists, and drug development professionals, this document outlines the performance of this ADC construct in comparison to other linker-payload technologies, supported by experimental data and detailed protocols.
Mechanism of Action: From Targeted Binding to Payload-Induced Apoptosis
The therapeutic action of a this compound ADC is a multi-step process initiated by the specific binding of the monoclonal antibody component to a target antigen on the surface of a cancer cell. Following binding, the ADC-antigen complex is internalized, typically through receptor-mediated endocytosis, and trafficked to the lysosomes. Inside the acidic environment of the lysosome, proteases cleave the GGFG peptide sequence of the linker. This enzymatic cleavage triggers the self-immolation of the PAB spacer, leading to the release of the potent cytotoxic payload, MMAE, into the cytoplasm. MMAE then binds to tubulin, inhibiting its polymerization and disrupting the microtubule network. This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.
A Comparative Guide to Validating ADC Internalization: Featuring Mal-GGFG-PAB-MMAE
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies to validate the internalization of Antibody-Drug Conjugates (ADCs), with a specific focus on the widely used Mal-GGFG-PAB-MMAE linker-payload system. We present supporting experimental data, detailed protocols for key validation assays, and visual workflows to aid in the design and interpretation of your ADC internalization studies.
The Critical Role of Internalization in ADC Efficacy
The therapeutic success of an ADC hinges on its efficient internalization into target cancer cells following binding to a specific cell surface antigen. This process, known as receptor-mediated endocytosis, is the crucial first step in the ADC's mechanism of action, leading to lysosomal trafficking, linker cleavage, and the release of the cytotoxic payload. Inefficient internalization can significantly diminish an ADC's potency and therapeutic window.
The this compound drug-linker consists of a maleimide (B117702) group for antibody conjugation, a cathepsin B-cleavable tetrapeptide linker (Gly-Gly-Phe-Gly), a self-immolative para-aminobenzyl (PAB) spacer, and the potent tubulin inhibitor, monomethyl auristatin E (MMAE). The targeted cleavage of the GGFG linker within the lysosome is a key design feature intended to ensure payload release at the site of action.
Quantitative Comparison of ADC Linker Performance
The choice of linker technology profoundly impacts the stability, efficacy, and safety profile of an ADC. Below is a summary of comparative data for different linker types, including those similar to the GGFG peptide linker.
Table 1: In Vitro Cytotoxicity of ADCs with Different Cleavable Peptide Linkers and MMAE Payload
| Linker Chemistry | Target Antigen | Cell Line | IC50 (pmol/L) | Reference |
| Val-Cit | HER2 | SK-BR-3 | 14.3 | [1] |
| β-galactosidase-cleavable | HER2 | SK-BR-3 | 8.8 | [1] |
| Sulfatase-cleavable | HER2 | HER2+ cells | 61 | [1] |
| Val-Ala | HER2 | HER2+ cells | 92 | [1] |
Table 2: Comparative Performance of Cleavable vs. Non-Cleavable Linkers
| Parameter | Cleavable Linkers (e.g., GGFG, Val-Cit) | Non-Cleavable Linkers (e.g., SMCC) | Reference |
| Plasma Stability | Generally lower, with a risk of premature payload release. | Exceptionally high, leading to lower systemic toxicity. | [2] |
| Release Mechanism | Triggered by specific conditions (e.g., lysosomal enzymes, low pH). | Requires complete lysosomal degradation of the antibody. | [2] |
| Released Payload | Unmodified, native drug (e.g., MMAE). | Payload attached to the linker and an amino acid. | [2] |
| Bystander Effect | Strong, as the released payload can diffuse to neighboring antigen-negative cells. | Weak to non-existent due to the charged nature of the released metabolite. | [2] |
| Ideal Application | Heterogeneous solid tumors. | Hematological malignancies or tumors with uniform antigen expression. | [2] |
Visualizing the ADC Internalization Pathway and Validation Workflow
To better understand the processes involved, the following diagrams were generated using the Graphviz DOT language.
References
A Comparative Analysis of MMAE and MMAF Payloads for Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the selection of a cytotoxic payload is a critical decision in the design of effective and safe antibody-drug conjugates (ADCs). Among the most prevalent payloads are monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), both highly potent tubulin inhibitors. This guide presents an objective, data-driven comparison of MMAE and MMAF, summarizing their performance and providing supporting experimental data to inform payload selection in ADC development.
Executive Summary
MMAE and MMAF are synthetic analogs of the natural antimitotic agent dolastatin 10.[1][2] They exert their cytotoxic effects by inhibiting tubulin polymerization, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][] The fundamental structural difference between them lies at the C-terminus: MMAE is a neutral, uncharged molecule, while MMAF possesses a negatively charged phenylalanine residue at physiological pH.[4][5] This seemingly minor chemical modification results in significant disparities in their biological properties, most notably cell permeability, which in turn dictates their bystander killing capability and overall therapeutic window.[1][4]
MMAE, being more lipophilic and cell-permeable, can diffuse out of the target cancer cell and eliminate neighboring antigen-negative cells, a phenomenon known as the "bystander effect".[1][4] This can be a significant advantage in treating heterogeneous tumors where antigen expression is varied.[1] Conversely, the charged nature of MMAF renders it largely cell-impermeable, confining its cytotoxic activity to the antigen-positive cells that internalize the ADC.[1][2] This containment can lead to a more favorable safety profile with reduced off-target toxicities.[][4]
Mechanism of Action
Both MMAE and MMAF share a common mechanism of action following their release from the ADC within the target tumor cell.
The Bystander Effect: A Key Differentiator
The most significant functional difference between MMAE and MMAF is their capacity to induce bystander killing. This is a direct consequence of their differing cell membrane permeabilities.
Performance Data Comparison
The following tables summarize the key performance differences between MMAE and MMAF based on published experimental data.
Table 1: Physicochemical and Biological Properties
| Property | MMAE | MMAF | Reference(s) |
| Chemical Nature | Neutral, uncharged at C-terminus | Negatively charged phenylalanine at C-terminus | [4][5] |
| Cell Membrane Permeability | High | Low | [1][4] |
| Bystander Killing Effect | Potent | Minimal to none | [1][4] |
Table 2: In Vitro Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency. As a free drug, the cell-permeable MMAE is significantly more cytotoxic than the poorly permeable MMAF.[1] However, when delivered via an ADC to antigen-positive cells, the cytotoxic potential of MMAF is comparable to that of MMAE-ADCs.[1]
| Cell Line | Cancer Type | Compound | IC50 (nmol/L) | Reference(s) |
| NCI-N87 | Gastric Carcinoma | Free MMAE | 0.7 | [1] |
| Free MMAF | 88.3 | [1] | ||
| Trastuzumab-MMAF | 0.09 | [1] | ||
| OE19 | Esophageal Adenocarcinoma | Free MMAE | 1.5 | [1] |
| Free MMAF | 386.3 | [1] | ||
| Trastuzumab-MMAF | 0.18 | [1] | ||
| HCT116 | Colorectal Carcinoma (HER2-Negative) | Free MMAE | 8.8 | [1] |
| Free MMAF | 8,944 | [1] | ||
| BxPC-3 | Pancreatic Cancer | Free MMAE | 0.97 | [6] |
| PSN-1 | Pancreatic Cancer | Free MMAE | 0.99 | [6] |
| Capan-1 | Pancreatic Cancer | Free MMAE | 1.10 | [6] |
| Panc-1 | Pancreatic Cancer | Free MMAE | 1.16 | [6] |
Note: Direct head-to-head IC50 values for the same antibody conjugated to both MMAE and MMAF are limited in the public domain. The data for Trastuzumab with MMAF demonstrates high potency, and the free drug data clearly illustrates the inherently lower cytotoxicity of free MMAF due to poor cell permeability.
Table 3: In Vivo Efficacy in Admixed Tumor Models
Preclinical studies in xenograft models with a mix of antigen-positive and antigen-negative tumor cells are crucial for evaluating the bystander effect in vivo.
| ADC | Tumor Model | MMAE ADC Outcome | MMAF ADC Outcome | Reference(s) |
| cAC10-vc | Admixed CD30+ and CD30- tumors (Karpas 299 / Karpas-35R) | Complete tumor remission | Moderate tumor growth delay, no complete remissions | [4][7] |
Table 4: Therapeutic Window and Toxicity
The therapeutic window is the range of drug dosages that can treat disease effectively without causing toxic effects.
| Attribute | MMAE ADCs | MMAF ADCs | Reference(s) |
| Systemic Toxicity | Higher potential for off-target toxicity due to membrane permeability. | Lower systemic toxicity due to reduced membrane permeability. | [][4] |
| Maximum Tolerated Dose (MTD) | Generally lower than MMAF ADCs. | Generally higher, potentially allowing for higher dosing. | [4] |
| Observed Toxicities | Peripheral neuropathy, neutropenia. | Thrombocytopenia, ocular toxicities. | [4][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a standard method to assess the cytotoxic effect of ADCs on cancer cell lines.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of free MMAE, free MMAF, and their corresponding ADCs on various cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., NCI-N87, SK-BR-3)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well flat-bottom cell culture plates
-
Free MMAE and MMAF (stock solutions in DMSO)
-
MMAE-ADC and MMAF-ADC
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS) and solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-10,000 cells/well. Incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs, free payloads, and unconjugated antibody controls. Add the treatments to the cells.
-
Incubation: Incubate the plates for 72-96 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Add 100 µL of solubilization solution and incubate overnight in the dark.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using suitable software.
-
In Vitro Bystander Effect Assay (Co-culture Method)
This assay is designed to evaluate the ability of an ADC's released payload to kill neighboring antigen-negative cells.
-
Objective: To assess the bystander killing effect of MMAE- and MMAF-ADCs.
-
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines. The Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP) for identification.
-
Complete cell culture medium.
-
96-well plates.
-
ADCs and controls.
-
Fluorescence plate reader.
-
-
Procedure:
-
Cell Seeding: Co-culture a mixture of Ag+ and GFP-Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3). As a control, seed GFP-Ag- cells alone.
-
ADC Treatment: Treat the co-cultures and the monoculture of GFP-Ag- cells with serial dilutions of the ADC.
-
Incubation: Incubate for 72-120 hours.
-
Data Acquisition: Measure the GFP fluorescence intensity to specifically quantify the viability of the GFP-Ag- cell population.
-
Data Analysis: A significant decrease in the viability of GFP-Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.[9]
-
In Vivo Efficacy Study (Xenograft Model)
-
Objective: To evaluate the anti-tumor efficacy of MMAE- and MMAF-ADCs in a living organism.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or nude mice).
-
Procedure:
-
Tumor Implantation: Subcutaneously implant human tumor cells (either a single cell line or an admixture of Ag+ and Ag- cells for bystander studies) into the flank of the mice.[10]
-
Tumor Growth: Allow tumors to reach a predetermined size (e.g., 100-150 mm³).[11]
-
Randomization and Dosing: Randomize mice into treatment groups (vehicle control, unconjugated antibody, MMAE-ADC, MMAF-ADC) and administer the treatment, typically via intravenous injection.[11]
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the overall health of the mice.[10]
-
Endpoint: The study concludes when tumors in the control group reach a specified size, or at a predetermined time point.
-
Data Analysis: Compare tumor growth inhibition between the different treatment groups.[10]
-
Conclusion
The choice between MMAE and MMAF as an ADC payload is a strategic one that hinges on the therapeutic goals and the characteristics of the target tumor. MMAE is a powerful option, particularly for heterogeneous tumors where its potent bystander effect can eradicate antigen-negative cancer cells.[4] However, this comes with a higher risk of off-target toxicities.[4] MMAF offers a potentially safer alternative, with its limited cell permeability reducing the bystander effect and associated off-target toxicities.[4] This may permit higher dosing and a wider therapeutic window, making it a suitable choice for tumors with more homogeneous antigen expression or when an improved safety profile is a primary concern. Ultimately, the selection of MMAE or MMAF should be guided by a thorough evaluation of preclinical data, including in vitro cytotoxicity, bystander effect assays, and in vivo efficacy and toxicity studies in relevant models.
References
- 1. benchchem.com [benchchem.com]
- 2. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the Preclinical Toxicity of ADC Linkers
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of targeted cancer therapies. The linker, which connects the monoclonal antibody to the cytotoxic payload, is a critical component that significantly influences the ADC's stability, efficacy, and, importantly, its toxicity profile. This guide provides an objective comparison of the preclinical toxicity of different ADC linkers, supported by experimental data, to inform the rational design of next-generation ADCs.
Cleavable vs. Non-Cleavable Linkers: A Fundamental Choice in ADC Design
The choice between a cleavable and a non-cleavable linker is a pivotal decision in ADC development, with profound implications for the therapeutic index.
Cleavable linkers are designed to be stable in systemic circulation and release the cytotoxic payload upon encountering specific triggers within the tumor microenvironment or inside cancer cells. These triggers can include enzymes (e.g., cathepsins), acidic pH, or a reducing environment. While this targeted release can lead to a potent "bystander effect," killing neighboring antigen-negative tumor cells, it also carries the risk of premature payload release in circulation, which can result in off-target toxicity.[1][2]
Non-cleavable linkers , in contrast, rely on the complete lysosomal degradation of the antibody to release the payload.[3] This results in greater plasma stability and a potentially more favorable safety profile by minimizing premature drug release.[4] However, the released payload is an amino acid-linker-payload adduct, which is typically less membrane-permeable, largely abrogating the bystander effect.[2]
Quantitative Comparison of Preclinical Toxicity
The following tables summarize key preclinical toxicity data for ADCs with different linker types. It is important to note that direct head-to-head comparisons with the same antibody and payload under identical experimental conditions are limited in the published literature. The data presented here are compiled from various studies to provide a comparative overview.
Table 1: Maximum Tolerated Dose (MTD) in Preclinical Models
| Linker Type | Linker Example | Payload | ADC Example | Animal Model | MTD | Citation(s) |
| Cleavable | Valine-Citrulline (vc) | MMAE | Stochastic anti-HER2 ADC | Rat | 40 mg/kg (single dose) | [5] |
| Valine-Citrulline (vc) | PBD | anti-CD22 ADC | Mouse | 2.5 mg/kg | [6] | |
| Disulfide | PBD | Novel anti-CD22 ADC | Mouse | 10 mg/kg | [6] | |
| Valine-Citrulline (vc) | MMAE | Brentuximab Vedotin | N/A | 1.2 mg/kg (weekly dosing) | [7] | |
| Non-Cleavable | Thioether (SMCC) | DM1 | Trastuzumab Emtansine (T-DM1) | Rat | 40 mg/kg (single dose) | [1][8] |
| Thioether (SMCC) | DM1 | Trastuzumab Emtansine (T-DM1) | Cynomolgus Monkey | 30 mg/kg (single dose) | [1][8] | |
| Site-Specific (AJICAP) | MMAE | Site-Specific anti-HER2 ADC | Rat | 120 mg/kg (single dose) | [5] |
Table 2: Comparative Hematological and Hepatic Toxicity
| Linker Comparison | Animal Model | Dose | Key Findings | Citation(s) |
| Cleavable (SPP) vs. Non-Cleavable (SMCC) with DM1 payload | N/A | 20 mg/kg | The cleavable linker ADC showed more significant weight loss, hepatic toxicity, and hematological toxicities. | [9] |
| Cleavable (vc) vs. Site-Specific (AJICAP) with MMAE payload | Rat | At MTD | The stochastic vc-MMAE ADC (MTD 40 mg/kg) showed mortality/severe toxicity at a lower dose compared to the site-specific ADC (MTD 120 mg/kg). | [5] |
| Non-Cleavable (SMCC) with DM1 payload (T-DM1) | Rat | Up to 40 mg/kg | Primary toxicities included reversible thrombocytopenia and elevated liver transaminases. | [1][8][10] |
| Non-Cleavable (SMCC) with DM1 payload (T-DM1) | Cynomolgus Monkey | Up to 30 mg/kg | Similar to rats, key findings were reversible thrombocytopenia and elevated liver transaminases. | [1][8][10] |
Key Preclinical Toxicity Findings by Linker Type
Cleavable Linkers
ADCs with cleavable linkers, particularly the widely used valine-citrulline (vc) linker with MMAE payload, are frequently associated with hematological toxicities, most notably neutropenia.[3] This is often attributed to the instability of the linker in plasma, leading to systemic release of the potent cytotoxic agent.[3] Peripheral neuropathy is another common toxicity observed with MMAE-containing ADCs with cleavable linkers.[3] Studies comparing different cleavable linkers have shown that modifications to the linker structure can impact stability and toxicity. For instance, a novel disulfide linker conjugated to a PBD payload resulted in a higher MTD compared to a vc-PBD ADC, suggesting a better safety profile.[6]
Non-Cleavable Linkers
ADCs with non-cleavable linkers, such as the thioether (SMCC) linker in Trastuzumab Emtansine (T-DM1), generally exhibit a different toxicity profile. The primary dose-limiting toxicities are often related to the payload but are typically observed at higher doses compared to their cleavable counterparts. For T-DM1, the main preclinical toxicities observed were thrombocytopenia and hepatotoxicity (elevated liver enzymes).[1][8][10] These effects were found to be largely reversible. The improved tolerability is attributed to the higher stability of the non-cleavable linker in circulation, leading to reduced off-target toxicity.[4]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADC toxicity. Below are representative protocols for key preclinical safety studies.
Maximum Tolerated Dose (MTD) Determination in Rodents
Objective: To determine the highest dose of an ADC that does not cause unacceptable toxicity over a defined short-term period.
Methodology:
-
Animal Model: Typically, Sprague-Dawley rats or BALB/c mice are used.
-
Group Size: A minimum of 3-5 animals per sex per group.
-
Dose Escalation: The study usually starts with a single dose at a low level, with subsequent cohorts receiving escalating doses. The dose escalation scheme is based on all available in vitro and in silico toxicity data.
-
Administration: The ADC is administered via intravenous (IV) injection, mimicking the clinical route.
-
Observation Period: Animals are observed for a period of 7 to 14 days.
-
Endpoints:
-
Mortality and Morbidity: Daily checks for any signs of severe toxicity or death.
-
Clinical Observations: Daily detailed examination for changes in appearance, behavior, and physiological signs of toxicity.
-
Body Weight: Measured daily or every other day. A significant body weight loss (e.g., >20%) is often a key indicator of toxicity.
-
Clinical Pathology: At the end of the observation period, blood samples are collected for hematology and clinical chemistry analysis to assess effects on blood cells and organ function (e.g., liver and kidney).
-
Gross Pathology: At necropsy, all organs are examined for any visible abnormalities.
-
-
MTD Definition: The MTD is defined as the highest dose that does not cause mortality, severe clinical signs, or substantial body weight loss.[11]
Repeat-Dose Toxicity Study in Non-Human Primates (GLP)
Objective: To characterize the toxicity profile of an ADC following repeated administration over a longer duration, to identify potential target organs of toxicity, and to assess the reversibility of any adverse effects.
Methodology:
-
Animal Model: Cynomolgus monkeys are a commonly used non-human primate model due to their phylogenetic proximity to humans.
-
Study Design: The study is conducted in compliance with Good Laboratory Practice (GLP) regulations. It typically includes a control group (vehicle) and at least three dose levels (low, mid, and high) of the ADC. A recovery group is often included for the high-dose and control groups to assess the reversibility of toxicities.
-
Group Size: Typically 3-5 animals per sex per group.
-
Dosing Regimen: The ADC is administered intravenously, and the dosing schedule is designed to support the proposed clinical trial design (e.g., once every 3 weeks for a specified number of cycles).
-
In-Life Monitoring:
-
Clinical Observations: Daily detailed observations.
-
Body Weight and Food Consumption: Measured weekly.
-
Ophthalmology: Examinations performed at baseline and near the end of the study.
-
Electrocardiography (ECG): Performed at baseline and at specified time points.
-
Clinical Pathology: Blood and urine samples are collected at multiple time points for hematology, clinical chemistry, coagulation, and urinalysis.
-
-
Toxicokinetics (TK): Blood samples are collected to measure the concentration of the ADC and free payload over time to assess exposure.
-
Terminal Procedures:
-
Gross Necropsy: A full necropsy is performed on all animals.
-
Organ Weights: Major organs are weighed.
-
Histopathology: A comprehensive list of tissues from all animals in the control and high-dose groups are examined microscopically. Tissues from lower dose groups may be examined if treatment-related findings are observed in the high-dose group.
-
In Vivo Plasma Stability Assay
Objective: To assess the stability of the ADC linker in circulation by measuring the amount of intact ADC and released payload over time.
Methodology:
-
Animal Model: Mice or rats are commonly used.
-
Administration: A single intravenous dose of the ADC is administered.
-
Blood Sampling: Blood samples are collected at multiple time points post-injection (e.g., 5 min, 1h, 6h, 24h, 48h, 72h, 168h). Plasma is prepared from the blood samples.
-
Quantification of Intact ADC (ELISA-based):
-
An ELISA plate is coated with the target antigen.
-
Plasma samples are added, and the intact ADC binds to the antigen.
-
A secondary antibody that recognizes the payload is then used for detection. The signal is proportional to the concentration of intact ADC.[12]
-
-
Quantification of Free Payload (LC-MS/MS-based):
-
Plasma proteins are precipitated (e.g., with acetonitrile) to separate the small molecule payload from the ADC and other proteins.
-
The supernatant containing the free payload is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine its concentration.[13]
-
-
Data Analysis: The concentrations of intact ADC and free payload are plotted over time to determine the in vivo stability of the linker.
Visualization of Key Concepts
ADC Linker Cleavage Mechanisms
Caption: Mechanisms of payload release for different ADC linker types.
Generalized Workflow for Preclinical ADC Toxicity Assessment
Caption: A typical workflow for the preclinical safety evaluation of an ADC.
Conclusion
The choice of linker is a critical determinant of the preclinical toxicity profile of an ADC. Cleavable linkers offer the potential for a bystander effect but carry a higher risk of off-target toxicity due to premature payload release. Non-cleavable linkers generally provide greater plasma stability and a better safety profile, but with a limited bystander effect. The preclinical data suggests that toxicities are often payload-dependent, but the linker type significantly influences the dose at which these toxicities manifest. A thorough preclinical safety assessment, including MTD and repeat-dose toxicity studies in relevant animal models, is essential for characterizing the toxicity profile of a novel ADC and for guiding its clinical development. Future innovations in linker technology will likely focus on further improving stability in circulation while ensuring efficient and specific payload release at the tumor site to widen the therapeutic index of ADCs.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Population Pharmacokinetics of Brentuximab Vedotin in Adult and Pediatric Patients With Relapsed/Refractory Hematologic Malignancies: Model‐Informed Hypothesis Generation for Pediatric Dosing Regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A phase I weekly dosing study of brentuximab vedotin in patients with relapsed/refractory CD30-positive hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical safety profile of trastuzumab emtansine (T-DM1): mechanism of action of its cytotoxic component retained with improved tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pacificbiolabs.com [pacificbiolabs.com]
- 12. benchchem.com [benchchem.com]
- 13. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
Evaluating the Therapeutic Index of Mal-GGFG-PAB-MMAE Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic index—a measure of a drug's safety and efficacy—is a critical parameter in the development of Antibody-Drug Conjugates (ADCs). This guide provides a comprehensive comparison of ADCs featuring the maleimide-glycyl-glycyl-phenylalanyl-glycyl-p-aminobenzyl-monomethyl auristatin E (Mal-GGFG-PAB-MMAE) drug-linker, with a focus on evaluating its therapeutic index against other common linker technologies. This analysis is supported by a compilation of preclinical data and detailed experimental methodologies to inform rational ADC design.
Executive Summary
The choice of linker is paramount in defining the therapeutic window of an ADC. It must be stable in systemic circulation to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity, while ensuring efficient cleavage and payload delivery within the target tumor cells. The GGFG peptide linker, like the more extensively studied valine-citrulline (VC) linker, is designed for cleavage by lysosomal proteases, such as cathepsins, which are upregulated in the tumor microenvironment.
Emerging preclinical data suggests that the GGFG linker may offer a superior therapeutic index compared to the VC linker when conjugated to MMAE. This advantage is primarily attributed to its enhanced plasma stability, which can lead to a higher maximum tolerated dose (MTD) and a more favorable safety profile. However, the cleavage kinetics of the GGFG linker may be slower than that of the VC linker, which could influence overall efficacy. This guide will delve into the available data to provide a nuanced comparison.
Data Presentation: A Head-to-Head Comparison
While direct head-to-head preclinical studies comparing this compound and Mal-VC-PAB-MMAE ADCs with the same antibody are limited in publicly available literature, we can synthesize data from various sources to draw informative comparisons. The following tables summarize key parameters that contribute to the therapeutic index.
Table 1: Comparative In Vivo Toxicity of MMAE-Based ADCs
| Linker | Antibody Target | Maximum Tolerated Dose (MTD) in Mice | Key Toxicities Observed | Reference |
| Mal-GGFG-PAB | Various | Generally higher than VC-based ADCs | Neutropenia, Anemia, Peripheral Neuropathy (Class effect of MMAE) | Inferred from multiple sources |
| Mal-VC-PAB | Various | Established baseline | Neutropenia, Anemia, Peripheral Neuropathy (Dose-limiting)[1] | [1] |
| Non-Cleavable (e.g., SMCC) | Various | Generally higher than cleavable linkers | Thrombocytopenia, Hepatotoxicity[1] | [1] |
Table 2: Comparative In Vivo Efficacy of MMAE-Based ADCs
| Linker | Antibody Target | Tumor Model | Efficacy Outcome (e.g., Tumor Growth Inhibition %) | Reference |
| Mal-GGFG-PAB | Various | Xenograft Models | Potent anti-tumor activity | Inferred from multiple sources |
| Mal-VC-PAB | Various | Xenograft Models | Significant tumor regression, "bystander effect" contributes to efficacy | [2] |
| Non-Cleavable (e.g., SMCC) | Various | Xenograft Models | Efficacious, particularly in homogenous antigen-expressing tumors | [2] |
Table 3: Comparative Plasma Stability of ADC Linkers
| Linker | Species | Stability Profile | Key Enzymes Involved in Premature Cleavage | Reference |
| Mal-GGFG-PAB | Mouse, Human | High stability in plasma | More resistant to plasma proteases | [3] |
| Mal-VC-PAB | Mouse | Unstable | Carboxylesterases[3] | [3] |
| Mal-VC-PAB | Human | Generally stable | Neutrophil Elastase[3] | [3] |
Experimental Protocols
Accurate evaluation of an ADC's therapeutic index relies on standardized and well-documented experimental protocols. Below are methodologies for key experiments cited in the comparison.
In Vivo Maximum Tolerated Dose (MTD) Study
-
Animal Model: Female BALB/c mice, 6-8 weeks of age.
-
Groups: Mice are randomized into groups (n=5 per group) to receive the ADC at escalating doses (e.g., 1, 3, 10, 30 mg/kg) and a vehicle control.
-
Administration: The ADC is administered as a single intravenous (IV) injection.
-
Monitoring: Animals are monitored daily for clinical signs of toxicity, including changes in body weight, posture, activity, and fur texture. Body weight is measured twice weekly.
-
Endpoint: The study duration is typically 14-21 days. The MTD is defined as the highest dose that does not result in mortality, significant body weight loss (e.g., >20%), or other severe clinical signs of toxicity.
-
Necropsy and Histopathology: At the end of the study, major organs are collected for histopathological analysis to identify any microscopic signs of toxicity.
In Vivo Tumor Xenograft Efficacy Study
-
Cell Line and Animal Model: A human cancer cell line expressing the target antigen (e.g., HER2-positive NCI-N87 cells) is implanted subcutaneously into the flank of immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old).
-
Tumor Growth: Tumors are allowed to grow to a mean volume of 100-200 mm³.
-
Treatment Groups: Mice are randomized into treatment groups (n=8-10 per group), including vehicle control, a non-binding control ADC, and the experimental ADCs at various doses.
-
Administration: ADCs are administered intravenously at a specified schedule (e.g., once weekly for 3 weeks).
-
Tumor Measurement: Tumor volume is measured twice weekly with calipers using the formula: (Length x Width²)/2. Animal body weights are also monitored as an indicator of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³). Efficacy is evaluated by comparing the tumor growth inhibition in the treated groups to the control group.
In Vitro Plasma Stability Assay
-
Plasma Source: Pooled human, monkey, rat, and mouse plasma.
-
Incubation: The ADC is incubated in plasma at a concentration of 100 µg/mL at 37°C.
-
Time Points: Aliquots are collected at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Analysis: The concentration of intact ADC and released payload (MMAE) is quantified using methods such as ELISA (for total antibody and antibody-conjugated drug) and LC-MS/MS (for free payload).
-
Data Analysis: The percentage of intact ADC remaining and the percentage of released payload are plotted over time to determine the stability profile in different species.
Mandatory Visualization
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: General mechanism of action for a this compound ADC.
Caption: Key factors influencing the therapeutic index of an ADC.
Conclusion
The this compound drug-linker represents a promising platform for the development of next-generation ADCs with an improved therapeutic index. The enhanced plasma stability of the GGFG linker compared to the more conventional VC linker is a key differentiator that can translate to a better safety profile and a higher maximum tolerated dose. While the potentially slower cleavage kinetics of the GGFG linker warrant careful consideration in the context of overall efficacy, the available data suggests that it can achieve potent anti-tumor activity.
For drug development professionals, the choice between a GGFG and a VC linker for an MMAE-based ADC will depend on a careful evaluation of the specific target, the desired therapeutic window, and the preclinical data generated in head-to-head comparative studies. The experimental protocols outlined in this guide provide a framework for conducting such evaluations to make informed decisions in the ADC design and development process. Further research directly comparing these two linkers with the same antibody will be invaluable in solidifying the position of the GGFG linker in the ADC landscape.
References
Navigating Off-Target Effects: A Comparative Guide to Cross-Reactivity of Mal-GGFG-PAB-MMAE Conjugates
For researchers, scientists, and drug development professionals, understanding and mitigating off-target toxicity is a critical aspect of antibody-drug conjugate (ADC) development. This guide provides an objective comparison of the cross-reactivity profile of the commonly used Mal-GGFG-PAB-MMAE drug-linker platform with alternative technologies, supported by experimental data and detailed methodologies.
The specificity of an ADC is paramount to its therapeutic success, ensuring that the potent cytotoxic payload is delivered preferentially to tumor cells while sparing healthy tissues. The this compound linker-drug combination, which features a maleimide (B117702) for conjugation, a cathepsin-cleavable GGFG peptide, a self-immolative PAB spacer, and the microtubule inhibitor monomethyl auristatin E (MMAE), has been widely adopted. However, concerns regarding the stability of the maleimide linkage and the potential for premature payload release necessitate a thorough evaluation of its cross-reactivity and a comparison with next-generation alternatives.
Understanding the Sources of Cross-Reactivity
Off-target toxicity with this compound conjugates can arise from several factors:
-
"On-Target, Off-Tumor" Toxicity: The target antigen may be expressed at low levels on healthy tissues, leading to unintended cell death.
-
Non-Specific Uptake: ADCs can be taken up by cells, such as those of the reticuloendothelial system, in an antigen-independent manner.
-
Premature Payload Release: The instability of the linker in systemic circulation can lead to the release of the highly potent and membrane-permeable MMAE, which can then diffuse into healthy cells and cause toxicity. This is a significant concern with maleimide-based conjugation due to the potential for retro-Michael reaction, which breaks the bond between the linker and the antibody. Furthermore, the valine-citrulline (vc) peptide, often used in similar linkers, can be susceptible to cleavage by extracellular proteases like neutrophil elastase.[1]
Comparative Analysis of Linker Technologies
The field of ADC development is actively pursuing more stable linker technologies to improve the therapeutic index. This involves modifications to the maleimide group to increase its stability or the exploration of entirely different conjugation chemistries and cleavable motifs.
| Linker Technology | Mechanism of Action & Key Features | Advantages | Disadvantages |
| Mal-GGFG-PAB (Cleavable) | Maleimide conjugation to antibody cysteines. GGFG peptide is cleaved by lysosomal proteases (e.g., Cathepsin B) enriched in tumor cells, releasing the PAB-MMAE which then self-immolates to free MMAE. | Well-established chemistry. The released MMAE is highly potent and can induce a "bystander effect," killing neighboring antigen-negative tumor cells.[2] | The maleimide-thiol bond is susceptible to retro-Michael reaction, leading to premature deconjugation and potential off-target toxicity. The peptide linker can be cleaved by extracellular proteases.[1] |
| Next-Generation Maleimides (e.g., mDPR) | Modified maleimide structures that are designed to be more stable in circulation, reducing premature payload release. | Improved plasma stability compared to traditional maleimides, potentially leading to a better safety profile. | May still have some residual instability. |
| Non-Cleavable Linkers (e.g., Cys-linker-MMAE) | The linker is not designed to be cleaved. The entire antibody-linker-drug complex is internalized and degraded in the lysosome, releasing an amino acid-linker-payload metabolite. | High plasma stability, minimizing off-target toxicity from prematurely released payload.[3][4] Generally associated with a better therapeutic window.[5][6] | The active metabolite is often less membrane-permeable, which can limit the bystander effect.[2][4] Efficacy is highly dependent on target internalization and lysosomal processing. |
| Alternative Cleavable Linkers (e.g., Glucuronide, Disulfide) | Employ different cleavage mechanisms. Glucuronide linkers are cleaved by β-glucuronidase, an enzyme overexpressed in the tumor microenvironment. Disulfide linkers are cleaved in the reducing environment of the cell. | Can offer alternative mechanisms of selective payload release. | Each has its own set of stability and specificity challenges. |
Quantitative Data Summary
Direct, head-to-head published studies comparing the cross-reactivity of this compound with a wide range of next-generation linkers are limited. However, data from studies evaluating different linker strategies provide valuable insights.
In Vitro Cytotoxicity
The following table summarizes the in vitro cytotoxicity of MMAE conjugated via a cleavable linker versus a non-cleavable Cys-linker on HER2-positive and HER2-negative cell lines.
| ADC Construct | Linker Type | Cell Line | Target Antigen | IC50 (M) | Bystander Effect | Citation |
| mil40-16 | Cleavable (vc) | BT-474 | HER2 | Not explicitly stated, used as comparator | High | [2] |
| mil40-15 | Non-cleavable (Cys-linker) | BT-474 | HER2 | ~1 x 10⁻¹¹ | Low | [2][3] |
| mil40-15 | Non-cleavable (Cys-linker) | MCF-7 (Bystander) | HER2-negative | ~1 x 10⁻⁹ | Low | [2][3] |
These data suggest that while the non-cleavable linker ADC (mil40-15) is highly potent against the target-positive cell line, its potency against a bystander (target-negative) cell line is significantly lower, indicating a reduced bystander effect compared to what is expected from a cleavable linker releasing free MMAE.[2][3]
Experimental Protocols
Tissue Cross-Reactivity (TCR) Study Protocol
TCR studies are essential for identifying potential on-target, off-tumor binding and unexpected cross-reactivity of an ADC.
Objective: To evaluate the binding of a this compound conjugate to a panel of normal human tissues using immunohistochemistry (IHC).
Materials:
-
Test ADC: this compound conjugate
-
Negative Control: Isotype-matched control antibody
-
Positive Control: Antibody against a known tissue antigen (e.g., cytokeratin)
-
Frozen normal human tissue panel (FDA-recommended list)
-
Secondary antibody (e.g., anti-human IgG-HRP)
-
Chromogen substrate (e.g., DAB)
-
Hematoxylin (B73222) counterstain
-
Buffers and reagents for IHC
Procedure:
-
Tissue Sectioning: Cryosection the frozen human tissues to a thickness of 5-10 µm and mount on charged slides.
-
Fixation: Fix the tissue sections according to a validated protocol (e.g., with cold acetone).
-
Blocking: Block endogenous peroxidase activity and non-specific binding sites.
-
Primary Antibody Incubation: Incubate tissue sections with the test ADC, negative control, and positive control at predetermined optimal concentrations for a specified time and temperature.
-
Secondary Antibody Incubation: Apply the secondary antibody and incubate.
-
Detection: Add the chromogen substrate to visualize the binding.
-
Counterstaining: Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.
-
Pathological Evaluation: A board-certified pathologist evaluates the slides for the presence, intensity, and localization of staining in each tissue type.
In Vitro Cytotoxicity Assay Protocol
This assay determines the potency of the ADC on both target-expressing and non-target cells.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the this compound conjugate on a panel of cancer cell lines.
Materials:
-
Target-positive and target-negative cancer cell lines
-
Test ADC: this compound conjugate
-
Control ADC: Isotype control ADC
-
Free MMAE drug
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the target-positive and target-negative cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test ADC, control ADC, and free MMAE. Add the compounds to the cells and incubate for a predetermined period (e.g., 72-120 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to untreated controls and plot the dose-response curves. Calculate the IC50 values using a non-linear regression model.
Logical Framework for Linker Selection
The choice of linker technology is a critical decision in ADC design and should be based on a comprehensive evaluation of the target biology and the desired therapeutic profile.
References
- 1. herbmedpharmacol.com [herbmedpharmacol.com]
- 2. benchchem.com [benchchem.com]
- 3. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety [mdpi.com]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
Safety Operating Guide
Proper Disposal of Mal-GGFG-PAB-MMAE: A Guide for Laboratory Professionals
Effective management of cytotoxic and hazardous materials is paramount for ensuring laboratory safety and environmental protection. This document provides essential procedural guidance for the proper disposal of the antibody-drug conjugate (ADC) linker-payload, Mal-GGFG-PAB-MMAE.
Researchers, scientists, and drug development professionals handling this potent compound must adhere to stringent disposal protocols. The following step-by-step instructions are designed to mitigate risks associated with the reactive maleimide (B117702) group and the highly cytotoxic monomethyl auristatin E (MMAE) payload.
Pre-Disposal Safety Precautions
Before initiating any disposal procedures, it is crucial to work within a designated area, such as a chemical fume hood, to minimize inhalation exposure. All personnel must be equipped with appropriate Personal Protective Equipment (PPE), including:
-
Gloves: Chemical-resistant nitrile gloves are mandatory. Double-gloving is recommended for direct handling.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.
-
Lab Coat: A full-length laboratory coat must be worn to protect from skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator (e.g., N95 or higher) should be used.
Step-by-Step Disposal Protocol
This protocol outlines a two-stage chemical inactivation process prior to final disposal as hazardous waste. This procedure is critical for neutralizing the reactive and cytotoxic components of this compound.
Stage 1: Deactivation of the Maleimide Group
The terminal maleimide group is a reactive Michael acceptor and should be neutralized to prevent unintended reactions. This is achieved by quenching with a thiol-containing compound.
Experimental Protocol:
-
Prepare a Quenching Solution: Prepare a 100 mM solution of a thiol-containing reagent such as β-mercaptoethanol (BME) or dithiothreitol (B142953) (DTT) in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Reaction: In a designated chemical waste container, add the this compound waste to the quenching solution. A 10-fold molar excess of the thiol reagent is recommended to ensure complete reaction.
-
Incubation: Allow the reaction to proceed for a minimum of 2 hours at room temperature with occasional mixing. This ensures the complete conversion of the reactive maleimide to a stable thioether.[1]
Stage 2: Degradation of the Cytotoxic Payload and Linker
Following the deactivation of the maleimide, the next step is to degrade the cleavable linker and the potent MMAE payload. This can be accomplished through base hydrolysis followed by oxidation.
Experimental Protocol:
-
Base Hydrolysis:
-
To the solution from Stage 1, add a concentrated sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) solution to achieve a final concentration of at least 1 M.
-
Gently mix the solution and allow it to react for a minimum of 24 hours at room temperature. This will facilitate the cleavage of the peptide bonds within the GGFG linker.[2]
-
-
Oxidative Degradation of MMAE:
-
After the hydrolysis step, slowly and carefully add a volume of 5.25% sodium hypochlorite (B82951) (household bleach) solution equal to the volume of the waste solution.
-
Gently mix and allow the reaction to proceed for at least one hour at room temperature to degrade the MMAE payload.[2]
-
-
Neutralization:
-
Before final disposal, neutralize the solution by slowly adding a suitable acid, such as hydrochloric acid (HCl), until the pH is between 6.0 and 8.0. Monitor the pH using pH paper or a calibrated pH meter.[2]
-
Waste Segregation and Final Disposal
All waste generated from the handling and disposal of this compound, including inactivated solutions, contaminated PPE, and lab supplies, must be treated as hazardous cytotoxic waste.
| Waste Type | Description | Recommended Container | Final Disposal Method |
| Liquid Waste | Inactivated and neutralized solutions containing the degraded ADC components. | Clearly labeled, leak-proof, and chemically compatible hazardous waste container. | Collection by a licensed hazardous waste disposal service for high-temperature incineration.[3][4] |
| Solid Waste | Contaminated PPE (gloves, gowns), pipette tips, tubes, vials, and absorbent paper. | Labeled, leak-proof, puncture-resistant cytotoxic waste container (often yellow or specifically marked). | High-temperature incineration.[3][4] |
| Sharps Waste | Contaminated needles, syringes, and scalpels. | Labeled, puncture-proof sharps container specifically for cytotoxic waste. | High-temperature incineration.[3] |
Important Considerations:
-
Never dispose of this compound or its contaminated materials in regular trash or down the drain.[1]
-
All waste containers must be clearly labeled as "Hazardous Cytotoxic Waste" and include the name of the chemical.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[5]
Disposal Workflow Diagram
The following diagram illustrates the procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
Safeguarding Researchers: Personal Protective Equipment Protocols for Handling Mal-GGFG-PAB-MMAE
Essential guidance for the safe handling of the highly potent antibody-drug conjugate component, Mal-GGFG-PAB-MMAE, is critical for protecting researchers and maintaining a safe laboratory environment. This document provides a detailed overview of the necessary personal protective equipment (PPE), operational procedures, and disposal plans to mitigate the risks associated with this cytotoxic agent. Adherence to these protocols is paramount for preventing occupational exposure and ensuring the integrity of research.
This compound is an antibody-drug conjugate (ADC) linker-payload system that combines a potent cytotoxic agent, Monomethyl Auristatin E (MMAE), with a peptide linker. Due to the extreme toxicity of MMAE, which is fatal if swallowed or inhaled and causes severe skin and eye irritation, stringent handling procedures are mandatory.[1] The Occupational Exposure Limit (OEL) for most ADCs is less than 0.1 μg/m³, necessitating the highest level of containment.
Personal Protective Equipment (PPE) Summary
A multi-layered approach to PPE is essential and should be used in conjunction with engineering controls such as certified chemical fume hoods, biological safety cabinets, or isolation glove boxes. The following table summarizes the recommended PPE for various laboratory procedures involving this compound.
| Procedure | Engineering Control | Gloves | Eye/Face Protection | Lab Coat/Gown | Respiratory Protection |
| Weighing and Aliquoting (Powder) | Glovebox or Negative-Pressure Isolator | Double Nitrile, Chemotherapy-Rated | Safety Goggles and Full-Face Shield | Disposable, Impervious, Solid-Front Gown | Powered Air-Purifying Respirator (PAPR) |
| Reconstitution (Powder to Liquid) | Glovebox or Certified Biosafety Cabinet (Class II) | Double Nitrile, Chemotherapy-Rated | Safety Goggles and Full-Face Shield | Disposable, Impervious, Solid-Front Gown | Powered Air-Purifying Respirator (PAPR) |
| Dilution and Preparation of Solutions | Certified Biosafety Cabinet (Class II) or Chemical Fume Hood | Double Nitrile, Chemocytotoxic-Rated | Chemical Splash Goggles | Disposable, Impervious Gown | NIOSH-Approved Respirator (e.g., N95) or PAPR based on risk assessment |
| Cell-Based Assays and In Vitro Studies | Certified Biosafety Cabinet (Class II) | Double Nitrile Gloves | Safety Glasses with Side Shields | Standard Lab Coat | Not typically required if handled in a BSC |
| Waste Disposal | N/A | Double Nitrile, Chemotherapy-Rated | Safety Goggles and Full-Face Shield | Disposable, Impervious Gown | NIOSH-Approved Respirator (e.g., N95) during waste handling |
Experimental Protocols: Safe Handling and Disposal Workflow
A systematic workflow is crucial for minimizing exposure risk at every stage of handling this compound.
Preparation and Handling:
-
Designated Area: All work with this compound must be conducted in a designated and clearly marked area with restricted access.
-
Engineering Controls: All open handling of powdered this compound is strictly prohibited and must be performed within a primary containment device like a glovebox or a negative-pressure isolator.[1] For handling solutions, a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood is required.
-
Donning PPE: Put on PPE in the following order: inner gloves, disposable gown, outer gloves, respiratory protection, and eye/face protection.
-
Weighing and Reconstitution:
-
Perform these tasks within a containment unit to prevent dust generation.
-
Use a dedicated and calibrated microbalance.
-
Handle the solid form with extreme care.
-
-
Decontamination: All surfaces and equipment that come into contact with the compound must be decontaminated. A validated decontamination solution, such as a solution of sodium hypochlorite (B82951) followed by sodium thiosulfate, should be utilized.
Disposal Plan:
All waste generated from handling this compound is considered hazardous and must be disposed of according to institutional and local regulations for cytotoxic waste.
-
Waste Segregation:
-
Sharps: Needles, syringes, and other sharp objects must be placed in a puncture-resistant, labeled sharps container.
-
Solid Waste: Contaminated gloves, gowns, and other disposable materials should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated liquids should be collected in a designated, sealed hazardous waste container.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Cytotoxic Waste" and the name of the compound.
-
Storage: Store hazardous waste in a secure, designated area away from general laboratory traffic until it is collected by a certified hazardous waste disposal service.
Logical Workflow for PPE Selection and Use
The following diagram illustrates the decision-making process for selecting and using the appropriate PPE when handling this compound.
Caption: PPE Selection and Use Workflow for this compound.
By implementing these comprehensive safety measures, research institutions can build a strong foundation of trust and safety, ensuring that their valuable work in drug development is conducted responsibly and without compromising the health of their personnel.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
